Legumin
描述
属性
CAS 编号 |
8065-16-5 |
|---|---|
分子式 |
C21H21Cl3Na2O6 |
分子量 |
521.7 g/mol |
IUPAC 名称 |
disodium;4-(4-chloro-2-methylphenoxy)butanoate;4-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C11H13ClO3.C10H10Cl2O3.2Na/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14;11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;;/h4-5,7H,2-3,6H2,1H3,(H,13,14);3-4,6H,1-2,5H2,(H,13,14);;/q;;2*+1/p-2 |
InChI 键 |
NEKNNCABDXGBEN-UHFFFAOYSA-L |
SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[Na+].[Na+] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Legumin; |
产品来源 |
United States |
Foundational & Exploratory
The Cornerstone of Legume Nutrition: An In-depth Technical Guide to the Role of Legumin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Legumin, a major globulin storage protein found in the seeds of leguminous plants, plays a pivotal role in the nutritional value and functional properties of these important crops. This technical guide provides a comprehensive overview of the primary role of this compound, detailing its structure, synthesis, and mobilization. Quantitative data on this compound content, amino acid composition, and molecular characteristics are presented in structured tables for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for the extraction, purification, and quantification of this compound. Finally, key signaling pathways involved in this compound biosynthesis and degradation are visualized to provide a deeper understanding of the regulatory mechanisms governing this critical seed storage protein.
The Primary Role of this compound: A Nitrogen Reserve for Growth
The principal function of this compound is to serve as a vital reservoir of nitrogen, carbon, and sulfur, which are essential for the developing embryo during germination and subsequent seedling growth.[1][2] As a major seed storage protein, this compound, along with vicilin, can constitute up to 80% of the total seed protein in legumes like peas.[3] These proteins are synthesized and accumulate in protein storage vacuoles within the cotyledons during seed development.[4] Upon germination, they are systematically degraded by proteases to provide a ready supply of amino acids for the synthesis of new proteins required for the growth of the nascent seedling.[5]
The nutritional quality of legumes for human and animal consumption is intrinsically linked to the composition and digestibility of their storage proteins. This compound is noted for having a higher content of sulfur-containing amino acids, such as methionine and cysteine, compared to vicilin, which is often a limiting factor in the nutritional value of legumes.[6] Consequently, the this compound-to-vicilin ratio is a key determinant of the overall protein quality of a legume seed.[6]
Quantitative Data on this compound
This compound and Vicilin Content in Various Legumes
The relative abundance of this compound and vicilin varies considerably among different legume species and even between cultivars of the same species. This ratio is a critical factor influencing the nutritional and functional properties of the seed protein.
| Legume Species | Common Name | This compound to Vicilin Ratio | Reference(s) |
| Pisum sativum | Pea | 0.2 - 8.0 | [7] |
| Vicia faba | Faba Bean | 1:1 to 1:3 (this compound:Vicilin/Convicilin) | [6][8] |
| Glycine max | Soybean | Predominantly 11S (Glycinin) | [9] |
| Lens culinaris | Lentil | Vicilin is the major globulin | [7] |
| Cicer arietinum | Chickpea | This compound is a major component | [7] |
Amino Acid Composition of Legume Protein Isolates
The amino acid profile of legume proteins is a key determinant of their nutritional value. The following table provides the amino acid composition of protein isolates from several common legumes. Note that these values represent the total protein isolate and not purified this compound.
| Amino Acid | Pea (Pisum sativum) ( g/100g protein) | Faba Bean (Vicia faba) ( g/100g protein) | Soybean (Glycine max) ( g/100g protein) | Reference(s) |
| Aspartic Acid + Asparagine | 11.5 | 11.1 | 11.8 | [5][9] |
| Threonine | 3.8 | 3.6 | 4.0 | [5][9] |
| Serine | 5.0 | 5.2 | 5.2 | [5][9] |
| Glutamic Acid + Glutamine | 16.8 | 17.5 | 19.1 | [5][9] |
| Proline | 4.2 | 4.5 | 5.5 | [5][9] |
| Glycine | 4.1 | 4.2 | 4.2 | [5][9] |
| Alanine | 4.3 | 4.2 | 4.3 | [5][9] |
| Cysteine | 1.0 | 1.3 | 1.3 | [5][9] |
| Valine | 4.9 | 4.6 | 4.8 | [5][9] |
| Methionine | 1.1 | 0.8 | 1.3 | [5][9] |
| Isoleucine | 4.5 | 4.2 | 4.5 | [5][9] |
| Leucine | 8.2 | 7.8 | 8.0 | [5][9] |
| Tyrosine | 3.8 | 3.5 | 3.8 | [5][9] |
| Phenylalanine | 5.5 | 4.6 | 5.2 | [5][9] |
| Histidine | 2.4 | 2.6 | 2.6 | [5][9] |
| Lysine | 7.2 | 6.5 | 6.3 | [5][9] |
| Arginine | 8.4 | 9.1 | 7.6 | [5][9] |
| Tryptophan | 1.0 | Not Reported | 1.4 | [5][9] |
Molecular Characteristics of this compound
This compound is a hexameric protein with a molecular weight ranging from 300 to 400 kDa.[10] Each of the six subunits is composed of an acidic α-chain (~40 kDa) and a basic β-chain (~20 kDa) linked by a disulfide bond.[10]
| Legume Species | This compound Subunit | Molecular Weight (kDa) | Reference(s) |
| Pisum sativum (Pea) | α-chain | ~40 | [1] |
| β-chain | ~20 | [1] | |
| Vicia faba (Faba Bean) | α-chain | 37 | [10] |
| β-chain | 20.1, 20.9, 23.8 | [10] |
Experimental Protocols
Extraction and Purification of this compound
This method is highly effective for the initial purification of this compound.[10]
-
Homogenization: Grind mature legume seeds to a fine flour. Suspend the flour in a suitable extraction buffer (e.g., 0.5 M NaCl, 50 mM Tris-HCl, pH 8.0) at a ratio of 1:10 (w/v). Stir for 2 hours at 4°C.
-
Centrifugation: Centrifuge the slurry at 10,000 x g for 30 minutes at 4°C to remove insoluble material.
-
Isoelectric Precipitation: Adjust the pH of the supernatant to the isoelectric point of vicilin (around pH 4.8-5.5) using 1 M HCl. Stir for 1 hour at 4°C and centrifuge at 10,000 x g for 30 minutes to pellet the precipitated vicilin.
-
This compound Precipitation: Adjust the pH of the supernatant from the previous step to the isoelectric point of this compound (around pH 4.5) with 1 M HCl. Stir for 1 hour at 4°C and centrifuge at 10,000 x g for 30 minutes to collect the precipitated this compound.
-
Washing and Solubilization: Wash the this compound pellet with distilled water adjusted to the isoelectric point and then solubilize it in a high salt buffer (e.g., 0.5 M NaCl, 50 mM Tris-HCl, pH 8.0).
-
Dialysis: Dialyze the solubilized this compound against a low salt buffer (e.g., 10 mM Tris-HCl, pH 8.0) overnight at 4°C to remove excess salt.
For higher purity, further purification can be achieved using various chromatographic techniques.[1][11]
-
Ion-Exchange Chromatography: Load the dialyzed this compound solution onto a DEAE-cellulose or other anion-exchange column equilibrated with a low salt buffer. Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and analyze for the presence of this compound using SDS-PAGE.
-
Size-Exclusion Chromatography: Further purify the this compound-containing fractions on a Sephacryl S-300 or similar size-exclusion column to separate proteins based on their molecular size.
-
Immunoaffinity Chromatography: For highly specific purification, use an immunoaffinity column with antibodies raised against this compound.[1]
SDS-PAGE Analysis of this compound
-
Sample Preparation: Mix the purified this compound sample with an equal volume of 2x Laemmli sample buffer. For reducing conditions, add β-mercaptoethanol or dithiothreitol (B142953) (DTT) to the sample buffer and boil for 5 minutes to break the disulfide bonds linking the α and β chains.
-
Electrophoresis: Load the samples onto a 12% polyacrylamide gel and run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background. The α-chain will appear at ~40 kDa and the β-chain at ~20 kDa under reducing conditions.
Quantification of this compound using ELISA
This protocol is a representative method and may require optimization for specific antibodies and samples.
-
Coating: Coat the wells of a 96-well microtiter plate with a purified this compound standard or seed protein extract diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add the primary antibody (specific to this compound) diluted in blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The concentration of this compound in the samples can be determined by comparing their absorbance to a standard curve generated from the purified this compound standard.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Deposition
The synthesis of this compound is a highly regulated process that occurs during seed development. It is influenced by hormonal signals and the availability of nutrients, particularly sulfur.[12][13]
Caption: Simplified workflow of this compound biosynthesis and deposition in a legume seed cell.
This compound Mobilization During Germination
The breakdown of this compound during germination is a critical process that provides the necessary building blocks for the growing seedling. This process is initiated by hormonal signals, primarily gibberellins (B7789140) (GA), which trigger the synthesis of proteolytic enzymes.[14][15]
Caption: A logical diagram illustrating the mobilization of this compound during seed germination.
Conclusion
This compound stands as a central component in the biology and nutritional science of leguminous plants. Its primary role as a storage protein is fundamental to the life cycle of the plant, and its composition directly impacts the nutritional quality of the seeds for consumption. The detailed understanding of this compound's structure, synthesis, and regulation, as outlined in this guide, provides a crucial foundation for researchers and professionals in the fields of plant science, nutrition, and drug development. Further research into the intricate signaling pathways and the development of refined analytical techniques will continue to enhance our ability to harness the full potential of this vital plant protein.
References
- 1. Immunoaffinity chromatography as a means of purifying this compound from Pisum (pea) seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldseed.org [worldseed.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Quantification of Major Faba Bean Seed Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Composition and functional properties of protein isolates obtained from commercial legumes grown in northern Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and subunit structure of this compound of Vicia faba L. (broad bean) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. Regulation of this compound Levels in Developing Pea Seeds under Conditions of Sulfur Deficiency: Rates of this compound Synthesis and Levels of this compound mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of storage-protein synthesis in pea (Pisum sativum L.) cotyledons under conditions of sulphur deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G protein signaling in the regulation of Arabidopsis seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Molecular Signal Integration Network Underpinning Arabidopsis Seed Germination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Legumin Protein Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery and the evolution of methods for isolating legumin, a major storage protein in legumes. It details the key scientific milestones, experimental protocols, and comparative data essential for researchers, scientists, and professionals in drug development.
A Historical Perspective on this compound Discovery and Early Isolation
The study of proteins, initially termed "albumins" or "albuminous materials," began in the 18th century.[1] this compound was among the vegetable proteins studied in the late 1700s and early 1800s.[1] Early research laid the groundwork for understanding these complex biomolecules. The term "protein" itself was first proposed in 1838 by Jöns Jacob Berzelius, stemming from the Greek word "proteios," meaning "primary".[1]
Key figures in the 19th century significantly advanced the field of vegetable protein chemistry. Karl Heinrich Ritthausen, a German chemist, made pioneering contributions by isolating and characterizing proteins from various legumes and other seeds.[1] Around 1862, he was the first to isolate glutamic acid.[1] His work, summarized in his 1872 publication "Protein bodies in grains, legumes, and linseed," provided a foundational understanding of plant proteins.[2]
Later in the 19th and early 20th centuries, Thomas Burr Osborne at the Connecticut Agricultural Experiment Station conducted extensive and systematic studies on vegetable proteins, including this compound.[1] His meticulous work on the extraction, purification, and characterization of these proteins established many of the fundamental principles of protein chemistry.[1] Osborne, along with Lafayette Mendel, also established the nutritional importance of essential amino acids through their research.[1]
The historical development of this compound isolation began with simple aqueous and salt extractions and has progressed to more sophisticated methods that offer higher purity and yield.
Experimental Protocols for this compound Isolation
The isolation of this compound from its source material involves separating it from other components like starches, lipids, and other proteins, primarily albumins and vicilins. The choice of method depends on the desired purity, yield, and the preservation of the protein's native structure.
This is the most common industrial method for producing high-purity protein isolates.[3] The principle lies in the differential solubility of proteins at varying pH levels. Globulins, including this compound, are soluble in dilute salt solutions and at alkaline pH but precipitate at their isoelectric point (pI), which for this compound is around pH 4.5.[3][4]
Detailed Methodology:
-
Preparation of Raw Material: Legume seeds are dehulled and milled into a fine flour. Defatting the flour using a solvent like hexane (B92381) is recommended for oil-rich legumes to improve extraction efficiency.
-
Alkaline Solubilization: The flour is dispersed in an alkaline solution (e.g., 0.1 M NaOH) at a solid-to-solvent ratio of 1:10 (w/v). The pH is adjusted to a range of 8.0 to 11.0 to solubilize the proteins.[5] The slurry is stirred for 1-2 hours at a controlled temperature, typically between 37°C and 55°C.[5][6]
-
Centrifugation: The slurry is centrifuged at approximately 4000-5000 x g for 20-30 minutes to separate the soluble protein fraction (supernatant) from the insoluble material (pellet), which contains starch and fiber.
-
Isoelectric Precipitation: The pH of the supernatant is adjusted to the isoelectric point of this compound (around pH 4.5) using an acid (e.g., 1 M HCl). This causes the this compound to precipitate out of the solution.[3]
-
Protein Recovery: The precipitated protein is collected by centrifugation (e.g., 4000 x g for 20 minutes).
-
Washing and Neutralization: The protein pellet is washed with deionized water to remove residual salts and other impurities. The pH is then adjusted back to neutral (pH 7.0).
-
Drying: The purified this compound isolate is typically freeze-dried or spray-dried to obtain a stable powder.
This method leverages the principle that the solubility of globulins is dependent on the ionic strength of the solution. This compound is soluble in dilute salt solutions ("salting in") and can be precipitated by increasing the salt concentration to very high levels ("salting out") or by removing the salt through dialysis.
Detailed Methodology:
-
Preparation of Raw Material: As with the alkaline method, start with dehulled, milled, and preferably defatted legume flour.
-
Salt Solubilization ("Salting In"): The flour is extracted with a dilute salt solution (e.g., 0.2-0.5 M NaCl) at a neutral pH for 1-2 hours with constant stirring.[7]
-
Centrifugation: The mixture is centrifuged to remove insoluble components, and the supernatant containing the dissolved globulins is collected.
-
Protein Precipitation:
-
Dialysis: The supernatant is dialyzed against deionized water. As the salt concentration decreases, the globulins, including this compound, precipitate.
-
Salting Out: Alternatively, the salt concentration of the supernatant is increased significantly (e.g., by adding ammonium (B1175870) sulfate) to cause the protein to precipitate.
-
-
Protein Recovery and Purification: The precipitated protein is collected by centrifugation, washed, and can be further purified by redissolving in a salt solution and repeating the precipitation step.
-
Drying: The final purified this compound is dried.
Dry fractionation is a more sustainable and less harsh method that avoids the use of water and chemicals.[8][9] It relies on the physical separation of protein bodies from starch granules based on their size and density differences.[10]
Detailed Methodology:
-
Milling: Legume seeds are carefully milled to detach the smaller protein bodies from the larger starch granules without causing excessive damage.[8][10]
-
Air Classification: The milled flour is then subjected to air classification.[9][10] A stream of air separates the particles based on their aerodynamic properties, resulting in a fine, protein-rich fraction and a coarse, starch-rich fraction.[10]
-
Further Enrichment (Optional): The protein-rich fraction can be further enriched using techniques like electrostatic separation.[11]
Quantitative Data on this compound Isolation
The efficiency of this compound isolation is typically evaluated based on protein yield and purity. The following tables summarize representative quantitative data from various studies.
Table 1: Protein Yield and Purity by Different Isolation Methods
| Legume Source | Isolation Method | Protein Yield (%) | Protein Purity (%) | Reference |
| Faba Bean | Alkaline Extraction - Isoelectric Precipitation | 16.41 | 90.16 | [12] |
| Lupin | Alkaline Extraction (pH 8-9) - Isoelectric Precipitation | 20-50 | >90 | [13] |
| Acacia Seed | Alkaline Extraction (pH 10) - Isoelectric Precipitation | - | - | [14] |
| Ganxet Bean | Alkaline Extraction (0.4 M NaOH) | 24.02 | 50.17 | [14] |
| Pea | Salt Extraction - Dialysis | - | - | [14] |
| Pea | Dry Fractionation (Air Classification) | 15.8 | 63.4 | [11] |
Table 2: Physicochemical Properties of this compound Isolates
| Legume Source | Property | Value | Reference |
| Chickpea | Solubility at pH 7.0 | ~94% | [15] |
| Lentil | Solubility at pH 7.0 | ~90% | [15] |
| Faba Bean | Solubility at pH 7.0 | ~85% | [15] |
| Soy | Solubility at pH 7.0 | ~50% | [15] |
| Chickpea | Zeta Potential at pH 7.0 | -47.7 mV | [15] |
| Faba Bean | Zeta Potential at pH 7.0 | -46.4 mV | [15] |
| Lentil | Zeta Potential at pH 7.0 | -47.2 mV | [15] |
| Soy | Zeta Potential at pH 7.0 | -44.3 mV | [15] |
| Chickpea | Surface Hydrophobicity | ~137 AU | [15] |
| Faba Bean | Surface Hydrophobicity | ~24 AU | [15] |
| Lentil | Surface Hydrophobicity | ~70 AU | [15] |
| Soy | Surface Hydrophobicity | ~70 AU | [15] |
Conclusion
The journey of this compound protein isolation, from the early observations of "albuminous materials" to the highly optimized industrial processes of today, reflects the broader advancements in protein chemistry and technology. While alkaline extraction followed by isoelectric precipitation remains a dominant method for producing high-purity isolates, sustainable approaches like dry fractionation are gaining prominence. The choice of isolation technique profoundly impacts the structural integrity, functionality, and ultimately, the suitability of the this compound for various applications, including in food products and drug development. This guide provides the foundational knowledge for researchers to select and optimize this compound isolation protocols tailored to their specific scientific and developmental needs.
References
- 1. Protein - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Alkaline Extraction-lsoelectric Precipitation of Plant Proteins [research.tec.mx]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pure.au.dk [pure.au.dk]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. atritor.com [atritor.com]
- 10. scispace.com [scispace.com]
- 11. research.wur.nl [research.wur.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. The physicochemical properties of legume protein isolates and their ability to stabilize oil-in-water emulsions with and without genipin - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Control of Legumin Genes During Seed Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate molecular mechanisms governing the expression of legumin genes during the crucial stages of seed development. Legumins, as major seed storage proteins in many leguminous plants, are pivotal for nutrient supply during germination and early seedling growth. Understanding the precise regulation of their synthesis is paramount for crop improvement and has implications for various biotechnological applications, including the development of novel therapeutics. This document provides a comprehensive overview of the key regulatory networks, detailed experimental protocols for their study, and a quantitative look at this compound accumulation.
The Orchestration of this compound Gene Expression: A Multi-layered Control
The expression of this compound genes is a tightly regulated process, both spatially and temporally, ensuring their accumulation specifically in the cotyledons or endosperm during mid-to-late embryogenesis. This control is exerted at the transcriptional level and involves a complex interplay of cis-regulatory elements within the this compound gene promoters and trans-acting factors that bind to these elements.
Cis-Regulatory Elements: The Genetic Switches
Promoter analysis of various this compound genes has revealed several conserved cis-acting elements that are crucial for their seed-specific expression. Among the most well-characterized are:
-
The this compound Box: This is a highly conserved 28-bp sequence found in the promoter region of many this compound genes. It is essential for the correct temporal and spatial expression pattern.
-
The RY Repeat Element: Characterized by the consensus sequence CATGCATG, the RY repeat is another critical cis-element for seed-specific expression. It acts as a binding site for a class of transcription factors known as B3 domain proteins.
Trans-Acting Factors: The Master Regulators
A network of transcription factors, often referred to as "master regulators," governs the expression of a vast array of seed maturation genes, including those encoding legumins. These factors integrate developmental and hormonal signals to orchestrate a precise gene expression program. Key players in this network include:
-
LEAFY COTYLEDON1 (LEC1): A central regulator of embryogenesis, LEC1 acts upstream of other master regulators and is crucial for initiating the maturation phase.
-
ABSCISIC ACID INSENSITIVE 3 (ABI3): A B3 domain transcription factor that plays a pivotal role in mediating the response to the plant hormone abscisic acid (ABA), which is essential for seed maturation and dormancy. ABI3 directly binds to the RY repeat in the promoters of this compound genes.
-
FUSCA3 (FUS3): Another B3 domain transcription factor that, like ABI3, is critical for the accumulation of storage proteins and the acquisition of desiccation tolerance. FUS3 also interacts with the RY motif.
-
LEAFY COTYLEDON2 (LEC2): A B3 domain-containing transcription factor that is a key activator of seed development programs.
These transcription factors do not act in isolation but form a complex regulatory network characterized by hierarchical and combinatorial interactions.
Signaling Pathways Governing this compound Gene Expression
The regulation of this compound gene expression is intricately linked to hormonal signaling pathways, with abscisic acid (ABA) playing a central role. During seed maturation, ABA levels rise and trigger a signaling cascade that ultimately leads to the activation of the master regulator transcription factors.
This signaling cascade illustrates a hierarchical and interactive network. ABA signaling, along with developmental cues, activates the master regulators LEC1 and LEC2. These, in turn, activate the expression of ABI3 and FUS3. Both ABI3 and FUS3 can then directly bind to the RY repeat element within the this compound gene promoter, leading to the recruitment of the transcriptional machinery and the initiation of this compound gene transcription.
Quantitative Analysis of this compound Accumulation
The temporal accumulation of this compound mRNA and protein follows a characteristic pattern during seed development. While precise quantitative data can vary between species and experimental conditions, a general trend is observed.
A study on faba bean (Vicia faba L.) provides a clear example of this progression. Using label-free quantitative proteomics, researchers tracked the relative abundance of various proteins across 12 developmental stages, from 20 days after pollination (DAP) to full maturity. The findings indicate that while proteins related to cell growth and metabolism are abundant in the early stages, the accumulation of seed storage proteins, including legumins, commences significantly later, around 45 DAP, and continues until the seed reaches maturity.[1][2][3][4][5] In pea (Pisum sativum L.), a similar developmental regulation is observed, with this compound transcripts becoming predominant by 18 DAP.[6]
Table 1: Temporal Accumulation of this compound Proteins in Faba Bean Seeds
| Days After Pollination (DAP) | Relative Abundance of this compound Proteins (Qualitative) |
| 20-40 | Low / Undetectable |
| 45 | Accumulation begins |
| 50-60 | Moderate accumulation |
| 65 - Maturity | High accumulation |
Note: This table provides a qualitative summary based on the findings that seed storage protein accumulation begins at 45 DAP. For precise quantitative data, refer to the original research articles.
Experimental Protocols for Studying this compound Gene Expression
To investigate the intricate regulation of this compound gene expression, a combination of molecular biology techniques is employed. These methods allow for the identification of regulatory DNA sequences, the characterization of protein-DNA interactions, and the measurement of transcriptional activity.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the in vivo binding sites of transcription factors across the genome. This method can be used to determine if ABI3 and FUS3 directly bind to the this compound gene promoter in developing seeds.
Detailed Methodology:
-
Cross-linking: Treat developing seed tissue with formaldehyde (B43269) to create covalent cross-links between proteins and DNA that are in close proximity.
-
Chromatin Isolation and Shearing: Isolate nuclei and shear the chromatin into small fragments (typically 200-600 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., ABI3 or FUS3). The antibody will bind to the transcription factor, and protein A/G beads are used to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and purify the co-immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and sequence it using a high-throughput sequencing platform.
-
Data Analysis: Align the sequence reads to the reference genome and use peak-calling algorithms to identify genomic regions that are enriched, indicating the binding sites of the transcription factor.[7][8][9][10][11]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is an in vitro technique used to study protein-DNA interactions. It can be used to confirm that a specific transcription factor binds to a particular DNA sequence, such as the RY repeat in the this compound promoter.
Detailed Methodology:
-
Probe Preparation: Synthesize and label a short DNA fragment (probe) containing the putative binding site (e.g., the RY repeat). The label can be a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Incubate the labeled probe with a source of the transcription factor, which can be a purified recombinant protein or a nuclear extract from developing seeds.
-
Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel. Protein-DNA complexes will migrate more slowly through the gel than the free, unbound probe.
-
Detection: Visualize the position of the labeled probe. A band that is "shifted" to a higher molecular weight position compared to the free probe indicates the formation of a protein-DNA complex. Competition assays with unlabeled specific and non-specific DNA can be used to confirm the specificity of the interaction.[12][13][14][15][16]
Nuclear Run-On Assay
A nuclear run-on assay is a method to measure the rate of transcription of specific genes in isolated nuclei. This technique can provide a direct measure of the transcriptional activity of this compound genes at different stages of seed development.
Detailed Methodology:
-
Nuclei Isolation: Isolate intact and transcriptionally active nuclei from developing seed tissue at different developmental stages.
-
In Vitro Transcription: Incubate the isolated nuclei in a transcription buffer containing labeled nucleotides (e.g., [α-³²P]UTP). During this incubation, RNA polymerases that were actively transcribing genes in vivo will continue to elongate the nascent RNA transcripts, incorporating the labeled nucleotides.
-
RNA Isolation: Purify the newly synthesized, labeled RNA from the nuclei.
-
Hybridization: Hybridize the labeled RNA to a membrane containing immobilized, unlabeled DNA probes specific for the genes of interest (e.g., this compound genes) and control genes.
-
Detection and Quantification: Detect the amount of labeled RNA that has hybridized to each DNA probe using autoradiography or phosphorimaging. The signal intensity is proportional to the rate of transcription of that gene at the time the nuclei were isolated.[17][18][19][20][21]
Conclusion
The expression of this compound genes during seed development is a paradigm of precise transcriptional regulation in plants. A deep understanding of the interplay between cis-regulatory elements, trans-acting factors, and hormonal signaling pathways is crucial for efforts aimed at improving the nutritional quality and yield of leguminous crops. The experimental approaches outlined in this guide provide a robust framework for dissecting these complex regulatory networks and will continue to be invaluable tools for researchers in plant science and related fields.
References
- 1. Seed development and protein accumulation patterns in faba bean (Vicia faba, L.) - CentAUR [centaur.reading.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Seed Development and Protein Accumulation Patterns in Faba Bean (Vicia faba, L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Seed Development and Protein Accumulation Patterns in Faba Bean (Vicia faba, L.) | CoLab [colab.ws]
- 6. Regulation of the transcription of storage-protein mRNA in nuclei isolated from developing pea (Pisum sativum L.) cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) | Springer Nature Experiments [experiments.springernature.com]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. research.wur.nl [research.wur.nl]
- 12. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Seed-specific transcription factors ABI3 and FUS3: molecular interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gene regulation during late embryogenesis: the RY motif of maturation-specific gene promoters is a direct target of the FUS3 gene product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Using nuclear run-on transcription assays in RNAi studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nuclear run-on - Wikipedia [en.wikipedia.org]
- 21. Nuclear run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Distribution of Legumin Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumin is a major storage protein found primarily in the seeds of various legumes, playing a crucial role in plant-based nutrition. As an 11S globulin, it is characterized by its hexameric structure and a molecular weight typically ranging from 300 to 400 kDa.[1] This technical guide provides a comprehensive overview of the natural sources and distribution of this compound protein, detailed experimental protocols for its extraction and purification, and an exploration of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the properties and applications of this significant plant protein.
Natural Sources and Distribution of this compound
This compound is widely distributed throughout the plant kingdom, with its highest concentrations found in the seeds of leguminous plants. These include staple food crops such as peas, faba beans, chickpeas, lentils, and soybeans.[1] The relative abundance of this compound compared to other seed storage proteins, particularly the 7S globulin vicilin, varies considerably among different legume species and even among cultivars of the same species. This this compound-to-vicilin (L:V) ratio is a key determinant of the nutritional quality and functional properties of the protein extract.
Quantitative Data on this compound Distribution
The following table summarizes the total protein content and the this compound-to-vicilin ratio in several key legume species. This data is essential for selecting appropriate sources for this compound extraction based on desired yield and purity.
| Legume Species | Common Name | Total Protein Content (% dry weight) | This compound to Vicilin (L:V) Ratio |
| Pisum sativum | Pea | 20-30% | 0.2 - 8.0[2] |
| Vicia faba | Faba Bean | 25-35% | 1:1 to 1:3[3][4][5] |
| Cicer arietinum | Chickpea | 12-31%[1] | High this compound content |
| Lens culinaris | Lentil | 22-35%[1] | Data not available |
| Glycine max | Soybean | 36-42%[1] | High this compound content |
Experimental Protocols: Extraction and Purification of this compound
The most common and effective method for isolating this compound from legume seeds is alkaline extraction followed by isoelectric precipitation. This process leverages the differential solubility of globulins at varying pH levels.
Detailed Methodology for this compound Extraction from Faba Bean (Vicia faba)
This protocol provides a step-by-step guide for the extraction and purification of this compound from faba beans.
Materials:
-
Dehulled faba bean flour
-
Distilled water
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Centrifuge
-
Magnetic stirrer and stir bars
-
pH meter
-
Freeze-dryer
Procedure:
-
Alkaline Solubilization:
-
Suspend the faba bean flour in distilled water at a 1:10 (w/v) ratio.
-
Adjust the pH of the slurry to 11.0 using 1 M NaOH while continuously stirring.
-
Continue stirring for 20 minutes at room temperature to solubilize the proteins.[4]
-
Centrifuge the mixture at 6000 rpm for 20 minutes at 25°C.[4]
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
-
Isoelectric Precipitation:
-
While stirring, slowly add 1 M HCl to the supernatant to adjust the pH to 4.0. This is the isoelectric point of the globulin proteins, causing them to precipitate out of the solution.[4]
-
Continue stirring for 30 minutes to ensure complete precipitation.[4]
-
Centrifuge the suspension at 6000 rpm for 20 minutes at 25°C to pellet the precipitated proteins.[4]
-
Discard the supernatant. The resulting pellet is the faba bean protein isolate.
-
-
Purification to Separate this compound and Vicilin:
-
For separating this compound from vicilin, a differential salt precipitation step can be introduced after redissolving the protein isolate in an alkaline buffer. This compound precipitates at a lower salt concentration than vicilin.
-
-
Lyophilization:
-
The purified this compound-rich pellet is then freeze-dried to obtain a stable powder for storage and downstream applications.
-
Experimental Workflow for this compound Extraction
The following diagram illustrates the general workflow for the extraction and purification of this compound from legume seeds.
Caption: A generalized workflow for the extraction of this compound protein.
This compound Biosynthesis and Deposition
The synthesis and transport of this compound to its final destination in the protein bodies of seeds is a highly regulated and complex cellular process.
Signaling Pathway of this compound Biosynthesis
The journey of this compound begins with the transcription of this compound genes in the nucleus. The resulting mRNA is translated on ribosomes associated with the rough endoplasmic reticulum (RER). The nascent polypeptide chain is co-translationally imported into the lumen of the RER, where it undergoes folding and assembly into pro-legumin trimers. These trimers are then transported via vesicles to the Golgi apparatus for further processing and sorting. Finally, the processed pro-legumin is packaged into transport vesicles that bud off from the Golgi and fuse with protein bodies (storage vacuoles). Within the acidic environment of the protein body, the pro-legumin is proteolytically cleaved into its acidic and basic subunits, which then assemble into the mature, stable hexameric this compound.
The expression of this compound genes is regulated by specific DNA sequences. A conserved element known as the "this compound box" has been identified in the promoter region of this compound genes and is thought to be crucial for the tissue-specific and developmental regulation of their expression.[6]
Caption: The biosynthetic pathway of this compound protein in a plant cell.
References
- 1. Escalate protein plates from legumes for sustainable human nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The this compound gene family: structure of a B type gene of Vicia faba and a possible this compound gene specific regulatory element - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Legumin Protein Subunits and Their Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumin is a major storage protein found in the seeds of various leguminous plants, playing a crucial role in providing nitrogen and sulfur compounds during germination.[1] As a member of the 11S globulin family, this compound is a hexameric protein with a molecular weight ranging from 300 to 400 kDa.[2][3] Each of the six subunits is itself a heterodimer, composed of an acidic α-chain (~40 kDa) and a basic β-chain (~20 kDa) linked by a disulfide bond.[4][5] The intricate assembly of these subunits into the final hexameric structure is a highly regulated process, critical for its stability and function. This technical guide provides a comprehensive overview of this compound protein subunits, their assembly, and the experimental methodologies used for their study.
This compound Subunit Composition and Heterogeneity
The acidic (α) and basic (β) subunits of this compound are encoded by a small multigene family, leading to heterogeneity in the subunit composition of the mature this compound hexamer.[5] This heterogeneity is observed in the variation of molecular weights and isoelectric points of the subunits.
| Plant Species | Subunit Type | Molecular Weight (kDa) | Reference |
| Vicia faba (Broad Bean) | Acidic (α) | 37 | [6][7] |
| Basic (β) | 20.1, 20.9, 23.8 | [6][7] | |
| Pisum sativum (Pea) | Acidic (α) | ~40 | [5] |
| Basic (β) | ~20 | [5] | |
| Cicer arietinum (Chickpea) | Acidic (α) | 32-40 | [2] |
| Basic (β) | ~20 | [2] | |
| Glycine max (Soybean) | Acidic (α) | ~35-43 | [8] |
| Basic (β) | ~21-23 | [8] |
Biosynthesis and Assembly of this compound
The biosynthesis and assembly of this compound is a multi-step process that begins in the endoplasmic reticulum (ER) and culminates in the protein storage vacuoles (PSVs).
-
Synthesis of Preprothis compound: The this compound polypeptide is initially synthesized as a preprothis compound on the rough ER, containing an N-terminal signal peptide that directs it into the ER lumen.
-
Formation of Prothis compound: Within the ER, the signal peptide is cleaved, and a disulfide bond is formed between the α and β chain domains to create a prothis compound monomer of approximately 60 kDa.[1]
-
Trimer Formation: Three prothis compound monomers assemble into a trimeric intermediate (9S) in the ER.[1]
-
Trafficking to the Vacuole: The prothis compound trimers are then transported from the ER, likely via the Golgi apparatus, to the protein storage vacuoles.
-
Proteolytic Cleavage and Hexamer Assembly: Inside the vacuole, the prothis compound trimers are proteolytically cleaved by a specific asparaginyl endopeptidase, separating the α and β chains, which remain linked by the disulfide bond.[9] Two of these mature trimers then associate to form the final, stable hexameric this compound (11S).[10][11]
Regulation of this compound Gene Expression
The expression of this compound genes is tightly regulated, primarily at the transcriptional level, and is influenced by developmental cues and environmental factors. A conserved cis-regulatory element, known as the "this compound box" (CATGCATG), has been identified in the promoter region of this compound genes and is thought to play a role in seed-specific expression.[1] However, its precise role in regulating expression levels is still under investigation. Plant hormones, such as abscisic acid (ABA), and transcription factors are also implicated in controlling the expression of storage protein genes.[12][13][14][15] Environmental factors, such as sulfur availability, can significantly impact this compound accumulation.[2][16]
Experimental Protocols
A systematic approach is required to study this compound proteins, from extraction to characterization of their assembly state.
Protocol 1: Extraction and Purification of this compound
This protocol is based on the method of zonal isoelectric precipitation, which has been shown to be effective for preparing homogeneous this compound.[6][7]
Materials:
-
Legume seed meal
-
Extraction buffer: 1 M NaCl, 0.05 M Tris-HCl, pH 8.0
-
1 M Acetic acid
-
Deionized water
-
Centrifuge and rotor
-
Dialysis tubing (10-14 kDa MWCO)
Procedure:
-
Extraction:
-
Suspend the seed meal in the extraction buffer at a 1:10 (w/v) ratio.
-
Stir the suspension for 2 hours at 4°C.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the insoluble material.
-
Collect the supernatant containing the crude protein extract.
-
-
Isoelectric Precipitation:
-
Slowly add 1 M acetic acid to the supernatant while stirring to adjust the pH to 4.8.
-
Continue stirring for 1 hour at 4°C to allow the this compound to precipitate.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to collect the this compound precipitate.
-
Discard the supernatant.
-
-
Purification:
-
Resuspend the pellet in a minimal volume of extraction buffer.
-
Dialyze extensively against deionized water at 4°C with several changes of water.
-
The purified this compound will precipitate out of the solution during dialysis.
-
Collect the purified this compound by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Lyophilize the pellet for long-term storage.
-
Protocol 2: SDS-PAGE Analysis of this compound Subunits
This protocol allows for the separation and visualization of the acidic and basic subunits of this compound.[17][18][19][20]
Materials:
-
Purified this compound
-
2x Laemmli sample buffer with β-mercaptoethanol
-
Polyacrylamide gels (e.g., 12% resolving gel, 4% stacking gel)
-
SDS-PAGE running buffer (Tris-glycine-SDS)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (methanol:acetic acid:water)
-
Heating block
-
Electrophoresis apparatus and power supply
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of purified this compound in 1x Laemmli sample buffer to a final concentration of 1-2 mg/mL.
-
Heat the sample at 95-100°C for 5 minutes to denature the proteins and reduce the disulfide bonds.
-
-
Electrophoresis:
-
Assemble the electrophoresis apparatus with the polyacrylamide gel.
-
Fill the inner and outer chambers with running buffer.
-
Load the protein molecular weight standards and the prepared this compound sample into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
Carefully remove the gel from the apparatus.
-
Incubate the gel in Coomassie Brilliant Blue staining solution for 1-2 hours with gentle agitation.
-
Transfer the gel to the destaining solution and incubate with gentle agitation, changing the solution several times, until the protein bands are clearly visible against a clear background.
-
-
Analysis:
-
Image the gel and determine the molecular weights of the acidic and basic subunits by comparing their migration to the protein molecular weight standards.
-
Protocol 3: Size-Exclusion Chromatography (SEC) for Assembly State Analysis
SEC separates proteins based on their size, allowing for the determination of the native molecular weight and assembly state of this compound.[21][22][23]
Materials:
-
Purified this compound
-
SEC buffer (e.g., phosphate-buffered saline, pH 7.4)
-
SEC column (e.g., Superdex 200 or similar)
-
Chromatography system (e.g., FPLC or HPLC)
-
Protein molecular weight standards for SEC
-
Sample clarification filters (0.22 µm)
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with at least two column volumes of SEC buffer at a constant flow rate.
-
-
Sample Preparation:
-
Dissolve the purified this compound in the SEC buffer to a concentration of 1-5 mg/mL.
-
Clarify the sample by centrifugation or by passing it through a 0.22 µm filter to remove any aggregates.
-
-
Chromatography:
-
Inject the clarified this compound sample onto the equilibrated column.
-
Elute the proteins with the SEC buffer at a constant flow rate.
-
Monitor the protein elution by measuring the absorbance at 280 nm.
-
-
Analysis:
-
Create a standard curve by plotting the elution volume of the molecular weight standards against the logarithm of their molecular weights.
-
Determine the elution volume of the this compound peak and use the standard curve to estimate its native molecular weight. A major peak corresponding to the hexameric form (300-400 kDa) is expected.
-
Conclusion
This technical guide has provided a detailed overview of this compound protein subunits and their assembly, from the molecular to the cellular level. The provided tables of quantitative data, diagrams of biological pathways and experimental workflows, and detailed experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this important class of plant proteins. A thorough understanding of this compound structure and assembly is crucial for applications ranging from improving the nutritional quality of crops to the development of novel protein-based therapeutics and biomaterials.
References
- 1. Upstream sequences regulating this compound gene expression in heterologous transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Studies on subunit assembly of broad bean this compound in a reconstitution system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profile and Functional Properties of Seed Proteins from Six Pea (Pisum sativum) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and subunit structure of this compound of Vicia faba L. (broad bean) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and subunit structure of this compound of Vicia faba L. (broad bean) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Peas (Pisum sativum subsp. arvense Asch) and Beans (Vicia faba var. minor) as Source of Quality Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Plant Signaling Hormones and Transcription Factors: Key Regulators of Plant Responses to Growth, Development, and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory Dynamics of Plant Hormones and Transcription Factors under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Hormonal transcription regulation in plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Seed Development and Protein Accumulation Patterns in Faba Bean (Vicia faba, L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. SDS-PAGE Protocol | Rockland [rockland.com]
- 19. iitg.ac.in [iitg.ac.in]
- 20. Khan Academy [khanacademy.org]
- 21. researchgate.net [researchgate.net]
- 22. Size Exclusion Chromatography [protocols.io]
- 23. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
post-translational modifications of legumin protein
An In-depth Technical Guide to the Post-Translational Modifications of Legumin Protein
Introduction
This compound and its homologs are 11S globulins that represent a major class of seed storage proteins in many angiosperms and gymnosperms, making them of significant interest for nutritional science, food technology, and potentially as therapeutic protein delivery vehicles. The functional properties of this compound, including its assembly, stability, and digestibility, are critically influenced by a series of post-translational modifications (PTMs). These modifications are orchestrated throughout the protein's journey from synthesis in the endoplasmic reticulum to its final deposition in protein storage vacuoles.
This technical guide provides a comprehensive overview of the core s. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms governing these modifications, quantitative data, and the experimental protocols required for their investigation.
Core Post-Translational Modifications of this compound
This compound proteins undergo several crucial PTMs that are essential for their maturation and function. The most significant of these are proteolytic cleavage, disulfide bond formation, and in some species, glycosylation.
Proteolytic Cleavage: Maturation of the Pro-Legumin Precursor
The most prominent PTM of this compound is the proteolytic cleavage of its precursor polypeptide, pro-legumin.[1]
-
Synthesis and Initial Processing: this compound is synthesized as a single polypeptide precursor (~60 kDa) which is co-translationally inserted into the endoplasmic reticulum (ER). Within the ER, the N-terminal signal peptide is cleaved.
-
Assembly and Transport: The pro-legumin monomers assemble into trimers within the ER before being transported, likely via the Golgi apparatus, to the protein storage vacuoles (PSVs).
-
Vacuolar Cleavage: The primary proteolytic event occurs in the acidic environment of the PSV.[2][3] The pro-legumin chain is cleaved at a highly conserved Asn-Gly (-N-G-) peptide bond.[4] This cleavage is catalyzed by a family of C13 cysteine proteases known as Asparaginyl Endopeptidases (AEPs) , also referred to as Vacuolar Processing Enzymes (VPEs) or legumains .[2][3][5][6]
-
Formation of Mature Subunits: This single cleavage event splits the pro-legumin into two distinct polypeptide chains: a larger, acidic α-chain (~40 kDa) and a smaller, basic β-chain (~20 kDa).[1][7] These two chains remain linked by a disulfide bond that was formed in the ER.
-
Final Hexamer Assembly: The mature, cleaved α-β subunits, still in trimeric form, then associate to form the final, stable hexameric this compound complex (~300-400 kDa), which is the functional storage form of the protein.[1]
Disulfide Bond Formation
The formation of an inter-chain disulfide bond is a critical prerequisite for the correct processing and assembly of this compound.
-
Location and Timing: This modification occurs in the oxidizing environment of the endoplasmic reticulum, prior to the assembly of pro-legumin monomers into trimers and their subsequent transport to the vacuole.
-
Function: The disulfide bond covalently links the regions that will become the α- and β-chains after proteolytic cleavage.[8] This ensures that the two chains remain associated as a single subunit within the mature hexameric protein, which is essential for its structural integrity.
Glycosylation
The glycosylation status of this compound has been a subject of some debate and appears to be species-dependent.
-
Pea this compound: For the well-studied pea ( Pisum sativum ) this compound, the consensus is that the protein itself is not glycosylated.[9] Early studies that detected carbohydrate content were likely confounded by low-molecular-weight glycoproteins that co-purified with this compound using certain extraction methods.[9]
-
Lupin this compound: In contrast, this compound from lupin (Lupinus albus) has been shown to be N-glycosylated. This is attributed to the unique presence of a serine residue in the canonical N-glycosylation sequon (N-X-S/T), a feature absent in the legumins of other species like pea.[10]
Phosphorylation
While protein phosphorylation is a ubiquitous and critical PTM for regulating protein function in plants, there is a notable lack of specific research literature detailing the phosphorylation of this compound storage proteins.[11][12][13] Global phosphoproteomic studies in seeds have been performed, but this compound has not been identified as a major phosphoprotein.[1] Therefore, it is presumed that phosphorylation is not a primary regulatory mechanism for this compound function, or it occurs at very low, transient levels that have yet to be robustly characterized.
Quantitative Data Presentation
Quantitative data on the stoichiometry of this compound PTMs is scarce. However, the molecular weights of precursor and mature subunits have been characterized in several species.
| Species | Precursor (Pro-legumin) | Mature α-chain | Mature β-chain | Total Hexamer | Reference(s) |
| Pisum sativum (Pea) | ~60 kDa | ~40 kDa | ~20 kDa | ~320-380 kDa | [7] |
| Vicia faba (Broad Bean) | Not specified | ~37 kDa | ~20-24 kDa | Not specified | [7][14] |
| Lupinus angustifolius | ~64-85 kDa | ~42-62 kDa | ~21-24 kDa | Not specified | [15] |
| Cicer arietinum (Chickpea) | ~50-80 kDa | ~32-40 kDa | ~20 kDa | ~300-400 kDa | [16] |
Visualization of Pathways and Workflows
This compound Biosynthesis and Processing Pathway
The following diagram illustrates the sequential steps of this compound synthesis, modification, and assembly.
Caption: Workflow of this compound biosynthesis, PTMs, and assembly.
Experimental Workflow for PTM Analysis
This diagram outlines a general experimental strategy for identifying and characterizing post-translational modifications on this compound.
Caption: Experimental workflow for this compound PTM identification.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the analysis of this compound PTMs.
Protocol 1: Extraction and Purification of this compound
This protocol is based on the principle of salt extraction followed by zonal isoelectric precipitation.[7][14][17]
Materials:
-
Defatted seed flour
-
Extraction Buffer: 0.5 M NaCl, 50 mM Tris-HCl, pH 8.0
-
Precipitation Buffer: 20 mM Sodium Acetate, pH 4.8
-
Resolubilization Buffer: 0.5 M NaCl, 50 mM Tris-HCl, pH 8.0
-
Centrifuge (refrigerated), pH meter, dialysis tubing
Procedure:
-
Extraction: Suspend 1 part defatted seed flour in 10 parts (w/v) of cold Extraction Buffer. Stir gently at 4°C for 2 hours.
-
Clarification: Centrifuge the slurry at 12,000 x g for 30 minutes at 4°C to pellet insoluble material. Collect the supernatant, which contains the globulin fraction.
-
Isoelectric Precipitation: While stirring gently, slowly add the Precipitation Buffer to the supernatant until the pH reaches 4.8. A protein precipitate (containing this compound) will form. Allow precipitation to proceed for 1 hour at 4°C.
-
Pellet Collection: Centrifuge at 12,000 x g for 30 minutes at 4°C. Discard the supernatant (which contains vicilin and albumins).
-
Resolubilization: Resuspend the pellet in a minimal volume of Resolubilization Buffer.
-
Dialysis: Transfer the resuspended protein to dialysis tubing and dialyze against 20 mM Tris-HCl, pH 8.0 containing 0.2 M NaCl overnight at 4°C with at least two changes of buffer.
-
Final Clarification: Centrifuge the dialyzed sample at 15,000 x g for 20 minutes at 4°C to remove any remaining insoluble material. The supernatant contains purified this compound.
-
Quantification: Determine protein concentration using a standard method (e.g., Bradford or BCA assay).
Protocol 2: In-Gel Tryptic Digestion for Mass Spectrometry
This protocol is a synthesized method for preparing protein samples from SDS-PAGE gels for mass spectrometry analysis.[8][16][18][19][20][21]
Materials:
-
Coomassie-stained gel band of interest
-
Destaining Solution: 50% Acetonitrile (ACN), 50 mM Ammonium Bicarbonate (NH₄HCO₃)
-
Reduction Solution: 10 mM Dithiothreitol (DTT) in 50 mM NH₄HCO₃
-
Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM NH₄HCO₃ (prepare fresh, protect from light)
-
Digestion Buffer: 50 mM NH₄HCO₃
-
Trypsin (sequencing grade)
-
Extraction Solution: 50% ACN, 5% Formic Acid
-
SpeedVac concentrator
Procedure:
-
Excision and Destaining: Excise the protein band from the SDS-PAGE gel with a clean scalpel. Cut the band into small (~1 mm³) cubes. Place the gel pieces in a microcentrifuge tube. Add Destaining Solution to cover the pieces and vortex for 15-20 minutes. Repeat until the blue color is gone.
-
Dehydration: Remove the destaining solution and add 100% ACN. The gel pieces will shrink and turn white. Remove the ACN.
-
Reduction: Rehydrate the gel pieces in Reduction Solution and incubate at 56°C for 45 minutes to reduce disulfide bonds.
-
Alkylation: Cool to room temperature and remove the DTT solution. Immediately add Alkylation Solution to cover the gel pieces and incubate in the dark at room temperature for 30 minutes. This step carbamidomethylates cysteine residues, preventing disulfide bonds from reforming.
-
Washing: Remove the IAA solution. Wash the gel pieces with 50 mM NH₄HCO₃, followed by a wash with the Destaining Solution, and finally dehydrate with 100% ACN.
-
Drying: Dry the gel pieces completely in a SpeedVac concentrator.
-
Digestion: Rehydrate the dried gel pieces on ice with a minimal volume of ice-cold trypsin solution (e.g., 12.5 ng/μL in 50 mM NH₄HCO₃). After 30-45 minutes, add enough Digestion Buffer to just cover the gel pieces. Incubate overnight at 37°C.
-
Peptide Extraction: Centrifuge the tube and transfer the supernatant to a new clean tube. Add Extraction Solution to the gel pieces, vortex/sonicate for 15 minutes, and collect the supernatant. Pool this with the first supernatant. Repeat the extraction once more.
-
Final Preparation: Dry the pooled peptide extracts in a SpeedVac. Resuspend the peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% Formic Acid in water).
Protocol 3: Analysis of N-linked Glycosylation
This protocol describes a method to determine if a purified this compound sample is glycosylated.[22][23][24]
Materials:
-
Purified this compound sample
-
Denaturing Buffer: 5% SDS, 10% β-mercaptoethanol
-
PNGase F enzyme and reaction buffer (commercial kit)
-
SDS-PAGE equipment
Procedure:
-
Sample Preparation: Prepare two identical aliquots of the purified this compound sample (e.g., 20 μg each).
-
Denaturation: Add Denaturing Buffer to each aliquot, boil for 10 minutes to fully denature the protein.
-
Enzymatic Deglycosylation: To one tube (+PNGase F), add the PNGase F reaction buffer and enzyme according to the manufacturer's protocol. To the second tube (-PNGase F, control), add only the reaction buffer. Incubate both tubes at 37°C for 2-4 hours.
-
SDS-PAGE Analysis: Run both the PNGase F-treated sample and the control sample on an SDS-PAGE gel, along with a molecular weight marker.
-
Interpretation: After staining the gel (e.g., with Coomassie Blue), compare the bands for the treated and untreated samples. If the this compound is N-glycosylated, the band from the PNGase F-treated sample will exhibit a downward mobility shift (appear at a lower molecular weight) compared to the untreated control, as the glycan moieties have been removed. If there is no shift, the protein is likely not N-glycosylated.
Conclusion and Future Directions
The post-translational modifications of this compound are dominated by a highly regulated proteolytic cleavage event, catalyzed by asparaginyl endopeptidases, which is essential for its maturation and assembly into a stable hexameric storage protein. Disulfide bond formation is a prerequisite for this process. While glycosylation is not a general feature of this compound, it occurs in certain species like lupin.
Significant gaps remain in our understanding, particularly concerning the potential for other PTMs like phosphorylation. Future research employing advanced mass spectrometry-based proteomic techniques could provide a more comprehensive map of this compound PTMs. Specifically, targeted phosphoproteomic studies on developing seeds could definitively answer whether phosphorylation plays a role in regulating this compound's lifecycle. Furthermore, quantitative proteomic approaches would be invaluable for determining the in vivo stoichiometry of these modifications, providing deeper insights into the regulation of seed storage protein accumulation and its implications for food science and biotechnology.
References
- 1. Mass Spectrometric-Based Selected Reaction Monitoring of Protein Phosphorylation during Symbiotic Signaling in the Model Legume, Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Plant Vacuolar Processing Enzymes [frontiersin.org]
- 3. Plant Vacuolar Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Storage Protein Accumulation in the Absence of the Vacuolar Processing Enzyme Family of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asparagine endopeptidase - Wikipedia [en.wikipedia.org]
- 6. Vacuolar Processing Enzymes in Plant Programmed Cell Death and Autophagy [mdpi.com]
- 7. Purification and subunit structure of this compound of Vicia faba L. (broad bean) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Rockefeller University » In-gel Digestion Protocol [rockefeller.edu]
- 9. What is pea this compound - Is it glycosylated? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease [mdpi.com]
- 11. Frontiers | Monitoring of Plant Protein Post-translational Modifications Using Targeted Proteomics [frontiersin.org]
- 12. Protein Post-Translational Modifications in Plants - Creative Proteomics [creative-proteomics.com]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Purification and subunit structure of this compound of Vicia faba L. (broad bean) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Legumain: A ready-to-use Asparaginyl Endopeptidase - News Blog - Jena Bioscience [jenabioscience.com]
- 16. mdpi.com [mdpi.com]
- 17. Legume Proteins in Food Products: Extraction Techniques, Functional Properties, and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UWPR [proteomicsresource.washington.edu]
- 19. nccs.res.in [nccs.res.in]
- 20. ccamp.res.in [ccamp.res.in]
- 21. ms.bct.uni-halle.de [ms.bct.uni-halle.de]
- 22. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 23. Guide to Glycosylation Analysis | Ludger Ltd [ludger.com]
- 24. How to Analysis Glycosylation Sites - Creative Proteomics [creative-proteomics.com]
The Evolutionary Trajectory of Legumin and its Globulin Relatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seed storage globulins, primarily legumins (11S) and vicilins (7S), are pivotal for seed development and germination, and their structural attributes carry significant implications for the food industry and clinical research, particularly in allergenicity. This technical guide provides an in-depth exploration of the evolutionary relationship between legumin and other globulins, with a focus on their shared ancestry, structural divergence, and the experimental methodologies employed for their characterization. Quantitative data on their molecular and structural properties are presented, alongside detailed protocols for key analytical techniques. Furthermore, a logical model of their evolutionary pathway is visualized to provide a clear framework for understanding their molecular history.
Introduction
Legumins and vicilins represent the major storage proteins in the seeds of most angiosperms and gymnosperms.[1] Their primary role is to provide a source of nitrogen, sulfur, and carbon for the growing embryo upon germination. Beyond this fundamental biological function, the structural characteristics of these proteins influence the physicochemical properties of many plant-derived food products and are of significant interest in the study of food allergies. Both this compound and vicilin belong to the cupin superfamily, a large and functionally diverse group of proteins characterized by a conserved β-barrel fold.[2] Understanding the evolutionary journey of these proteins from a common ancestor to their present-day forms provides crucial insights into their structure-function relationships.
The Common Ancestor and the Cupin Superfamily
The evolutionary history of legumins and vicilins is rooted in a common single-domain ancestral gene.[1] It is proposed that both protein families evolved from this progenitor, which itself is a member of the ancient and ubiquitous cupin superfamily.[2] This superfamily is named for its characteristic β-barrel structure, termed the "cupin fold".[2] Members of the cupin superfamily are found across all domains of life and exhibit a remarkable functional diversity, ranging from enzymatic activities to non-enzymatic roles like seed storage.[2]
The shared ancestry of legumins and vicilins is supported by several lines of evidence:
-
Conserved Structural Fold: Both protein families possess the signature cupin fold, indicating a shared structural heritage.
-
Similar Gene Structure: The genes encoding legumins and vicilins exhibit conserved intron/exon positions, which strongly suggests a common evolutionary origin.[1][3]
-
Sequence Homology: While sequence identity can be variable, conserved regions within the domains of legumins and vicilins point to their shared ancestry.[4]
The Divergence of this compound and Vicilin: An Evolutionary Pathway
The divergence of this compound and vicilin from their common ancestor is believed to have involved gene duplication and subsequent functional specialization. An ancient sequence duplication is evident in vicilins, accounting for a significant portion of their amino acid sequence, with one copy of this repeat also found in legumins.[4] The evolution of this compound genes is also suggested to have involved the loss of ancestral introns.[3]
The following diagram illustrates the proposed evolutionary pathway:
Quantitative and Structural Comparison
While legumins and vicilins share a common ancestor, they have diverged in their structural and biochemical properties. The following tables summarize key quantitative differences between these two major globulin families, with data from representative species.
Table 1: General Properties of this compound and Vicilin
| Property | This compound (11S) | Vicilin (7S) |
| Sedimentation Coefficient | ~11S | ~7S |
| Quaternary Structure | Hexamer | Trimer |
| Subunit Composition | Acidic (α) and basic (β) chains linked by disulfide bonds | Three subunits, typically without disulfide bonds |
| Post-translational Cleavage | Precursor cleaved into α and β chains | Subunits may undergo limited proteolytic processing |
Table 2: Polypeptide Molecular Weights in Pisum sativum (Pea)
| Globulin Family | Polypeptide Chain | Molecular Weight (kDa) |
| This compound | Acidic (α) chain | ~40 |
| Basic (β) chain | ~20 | |
| Vicilin | Major subunits | 12-19, 25-33, 47-50 |
Table 3: Amino Acid Composition of this compound and Vicilin from Pisum sativum ( g/100g protein)
| Amino Acid | This compound | Vicilin |
| Essential Amino Acids | ||
| Lysine | 5.8 | 7.3 |
| Methionine + Cysteine | 1.8 | 1.1 |
| Threonine | 3.5 | 3.8 |
| Leucine | 8.1 | 8.3 |
| Isoleucine | 4.7 | 4.8 |
| Valine | 5.2 | 5.3 |
| Phenylalanine + Tyrosine | 8.9 | 9.5 |
| Non-Essential Amino Acids | ||
| Glutamic acid/Glutamine | 21.5 | 18.9 |
| Aspartic acid/Asparagine | 11.8 | 12.5 |
| Arginine | 8.2 | 7.9 |
| Glycine | 4.1 | 4.0 |
| Alanine | 4.2 | 4.1 |
| Proline | 4.3 | 4.2 |
| Serine | 5.1 | 5.4 |
| Histidine | 2.4 | 2.6 |
Note: Specific values for sequence identity and RMSD upon structural alignment can vary significantly between species. Researchers are encouraged to perform these analyses on their specific proteins of interest using the protocols outlined below.
Experimental Protocols
The characterization of legumins and other globulins relies on a suite of established biochemical and molecular biology techniques. The following sections provide detailed protocols for the key experiments.
Protein Extraction from Seeds
Objective: To extract total soluble proteins, including globulins, from seed material.
Materials:
-
Seed material (e.g., pea, soybean)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 1 mM EDTA, 1 mM PMSF, 2% (v/v) β-mercaptoethanol
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Grind a known weight of seed material to a fine powder in a mortar pre-chilled with liquid nitrogen.
-
Transfer the powder to a pre-chilled microcentrifuge tube.
-
Add 10 volumes of ice-cold Extraction Buffer to the seed powder.
-
Vortex vigorously for 1 minute to resuspend the powder.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
Store the protein extract at -80°C for further analysis.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Objective: To separate proteins based on their molecular weight.
Materials:
-
Protein extract
-
Laemmli sample buffer (2X)
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers (for stacking and resolving gels)
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium persulfate (APS)
-
TEMED
-
Electrophoresis apparatus and power supply
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare resolving and stacking polyacrylamide gels of the desired percentage.
-
Mix the protein extract with an equal volume of 2X Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Load the samples and a molecular weight marker into the wells of the stacking gel.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
After electrophoresis, carefully remove the gel and stain with Coomassie Brilliant Blue to visualize the protein bands.
-
Destain the gel to reduce background and enhance band visibility.
Two-Dimensional Gel Electrophoresis (2D-GE)
Objective: To separate proteins based on two independent properties: isoelectric point (pI) and molecular weight.
Materials:
-
Protein extract
-
IPG strips with the desired pH range
-
Rehydration buffer (containing urea, thiourea, CHAPS, DTT, and IPG buffer)
-
Isoelectric focusing (IEF) cell
-
SDS-PAGE equipment and reagents
-
Silver stain or fluorescent protein stain
Procedure:
-
Precipitate the protein extract (e.g., with TCA/acetone) to remove interfering substances.
-
Resuspend the protein pellet in rehydration buffer.
-
Load the protein sample onto an IPG strip and rehydrate overnight.
-
Perform isoelectric focusing using a programmed voltage ramp.
-
Equilibrate the focused IPG strip first in an equilibration buffer containing DTT, and then in a buffer containing iodoacetamide.
-
Place the equilibrated IPG strip onto a second-dimension SDS-PAGE gel.
-
Run the second-dimension gel as described in the SDS-PAGE protocol.
-
Stain the gel using a high-sensitivity stain like silver stain or a fluorescent dye to visualize the protein spots.
Western Blotting
Objective: To detect a specific protein using antibodies.
Materials:
-
Proteins separated by SDS-PAGE
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Transfer the proteins from the SDS-PAGE gel to a membrane using an electroblotting apparatus.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in step 4.
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system (e.g., CCD camera or X-ray film).
Phylogenetic Tree Construction
Objective: To infer the evolutionary relationships between protein sequences.
Materials:
-
Protein sequences of interest in FASTA format
-
Multiple sequence alignment software (e.g., Clustal Omega, MAFFT)
-
Phylogenetic analysis software (e.g., MEGA, PhyML, RAxML)
Procedure:
-
Retrieve the amino acid sequences of the this compound, vicilin, and other globulin proteins of interest from a public database (e.g., NCBI, UniProt).
-
Perform a multiple sequence alignment of the retrieved sequences.
-
Visually inspect and manually edit the alignment if necessary to remove poorly aligned regions.
-
Use the aligned sequences as input for a phylogenetic analysis program.
-
Select an appropriate substitution model (e.g., JTT, WAG) and phylogenetic method (e.g., Maximum Likelihood, Neighbor-Joining).
-
Run the phylogenetic analysis to generate a tree.
-
Assess the reliability of the tree topology using bootstrap analysis (typically with 1000 replicates).
-
Visualize and interpret the resulting phylogenetic tree.
Conclusion
The evolutionary relationship between this compound and other globulins is a compelling example of molecular evolution, demonstrating how gene duplication and subsequent divergence can give rise to protein families with distinct yet related structures and functions. The conservation of the cupin fold across this superfamily highlights its robust and versatile structural framework. The experimental protocols detailed in this guide provide a comprehensive toolkit for researchers to further investigate the structure, function, and evolutionary history of these important seed storage proteins, with implications for crop improvement, food science, and the development of diagnostics and therapeutics for food allergies.
References
- 1. This compound-like and vicilin-like seed storage proteins: evidence for a common single-domain ancestral gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of this compound genes: loss of an ancestral intron at the beginning of angiosperm diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of legume seed storage proteins--a domain common to legumins and vicilins is duplicated in vicilins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Legumin Extraction and Purification from Lentils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentils (Lens culinaris) are a rich source of plant-based proteins, with legumin being one of the major storage proteins. This compound, an 11S globulin, is a hexameric protein with a molecular weight of approximately 320-380 kDa. Each subunit is composed of an acidic polypeptide (~40 kDa) and a basic polypeptide (~20 kDa) linked by a disulfide bond.[1] The nutritional and functional properties of this compound make it a protein of interest for various applications in the food and pharmaceutical industries. This document provides detailed protocols for the extraction and purification of this compound from lentils, enabling researchers to obtain high-purity this compound for further characterization and application.
Data Presentation
The following tables summarize quantitative data from various extraction and purification methods for lentil protein isolates and this compound. These values can vary depending on the lentil variety, initial flour quality, and specific experimental conditions.
Table 1: Protein Content and Yield of Lentil Protein Isolates using Different Extraction Methods
| Extraction Method | Protein Content (%) | Protein Yield (%) | Reference |
| Alkaline Extraction (pH 9.0) | 82.0 | 14.5 ( g/100g flour) | [2] |
| Isoelectric Precipitation | 86.1 - 89.2 | Not Reported | [3][4] |
| Ultrafiltration | > 90.0 | Not Reported | [5][6] |
| Enzyme-Assisted Alkaline Extraction | 82.7 - 90.0 | Not Reported | [7] |
| Ultrasound-Assisted Alkaline Extraction | 82.7 - 90.0 | Not Reported | [7] |
Table 2: Molecular Weight of Lentil this compound Subunits Determined by SDS-PAGE
| Subunit | Reported Molecular Weight (kDa) | Reference |
| Acidic Subunits | 32, 42, 47 | [1] |
| Acidic Subunit | ~37 | [8] |
| Basic Subunits | 18, 20 | [1] |
| Basic Subunit | ~25 | [8] |
Experimental Workflows
The following diagrams illustrate the workflows for the extraction and purification of lentil this compound.
Caption: Workflow for lentil this compound extraction and purification.
Experimental Protocols
Protocol 1: Alkaline Extraction and Isoelectric Precipitation of Lentil Protein Isolate
This protocol describes the initial extraction of a protein isolate from lentil flour, which is enriched in this compound.
Materials:
-
Lentil flour
-
Ethanol (B145695) (95%) or Hexane (B92381)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M and 2 M)
-
Hydrochloric acid (HCl) solution (1 M and 2 M)
-
Distilled water
-
Centrifuge
-
pH meter
-
Magnetic stirrer
-
Lyophilizer (optional)
Procedure:
-
Defatting of Lentil Flour:
-
Mix lentil flour with 95% ethanol or hexane at a 1:5 (w/v) ratio.
-
Stir the slurry for 1-2 hours at room temperature.
-
Separate the solvent by filtration or centrifugation.
-
Repeat the process 2-3 times to ensure complete removal of lipids.
-
Air-dry the defatted flour in a fume hood to evaporate the residual solvent.
-
-
Alkaline Extraction:
-
Centrifugation:
-
Centrifuge the slurry at 5,000-10,000 x g for 20-30 minutes at 4°C to separate the insoluble solids (starch and fiber).[9]
-
Carefully collect the supernatant containing the solubilized proteins.
-
-
Isoelectric Precipitation:
-
While stirring, slowly adjust the pH of the supernatant to the isoelectric point of this compound, which is approximately pH 4.5-5.0, using 1 M HCl.[8]
-
Observe the formation of a protein precipitate.
-
Continue gentle stirring for 30 minutes to allow for complete precipitation.
-
-
Collection and Washing of Protein Isolate:
-
Centrifuge the suspension at 5,000-10,000 x g for 20-30 minutes at 4°C to pellet the precipitated protein.
-
Discard the supernatant.
-
Wash the protein pellet by resuspending it in distilled water (at a pH near the isoelectric point) and centrifuging again. Repeat this washing step 2-3 times to remove residual salts and other impurities.
-
-
Neutralization and Drying:
-
Resuspend the final protein pellet in a minimal amount of distilled water and adjust the pH to 7.0 with 1 M NaOH.
-
The resulting lentil protein isolate can be used immediately as a paste or dried for long-term storage, preferably by lyophilization (freeze-drying).
-
Protocol 2: Purification of this compound using Ion-Exchange Chromatography
This protocol describes the purification of this compound from the lentil protein isolate obtained in Protocol 1. Anion-exchange chromatography is suitable as this compound has a pI around 4.5-5.0 and will be negatively charged at a neutral or slightly alkaline pH.
Materials:
-
Lentil protein isolate (from Protocol 1)
-
Anion-exchange chromatography column (e.g., DEAE-Sepharose or Q-Sepharose)
-
Chromatography system (FPLC or similar)
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Spectrophotometer or UV detector (280 nm)
-
Dialysis tubing (10-14 kDa MWCO)
Procedure:
-
Sample Preparation:
-
Dissolve the lentil protein isolate in the Binding Buffer.
-
Ensure the solution is clear by centrifuging at 10,000 x g for 20 minutes at 4°C to remove any insoluble material.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Column Equilibration:
-
Equilibrate the anion-exchange column with 5-10 column volumes of Binding Buffer until the baseline UV absorbance (280 nm) is stable.
-
-
Sample Loading:
-
Load the prepared protein sample onto the equilibrated column at a low flow rate.
-
-
Washing:
-
Wash the column with Binding Buffer (5-10 column volumes) to remove unbound and weakly bound proteins. Monitor the UV absorbance at 280 nm until it returns to the baseline.
-
-
Elution:
-
Elute the bound proteins using a linear gradient of NaCl from 0 to 1 M (by mixing the Binding and Elution Buffers) over 10-20 column volumes.
-
Collect fractions throughout the elution process. This compound is expected to elute at a specific salt concentration.
-
-
Fraction Analysis:
-
Analyze the collected fractions for protein content (e.g., Bradford assay) and by SDS-PAGE to identify the fractions containing purified this compound. This compound will show the characteristic acidic (~40 kDa) and basic (~20 kDa) subunits under reducing conditions.
-
-
Desalting:
-
Pool the fractions containing pure this compound and desalt by dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS) or by using a desalting column.
-
Protocol 3: Purification of this compound using Gel Filtration Chromatography
Gel filtration (size-exclusion) chromatography separates proteins based on their size. This method can be used as a final polishing step to separate this compound from any remaining protein aggregates or smaller protein contaminants.
Materials:
-
Partially purified this compound (from ion-exchange chromatography or a concentrated protein isolate)
-
Gel filtration chromatography column (e.g., Sephacryl S-300 HR or Superdex 200)
-
Chromatography system
-
Elution Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2)
-
Spectrophotometer or UV detector (280 nm)
Procedure:
-
Sample Preparation:
-
Column Equilibration:
-
Equilibrate the gel filtration column with at least 2 column volumes of Elution Buffer at the desired flow rate until a stable baseline is achieved.
-
-
Sample Application:
-
Carefully load the concentrated sample onto the top of the column.
-
-
Elution:
-
Elute the proteins with the Elution Buffer at a constant flow rate.
-
Collect fractions from the beginning of the elution. Larger molecules will elute first. This compound (320-380 kDa) will elute before smaller proteins.
-
-
Fraction Analysis:
-
Monitor the protein elution profile by measuring the absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound.
-
-
Pooling and Storage:
-
Pool the pure this compound fractions. The protein is already in the desired buffer and can be used directly or stored at -20°C or -80°C for long-term use.
-
Logical Relationships in Purification
References
- 1. sepax-tech.com.cn [sepax-tech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of the Structural and Functional Properties of Membrane-Isolated and Isoelectric pH Precipitated Green Lentil Seed Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lentil protein: impact of different extraction methods on structural and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lentil protein: impact of different extraction methods on structural and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SDS-PAGE Characterization of Legumin Subunits
Introduction
Legumin is a major storage protein found in the seeds of various leguminous plants, such as peas, beans, and lentils.[1] It belongs to the 11S globulin family and is a hexameric protein with a molecular weight ranging from 320 to 380 kDa.[2] Each of the six subunits is composed of an acidic α-chain (~40 kDa) and a basic β-chain (~20 kDa) linked by a single disulfide bond.[2][3][4] The characterization of this compound subunits is crucial for understanding its nutritional and functional properties, which are important in the food industry and for drug development professionals investigating potential allergens or therapeutic protein carriers. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight, providing a clear profile of the constituent subunits of this compound.
These application notes provide a detailed protocol for the characterization of this compound subunits using SDS-PAGE, intended for researchers, scientists, and drug development professionals.
Data Presentation
The molecular weights of this compound subunits can vary slightly depending on the plant species and the specific experimental conditions. The following table summarizes typical molecular weight ranges for this compound subunits as determined by SDS-PAGE.
| Subunit | Other Names | Typical Molecular Weight (kDa) under Reducing Conditions | Description |
| Pro-legumin | This compound Precursor | ~60 kDa | The initial translation product before cleavage into α and β chains. |
| α-chain | Acidic subunit | 32 - 40 kDa[3][4] | The larger, acidic polypeptide chain. |
| β-chain | Basic subunit | ~20 kDa[3][4] | The smaller, basic polypeptide chain. |
| This compound Trimer | Non-reduced form | ~63.5 kDa[2] | An assembly of three pro-legumin subunits. |
| This compound Hexamer | Native Protein | 320 - 380 kDa[2] | The complete, functional storage protein. |
Experimental Protocols
This section details the methodologies for the key experiments involved in the SDS-PAGE characterization of this compound subunits.
1. Protein Extraction from Plant Material
High-quality protein extraction is a critical first step for successful SDS-PAGE analysis.
-
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Microcentrifuge tubes
-
Protein Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, and a protease inhibitor cocktail.
-
Acetone (B3395972), pre-chilled to -20°C
-
-
Protocol:
-
Grind the plant seed sample to a fine powder in a mortar and pestle pre-chilled with liquid nitrogen.[5]
-
Transfer the powder to a pre-weighed microcentrifuge tube.
-
Add 5 volumes of ice-cold Protein Extraction Buffer to the powder.
-
Vortex vigorously for 1 minute and incubate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
To precipitate the proteins, add 4 volumes of pre-chilled acetone and incubate at -20°C for at least 1 hour.[5]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.
-
Discard the supernatant and air-dry the protein pellet.
-
Resuspend the pellet in a suitable buffer for protein quantification (e.g., PBS or Tris-HCl).
-
2. Protein Quantification
Accurate determination of protein concentration is essential for consistent loading onto the SDS-PAGE gel.
-
Method: A Bradford or BCA protein assay is recommended for quantifying the protein concentration.[6] Follow the manufacturer's instructions for the chosen assay kit. Standardize the protein concentration for all samples to ensure equal loading.[6]
3. Sample Preparation for SDS-PAGE
Proper sample preparation ensures complete denaturation and reduction of the proteins for accurate separation by molecular weight.
-
Materials:
-
2X Laemmli Sample Buffer: 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue.
-
β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) as a reducing agent.
-
-
Protocol:
-
To the protein sample, add an equal volume of 2X Laemmli Sample Buffer.
-
Add BME to a final concentration of 5% (v/v) or DTT to a final concentration of 100 mM.
-
Boil the mixture at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
Centrifuge at 16,000 x g for 5 minutes to pellet any insoluble debris.
-
The supernatant is now ready for loading onto the SDS-PAGE gel.
-
4. SDS-PAGE
This protocol is for a standard discontinuous buffer system.
-
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Resolving gel buffer (1.5 M Tris-HCl, pH 8.8)
-
Stacking gel buffer (0.5 M Tris-HCl, pH 6.8)
-
10% (w/v) SDS
-
10% (w/v) Ammonium persulfate (APS)
-
TEMED
-
1X Tris-Glycine-SDS Running Buffer
-
Protein molecular weight standards
-
-
Protocol:
-
Gel Casting:
-
Assemble the gel casting apparatus.
-
Prepare the resolving gel solution (a 12% gel is generally suitable for separating this compound subunits) and pour it between the glass plates, leaving space for the stacking gel.
-
Overlay with water or isopropanol (B130326) to ensure a flat surface and allow it to polymerize.
-
After polymerization, remove the overlay and pour the stacking gel solution (typically 4-5%) on top of the resolving gel.
-
Insert the comb and allow the stacking gel to polymerize.
-
-
Electrophoresis:
-
Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with 1X Tris-Glycine-SDS Running Buffer.[8]
-
Carefully remove the comb and load the prepared protein samples and molecular weight standards into the wells.[8]
-
Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue dye front reaches the bottom of the gel.[8]
-
-
5. Gel Staining and Visualization
Staining allows for the visualization of the separated protein bands.
-
Coomassie Brilliant Blue Staining: A common and relatively simple method.[9][10]
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) acetic acid.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid.
-
Protocol:
-
After electrophoresis, immerse the gel in Coomassie staining solution and agitate gently for 30-60 minutes.[11]
-
Remove the staining solution and add destaining solution.[11][12]
-
Agitate gently until the protein bands are clearly visible against a clear background. This may require several changes of the destaining solution.[11]
-
-
-
Silver Staining: A more sensitive method for detecting low-abundance proteins.[9][11]
-
Protocol: Several commercial kits are available. Follow the manufacturer's instructions for optimal results. Generally, the process involves fixing the proteins, sensitizing the gel, incubating with a silver nitrate (B79036) solution, and developing the image.[9]
-
Mandatory Visualization
Caption: Workflow for SDS-PAGE analysis of this compound subunits.
Caption: Biosynthesis and assembly of this compound subunits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Profile and Functional Properties of Seed Proteins from Six Pea (Pisum sativum) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Characterization of the SDS-PAGE Protein Profile of Legumins and Vicilins from Chickpea Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocols for Preparation of Plant Protein Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]
- 6. How to Prepare Protein Samples for SDS-PAGE? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. scribd.com [scribd.com]
- 8. SDS-PAGE Protocol | Rockland [rockland.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 11. Visualization of proteins in SDS PAGE gels [qiagen.com]
- 12. bitesizebio.com [bitesizebio.com]
Application Note: High-Throughput Identification of Legumin Proteins in Legume Seeds Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumin proteins are a major class of storage proteins found in the seeds of leguminous plants. They are of significant interest to the food industry due to their nutritional value and functional properties, as well as to drug development professionals studying potential allergenic responses. Accurate and high-throughput identification of this compound isoforms is crucial for crop improvement, food safety assessment, and the development of hypoallergenic food products. This application note describes a robust workflow for the identification and characterization of this compound proteins from legume seeds using a combination of gel electrophoresis and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The overall experimental workflow for this compound identification is depicted in the following diagram. This process begins with protein extraction from legume seeds, followed by separation of proteins using gel electrophoresis. The protein bands corresponding to legumins are then excised, subjected to in-gel digestion, and the resulting peptides are analyzed by LC-MS/MS. Finally, the acquired mass spectra are searched against a protein database to identify the this compound proteins.
Caption: Experimental workflow for this compound identification using mass spectrometry.
Protocols
Protein Extraction from Legume Seeds[1]
This protocol is optimized for the extraction of proteins from phenolic-rich legume tissues.
Materials:
-
Legume seeds
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer: Methanol (B129727):Chloroform:Water (MCW)
-
Centrifuge
Procedure:
-
Freeze a small amount of legume seed tissue (less than 20 mg) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add the appropriate volume of MCW extraction buffer to the powdered tissue.
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted proteins.
SDS-PAGE and In-Gel Digestion[2][3]
Materials:
-
Protein extract
-
Laemmli sample buffer
-
Precast or self-cast polyacrylamide gels (e.g., 12%)
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 10% acetic acid, 50% methanol in water)[1]
-
Reduction buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate (AMBIC)
-
Alkylation buffer: 55 mM Iodoacetamide (IAA) in 50 mM AMBIC
-
Trypsin solution (e.g., 10 ng/µL in 50 mM AMBIC)
-
Peptide extraction solution: 5% Formic Acid (FA) and Acetonitrile (B52724) (ACN)
Procedure:
-
Mix the protein extract with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto the polyacrylamide gel and perform electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue and then destain until the protein bands are clearly visible against a clear background.[1]
-
Excise the protein bands in the molecular weight range of legumins (typically 40-65 kDa).[2][3] Cut the excised gel bands into small pieces (1-2 mm square).[1]
-
Wash the gel pieces with water and acetonitrile sequentially.
-
Reduce the disulfide bonds by incubating the gel pieces in reduction buffer for 30 minutes at 56°C.
-
Alkylate the cysteine residues by incubating in alkylation buffer for 30 minutes at room temperature in the dark.
-
Wash the gel pieces and dehydrate with acetonitrile.
-
Add trypsin solution to the gel pieces and incubate overnight at 37°C for in-gel digestion.
-
Extract the peptides from the gel pieces by sequential incubation with 5% FA and ACN. Pool the extracts and lyophilize.
LC-MS/MS Analysis[5]
Instrumentation:
-
High-resolution mass spectrometer (e.g., Thermo Fisher Scientific Orbitrap Fusion Tribrid) coupled with a nano-liquid chromatography system (e.g., Thermo Scientific Dionex UltiMate 3000 RSLCnano).
Procedure:
-
Re-dissolve the lyophilized peptides in 5% FA.
-
Inject an aliquot of the peptide mixture onto a trapping column followed by separation on a C18 analytical column.
-
Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Acquire mass spectra in a data-dependent acquisition mode, with survey scans performed at high resolution (e.g., 120,000 at m/z 200) and tandem MS scans of the most intense precursor ions.
Data Analysis and Protein Identification[5]
Software and Database:
-
Protein identification software (e.g., PEAKS Xpro, Mascot)
-
Protein sequence database (e.g., UniProt) for the specific legume species.
Procedure:
-
Process the raw mass spectrometry data using the identification software.
-
Search the tandem mass spectra against the protein database.
-
Set appropriate search parameters, such as precursor and fragment mass tolerances, and specify trypsin as the enzyme with allowed missed cleavages.
-
Validate the peptide-spectrum matches (PSMs) at a false discovery rate (FDR) of ≤ 1%.
-
A protein is considered identified if at least two unique peptides are matched with a sequence coverage of ≥ 5%.[2]
Quantitative Data Summary
The following table summarizes the typical molecular weight ranges for this compound proteins and their subunits identified from chickpea seeds using SDS-PAGE and mass spectrometry.
| Protein/Subunit | Apparent Molecular Weight (kDa) on SDS-PAGE | Notes |
| This compound (whole subunit) | 45-65 | Composed of α- and β-chains linked by a disulfide bond.[4][2][3] |
| This compound α-chain | 32-40 | The acidic subunit.[2] |
| This compound β-chain | ~20 | The basic subunit.[2] |
Signaling Pathways and Logical Relationships
The identification of this compound proteins is a direct application of proteomics and does not involve the elucidation of signaling pathways. The logical relationship in this workflow is a linear progression from sample preparation to data analysis, as illustrated in the experimental workflow diagram.
Conclusion
The combination of gel electrophoresis and high-resolution mass spectrometry provides a powerful and reliable method for the identification and characterization of this compound proteins in legume seeds. The detailed protocols provided in this application note offer a standardized workflow for researchers in the fields of food science, nutrition, and drug development. This approach can be adapted for the analysis of legumins from various legume species and is essential for studies aimed at improving crop quality and ensuring food safety.
References
- 1. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 2. Mass Spectrometry Characterization of the SDS-PAGE Protein Profile of Legumins and Vicilins from Chickpea Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Characterization of the SDS-PAGE Protein Profile of Legumins and Vicilins from Chickpea Seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Legumin Proteins as Potential Food Allergens: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of legumin proteins as potential food allergens, summarizing key data and detailing experimental protocols for their investigation. Legumins, part of the 11S globulin family of seed storage proteins, are significant allergens found in various legumes, including peanuts (Ara h 3) and soybeans (Gly m 6).[1][2] Understanding their allergenic potential is crucial for developing diagnostic tools, novel therapeutics, and safer food products.
Introduction to this compound Allergenicity
Legumes are a vital source of protein globally, but they are also a common cause of food allergies, which can range from mild oral allergy syndrome to life-threatening anaphylaxis.[3][4] this compound proteins are major players in these allergic reactions due to their abundance in seeds and their stability to processing and digestion.[5] These proteins are recognized by Immunoglobulin E (IgE) antibodies in sensitized individuals, triggering an allergic cascade.[3]
Quantitative Data on this compound Allergenicity
The allergenic potential of this compound proteins can be quantified through various methods, including assessing the prevalence of sensitization in allergic populations and measuring IgE binding affinity. The following tables summarize key quantitative data from published studies.
Table 1: Prevalence of Sensitization to this compound and Other Legume Proteins in Suspected Food-Allergic Patients (n=106) [2][6]
| Protein | Legume Source | Protein Family | Prevalence of Sensitization (%) |
| Ara h 3 | Peanut | 11S Globulin (this compound) | 17.9 |
| Ara h 1 | Peanut | 7S Globulin (Vicilin) | 17.0 |
| Ara h 2 | Peanut | 2S Albumin | 16.0 |
| Ara h 6 | Peanut | 2S Albumin | 15.1 |
| Gly m 6 | Soybean | 11S Globulin (this compound) | 10.4 |
| Gly m 5 | Soybean | 7S Globulin (Vicilin) | 11.3 |
| δ-conglutin | Blue Lupine | 7S Globulin (Vicilin) | 8.5 |
| This compound | White Bean | 11S Globulin (this compound) | 4.7 |
| Phaseolin | White Bean | 7S Globulin (Vicilin) | 2.8 |
| This compound A | Green Pea | 11S Globulin (this compound) | 1.9 |
| Pis s 1 | Green Pea | 7S Globulin (Vicilin) | 1.9 |
| Albumin 1 | Green Pea | Albumin | 0.0 |
Table 2: Co-sensitization Frequencies of 11S Globulins in Legume-Allergic Patients [3]
| Allergic Patient Group | % Co-sensitized to Peanut (Ara h 3) | % Co-sensitized to Soybean (Gly m 6) | % Co-sensitized to Green Pea (this compound A) | % Co-sensitized to Lupine | % Co-sensitized to Lentil | % Co-sensitized to Bean (this compound) |
| Peanut (n=30) | 100 | 46.7 | 40.0 | 43.3 | 43.3 | 36.7 |
| Soybean (n=30) | 76.7 | 100 | 73.3 | 76.7 | 73.3 | 66.7 |
| Green Pea (n=30) | 86.7 | 83.3 | 100 | 90.0 | 86.7 | 80.0 |
| Lupine (n=30) | 93.3 | 90.0 | 93.3 | 100 | 93.3 | 86.7 |
| Lentil (n=17) | 100 | 100 | 100 | 100 | 100 | 94.1 |
| Bean (n=9) | 100 | 100 | 100 | 100 | 100 | 100 |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound allergens. The following are protocols for key experiments.
Protocol 1: this compound Protein Extraction and Purification
This protocol describes a general method for the extraction of this compound proteins from legume seeds, which can be adapted based on the specific legume.[7][8][9][10][11]
Materials:
-
Legume seeds (e.g., peanuts, soybeans)
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 M NaCl, 1 mM EDTA
-
Precipitation Solution: Cold acetone (B3395972) or 10% Trichloroacetic acid (TCA) in acetone
-
Dialysis tubing (10-14 kDa MWCO)
-
Centrifuge, grinder/blender, magnetic stirrer
Procedure:
-
Grinding: Grind the legume seeds into a fine powder.
-
Defatting (if necessary): For high-fat legumes like peanuts, defat the powder by stirring with n-hexane or a similar solvent, followed by air-drying.
-
Extraction: Suspend the powder in the extraction buffer (1:10 w/v) and stir for 2-4 hours at 4°C.
-
Centrifugation: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet insoluble material.
-
Protein Precipitation: Collect the supernatant and precipitate the proteins by adding cold acetone or TCA-acetone and incubating at -20°C overnight.
-
Pelleting and Washing: Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the proteins. Wash the pellet with cold acetone to remove residual TCA and other impurities.
-
Solubilization and Dialysis: Resuspend the protein pellet in a minimal volume of extraction buffer and dialyze extensively against the same buffer at 4°C to remove small molecules and salts.
-
Purification (Optional): Further purify the this compound fraction using size-exclusion or ion-exchange chromatography.
Protocol 2: SDS-PAGE and Immunoblotting for IgE Binding
This protocol outlines the separation of extracted proteins by size and the detection of IgE-binding legumins.[12][13][14][15][16]
Materials:
-
Purified this compound extract
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Electrotransfer system and transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Sera from legume-allergic patients (containing specific IgE)
-
Anti-human IgE antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Mix the protein extract with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins based on molecular weight.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with diluted patient sera overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated anti-human IgE antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the IgE-binding proteins using an imaging system.
Protocol 3: IgE-Binding Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the amount of this compound-specific IgE in patient sera.[17][18][19][20]
Materials:
-
Purified this compound protein
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Patient sera and control sera
-
Biotinylated anti-human IgE antibody
-
Streptavidin-HRP
-
TMB substrate and stop solution
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified this compound protein diluted in coating buffer and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Sample Incubation: Add diluted patient and control sera to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody Incubation: Add biotinylated anti-human IgE antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Add TMB substrate and incubate in the dark until a color develops. Stop the reaction with the stop solution and read the absorbance at 450 nm.
Protocol 4: Mast Cell Degranulation Assay
This in vitro assay assesses the ability of this compound proteins to trigger mast cell degranulation, a key event in the allergic response.[4]
Materials:
-
RBL-2H3 cells (rat basophilic leukemia cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Anti-DNP IgE
-
DNP-BSA (as a positive control antigen)
-
Purified this compound protein
-
Tyrode's buffer
-
pNAG substrate solution (for β-hexosaminidase assay)
-
Stop buffer
Procedure:
-
Cell Culture and Sensitization: Culture RBL-2H3 cells and seed them in a 96-well plate. Sensitize the cells with anti-DNP IgE overnight. For this compound-specific degranulation, sensitize with sera from this compound-allergic individuals.
-
Washing: Wash the sensitized cells with Tyrode's buffer.
-
Stimulation: Add different concentrations of the this compound protein (or DNP-BSA for positive control) to the wells and incubate for 1 hour at 37°C. Include a negative control (buffer only) and a total release control (cells lysed with Triton X-100).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
β-Hexosaminidase Assay: Transfer the supernatant to a new plate and add the pNAG substrate solution. Incubate for 1-2 hours at 37°C.
-
Quantification: Stop the reaction and measure the absorbance at 405 nm. Calculate the percentage of degranulation relative to the total release control.
Protocol 5: In Vivo Mouse Model of this compound-Induced Allergy
This protocol describes a general approach for establishing a mouse model of this compound allergy to study sensitization and anaphylaxis.[1][4][7][8][9][11][12][13] The choice of mouse strain (e.g., BALB/c or C3H/HeJ), adjuvant, and route of sensitization can significantly impact the outcome.[7]
Materials:
-
Female BALB/c or C3H/HeJ mice (6-8 weeks old)
-
Purified this compound protein (e.g., Ara h 3, Gly m 6)
-
Adjuvant (e.g., Alum, Cholera Toxin)
-
Saline or PBS
-
Tools for oral gavage or intraperitoneal/subcutaneous injection
-
Rectal thermometer
Procedure:
-
Sensitization:
-
Oral Sensitization: Administer the this compound protein (e.g., 1 mg) with an adjuvant like cholera toxin (e.g., 10 µg) via oral gavage weekly for 4-6 weeks.[11]
-
Intraperitoneal/Subcutaneous Sensitization: Inject the this compound protein (e.g., 5-50 µg) emulsified in an adjuvant like Alum (e.g., 2 mg) on days 0, 14, and 28.[5][9]
-
-
Blood Collection: Collect blood samples via tail vein or retro-orbital bleeding to measure this compound-specific IgE and IgG1 levels by ELISA.
-
Allergen Challenge: Two weeks after the final sensitization, challenge the mice with the this compound protein (e.g., 1-10 mg orally or 100 µg intraperitoneally).
-
Assessment of Anaphylaxis:
-
Monitor for clinical signs of anaphylaxis (e.g., reduced activity, scratching, puffiness around the eyes and snout, labored breathing) for 30-60 minutes.
-
Measure core body temperature using a rectal thermometer before and at regular intervals after the challenge. A drop in temperature is an indicator of anaphylaxis.[7]
-
-
Post-Challenge Analysis: Euthanize the mice and collect serum to measure mast cell protease-1 (mMCP-1) as a marker of mast cell degranulation. Spleen and other tissues can be collected for cytokine analysis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding and replicating research. The following diagrams, created using the DOT language, illustrate the key signaling pathway in this compound-induced allergic reactions and a typical experimental workflow.
Caption: IgE-mediated mast cell degranulation pathway initiated by this compound allergens.
Caption: Experimental workflow for characterizing the allergenicity of this compound proteins.
References
- 1. Development and evaluation of mouse anti-Ara h 1 and Ara h 3 IgE monoclonal antibodies for advancing peanut allergy research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Experimental protocol for development of adjuvant-free murine chronic model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct effects of different adjuvants in the mouse model of allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of in vivo and ex vivo endpoints in murine food allergy models: Suitable for evaluation of the sensitizing capacity of novel proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of IgE Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine model of cross-IgE sensitization and cross-anaphylactic reactions among multiple group food allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soybean (Glycine max) allergy in Europe: Gly m 5 (beta-conglycinin) and Gly m 6 (glycinin) are potential diagnostic markers for severe allergic reactions to soy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of allergenicity of genetically modified soybean protein extract in a murine model of oral allergen-specific sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. A Murine Model of Food Allergy by Epicutaneous Adjuvant-Free Allergen Sensitization Followed by Oral Allergen Challenge Combined with Aspirin for Enhanced Detection of Hypersensitivity Manifestations and Immunotherapy Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mouse Models for Food Allergies: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oral allergy syndrome and anaphylactic reactions in BALB/c mice caused by soybean glycinin and beta-conglycinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strain matters in mouse models of peanut-allergic anaphylaxis: Systemic IgE-dependent and Ara h 2-dominant sensitization in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Murine Model of Food Allergy by Epicutaneous Adjuvant-Free Allergen Sensitization Followed by Oral Allergen Challenge Combined with Aspirin for Enhanced Detection of Hypersensitivity Manifestations and Immunotherapy Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Mouse Model of Peanut Allergy Induced by Sensitization Through the Gastrointestinal Tract | Springer Nature Experiments [experiments.springernature.com]
- 20. Percutaneous Sensitization to Soybean Proteins Is Attenuated by Oral Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Legumin in Developing Plant-Based Foods: Detailed Application Notes and Protocols
Introduction
Legumin is a major storage protein found in the seeds of various legumes, such as peas, lentils, and fava beans.[1] As a key component of the globulin fraction, this compound offers a range of functional properties that are highly valuable in the development of plant-based food products, including meat and dairy alternatives.[2][3] Its ability to form gels, stabilize emulsions, and create foams makes it a versatile ingredient for structuring and texturizing foods.[2][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and food scientists in utilizing this compound for the creation of innovative plant-based foods.
Functional Properties of this compound
This compound's functionality in food systems is primarily dictated by its molecular structure and its interactions with other components under various processing conditions. The key functional properties of this compound include gelation, emulsification, and foaming. These properties are influenced by factors such as pH, temperature, and ionic strength.[5] The interactions responsible for these functionalities include disulfide bonds, hydrophobic interactions, and electrostatic forces.[2]
Data Presentation: Functional Properties of Legume Proteins
The following tables summarize quantitative data on the functional properties of this compound and other legume protein isolates, providing a comparative overview for formulation development.
Table 1: Gelling Properties of Legume Proteins
| Protein Source | Protein Type | Least Gelation Concentration (LGC) (%) | Reference |
| Fava Bean | This compound-rich fraction | Lower than vicilin fraction | [6] |
| Pea | Isolate | 14-20 | [7] |
| Fava Bean | Isolate | 8-10 | [8] |
| Lentil | Isolate | 10-12 | [8] |
| Chickpea | Isolate | 10-14 | [8] |
Table 2: Emulsifying Properties of Legume Proteins
| Protein Source | Protein Type | Emulsifying Activity Index (EAI) (m²/g) | Emulsion Stability (ES) (%) | Reference |
| Pea | Isolate | 6.11 | 92.84 | [4] |
| Lupin | Isolate | 5.55 | 86.77 | [4] |
| Fava Bean | Concentrate | 4.75 | 95.52 | [4] |
| Chickpea | Concentrate | 5.01 | 73.27 | [4] |
| Pea | This compound | EAI varies with conditions | ES varies with conditions | [9] |
Table 3: Foaming Properties of Legume Proteins
| Protein Source | Protein Type | Foaming Capacity (FC) (%) | Foam Stability (FS) (%) | Reference |
| Pea | Isolate | 116.67 | >90 | [4] |
| Lupin | Isolate | 225.00 | >90 | [4] |
| Fava Bean | Concentrate | 50.00 | >65 | [4] |
| Chickpea | Concentrate | 17.50 | >65 | [4] |
| Rapeseed | Acid-soluble protein | >90 | pH and salt dependent | [10] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound (Food Grade)
This protocol describes a common method for extracting and purifying this compound from legume flour, adapted from various sources.[11][12][13] The principle is based on alkaline extraction followed by isoelectric precipitation and further purification.
Materials:
-
Legume flour (e.g., pea, fava bean)
-
Deionized water
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
McIlvaine buffer (0.2 M Disodium Phosphate (B84403), 0.1 M Citric Acid)
-
Centrifuge
-
pH meter
-
Stir plate and stir bars
-
Freeze-dryer (optional)
Procedure:
-
Defatting (Optional but Recommended): Disperse legume flour in a suitable solvent (e.g., hexane) at a 1:5 (w/v) ratio. Stir for 2 hours at room temperature. Centrifuge at 5000 x g for 15 minutes and discard the supernatant. Repeat this step twice. Air-dry the defatted flour in a fume hood to remove residual solvent.
-
Alkaline Extraction: Disperse the defatted flour in deionized water at a 1:10 (w/v) ratio. Adjust the pH of the slurry to 9.0 with 1 M NaOH while stirring continuously. Continue stirring for 2 hours at room temperature to solubilize the proteins.
-
Centrifugation: Centrifuge the slurry at 10,000 x g for 30 minutes at 4°C to remove insoluble carbohydrates and fiber. Collect the supernatant containing the soluble proteins.
-
Isoelectric Precipitation: While gently stirring, adjust the pH of the supernatant to 4.5 with 1 M HCl. A protein precipitate will form. Allow the precipitate to settle for at least 1 hour at 4°C.
-
Protein Isolate Collection: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C. Discard the supernatant. The resulting pellet is the protein isolate, containing both this compound and vicilin.
-
This compound Fractionation:
-
Resuspend the protein isolate pellet in deionized water and adjust the pH to 8.0 with 1 M NaOH.
-
Dilute the solution 1:1 with McIlvaine buffer (pH 4.8) containing 200 mM NaCl.[12]
-
Stir the solution for 2 hours at 4°C.
-
Centrifuge at 17,000 x g for 20 minutes at 4°C. The pellet will be enriched in this compound.[12] The supernatant will contain the vicilin fraction.
-
-
Washing and Neutralization: Resuspend the this compound-rich pellet in deionized water and adjust the pH to 7.0 with 1 M NaOH.
-
Drying: The purified this compound solution can be used directly, or it can be freeze-dried to obtain a powder for storage and later use.
Protocol 2: Determination of Least Gelation Concentration (LGC)
This protocol is adapted from established methods to determine the minimum protein concentration required to form a self-supporting gel.[7][14]
Materials:
-
Purified this compound powder
-
Deionized water
-
Test tubes (e.g., 15 mL)
-
Vortex mixer
-
Water bath or heating block
-
Ice bath
Procedure:
-
Prepare a series of this compound dispersions in deionized water at different concentrations (e.g., 2%, 4%, 6%, 8%, 10%, 12%, 14%, 16%, 18%, 20% w/v) in separate test tubes. A typical volume is 5 mL per tube.
-
Vortex each tube for 1 minute to ensure the protein is fully dispersed.
-
Heat the test tubes in a water bath at 90°C for 1 hour to induce denaturation and gel formation.
-
After heating, immediately transfer the tubes to an ice bath and cool for 2 hours.
-
Carefully invert each test tube. The LGC is the lowest protein concentration at which the gel remains intact and does not slide down the tube.
Protocol 3: Measurement of Emulsifying Properties
Materials:
-
Purified this compound solution (e.g., 1% w/v in phosphate buffer, pH 7.0)
-
Vegetable oil (e.g., sunflower or soybean oil)
-
Homogenizer
-
Spectrophotometer
-
0.1% Sodium Dodecyl Sulfate (SDS) solution
Procedure:
-
Emulsion Formation:
-
Mix 6 mL of the this compound solution with 2 mL of oil.
-
Homogenize the mixture at high speed (e.g., 14,000 rpm) for 1 minute to form an oil-in-water emulsion.
-
-
Emulsifying Activity Index (EAI) Measurement:
-
Immediately after homogenization (t=0), take a 50 µL aliquot of the emulsion from the bottom of the container and disperse it in 5 mL of 0.1% SDS solution.
-
Vortex the diluted emulsion.
-
Measure the absorbance of the diluted emulsion at 500 nm using the 0.1% SDS solution as a blank.
-
Calculate EAI using the following formula: EAI (m²/g) = (2 x 2.303 x A₀ x DF) / (c x φ x L) where:
-
A₀ = Absorbance at 500 nm at t=0
-
DF = Dilution factor (in this case, 101)
-
c = Protein concentration in the aqueous phase (g/mL)
-
φ = Oil volume fraction in the emulsion (in this case, 0.25)
-
L = Path length of the cuvette (cm)
-
-
-
Emulsion Stability (ES) Measurement:
-
Allow the original emulsion to stand at room temperature for a specified time (e.g., 10 minutes).
-
After 10 minutes (t=10), take another 50 µL aliquot from the bottom of the container and repeat the dilution and absorbance measurement as described above to get A₁₀.
-
Calculate ES as follows: ES (%) = (A₁₀ / A₀) x 100
-
Protocol 4: Measurement of Foaming Properties
This protocol outlines the measurement of Foaming Capacity (FC) and Foam Stability (FS).[10][18][19][20]
Materials:
-
Purified this compound solution (e.g., 3% w/v)
-
Graduated cylinder (e.g., 250 mL)
-
Homogenizer or high-speed whipper
Procedure:
-
Foam Formation:
-
Pour a defined volume (V₁) of the this compound solution (e.g., 100 mL) into a graduated cylinder.
-
Whip the solution at high speed for a set time (e.g., 3-5 minutes) to generate foam.
-
-
Foaming Capacity (FC) Measurement:
-
Immediately after whipping, record the total volume of the foam and liquid (V₂).
-
Calculate FC using the following formula: FC (%) = [(V₂ - V₁) / V₁] x 100
-
-
Foam Stability (FS) Measurement:
-
Let the foam stand at room temperature.
-
Record the volume of the foam at a specific time point (e.g., 30 minutes) (V₃).
-
Calculate FS using the following formula: FS (%) = [V₃ / (V₂ - V₁)] x 100
-
Visualizations
Workflow for this compound Application in Plant-Based Foods
Caption: Workflow from legume seeds to final plant-based food products utilizing this compound.
Molecular Interactions Governing this compound Functionality
Caption: Key molecular interactions driving the functional properties of this compound in food systems.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. researchgate.net [researchgate.net]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Foaming properties of acid-soluble protein-rich ingredient obtained from industrial rapeseed meal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Pea this compound-to-Vicilin Ratio on the Protein Emulsifying Properties: Explanation in Terms of Protein Molecular and Interfacial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. itjfs.com [itjfs.com]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Legumin Protein Crystallization for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the crystallization of legumin proteins, a class of storage proteins found in the seeds of various legumes. The successful crystallization of legumins is a critical step for high-resolution structural studies using X-ray crystallography, which can provide invaluable insights into their structure-function relationships, allergenicity, and potential applications in drug development and food science.
Introduction to this compound Crystallization
Legumins, also known as 11S globulins, are hexameric proteins with a molecular weight of approximately 300-400 kDa. Each subunit consists of an acidic (α) and a basic (β) polypeptide chain linked by a disulfide bond. The inherent heterogeneity and potential for aggregation of legumins can present challenges for crystallization. However, with robust purification protocols and systematic screening of crystallization conditions, obtaining diffraction-quality crystals is achievable. This guide outlines the essential steps from protein purification to crystallization, including quality control and troubleshooting.
Experimental Workflow for this compound Crystallization
The overall workflow for this compound crystallization involves several key stages, from the initial extraction from the seed source to the final growth of single crystals suitable for X-ray diffraction. A systematic approach, as depicted below, is crucial for success.
Caption: Experimental workflow for this compound crystallization.
Detailed Experimental Protocols
This compound Purification
The purity and homogeneity of the this compound sample are paramount for successful crystallization.[1] A multi-step purification strategy is often required to remove contaminating proteins and other macromolecules.
Protocol: Purification of Soybean Glycinin (a this compound)
This protocol is adapted from a method used for the purification of soybean glycinin A1bB2 homohexamer.[2]
-
Extraction:
-
Grind 10 g of defatted soybean seed powder.
-
Extract the protein with 120 ml of extraction buffer (30 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 1 mM EDTA, 0.1 mM p-amidinophenylmethanesulfonyl fluoride (B91410) hydrochloride, 0.02% (w/v) NaN₃, 0.2 mM pepstatin A, 0.5 µg/ml leupeptin) by stirring for 2 hours at room temperature.[2]
-
Separate the soluble and insoluble fractions by centrifugation at 24,000 x g for 30 minutes at 4°C.[2]
-
-
Isoelectric Precipitation (Optional first step for bulk purification):
-
Adjust the pH of the supernatant to 6.4 with HCl at 4°C to precipitate the glycinin fraction.
-
Collect the precipitate by centrifugation.
-
Redissolve the pellet in a minimal volume of 35 mM potassium phosphate (B84403) buffer (pH 7.6) containing 0.4 M NaCl and 10 mM 2-mercaptoethanol.
-
-
Gel Filtration Chromatography (Size Exclusion Chromatography - SEC):
-
Load the clarified supernatant or redissolved precipitate onto a gel filtration column (e.g., Sephacryl S-300 HR) pre-equilibrated with SEC buffer (e.g., 35 mM potassium phosphate buffer pH 7.6, 0.4 M NaCl, 10 mM β-mercaptoethanol).
-
Elute the protein isocratically and collect fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing pure this compound.[2]
-
-
Ion Exchange Chromatography (IEC) (Optional polishing step):
-
Pool the this compound-containing fractions from SEC and dialyze against an appropriate low-salt buffer for the chosen IEC resin.
-
Load the dialyzed sample onto an anion or cation exchange column.
-
Elute the bound protein with a linear salt gradient.
-
Analyze fractions by SDS-PAGE to identify pure this compound.
-
Table 1: Illustrative Purification Table for this compound
| Purification Step | Total Protein (mg) | Activity (units) | Specific Activity (units/mg) | Yield (%) | Purity (%) |
| Crude Extract | 1000 | 1000 | 1 | 100 | ~20 |
| Isoelectric Precipitation | 400 | 800 | 2 | 80 | ~50 |
| Gel Filtration | 150 | 750 | 5 | 75 | >90 |
| Ion Exchange | 100 | 700 | 7 | 70 | >98 |
Note: The values in this table are illustrative and can vary depending on the source material and specific experimental conditions. Actual yields and purities should be determined experimentally.
Biophysical Characterization of Purified this compound
Before proceeding to crystallization trials, it is crucial to characterize the purified protein to ensure its quality.
-
Purity Assessment: SDS-PAGE under reducing and non-reducing conditions should be performed to confirm the presence of the acidic and basic subunits and to assess the purity, which should be >95%.[1]
-
Homogeneity and Aggregation State: Dynamic Light Scattering (DLS) or analytical size exclusion chromatography can be used to assess the monodispersity of the sample and to detect the presence of aggregates.[1]
-
Concentration Determination: The protein concentration should be accurately determined using a method such as the Bradford assay or by measuring the absorbance at 280 nm with a calculated extinction coefficient.
-
Stability: Thermal shift assays (TSA) or nanoDSF can be employed to assess the thermal stability of the protein in different buffer conditions, which can aid in selecting a suitable buffer for crystallization.
Protein Preparation for Crystallization
-
Buffer Exchange: The purified this compound is often in a high-salt buffer from the final purification step. It is essential to exchange this for a low-ionic-strength buffer suitable for crystallization. This can be achieved by dialysis or through the use of desalting columns. A common buffer is 10-20 mM Tris or HEPES at a pH where the protein is stable and soluble.
-
Concentration: The protein needs to be concentrated to a level suitable for crystallization, typically in the range of 5-20 mg/ml. Centrifugal filter units are commonly used for this purpose. It is advisable to concentrate the protein in stages and check for precipitation or aggregation.
This compound Crystallization
Vapor diffusion is the most common method for crystallizing proteins.[3] The hanging drop and sitting drop variations are widely used.
Protocol: Hanging Drop Vapor Diffusion for this compound Crystallization [4][5]
-
Prepare the Reservoir Solution: Pipette 500 µL of the desired crystallization screen solution into the reservoir of a 24-well crystallization plate.
-
Prepare the Protein Drop:
-
On a siliconized glass coverslip, pipette 1-2 µL of the concentrated this compound solution.
-
Add 1-2 µL of the reservoir solution to the protein drop.
-
-
Seal the Well: Carefully invert the coverslip and place it over the reservoir, ensuring an airtight seal is formed with vacuum grease.
-
Incubate: Store the crystallization plate in a stable environment, typically at 4°C or 20°C, and monitor for crystal growth over several days to weeks.
Table 2: Reported Crystallization Conditions for Legumins
| This compound Source | Protein Concentration | Precipitant | Buffer | pH | Temperature (°C) | Reference |
| Soybean Glycinin A1bB2 | Not specified | 35% (v/v) MPD, 0.2 M MgCl₂ | 0.1 M Imidazole | 8.0 | 8 | [2][6] |
| Soybean Glycinin A1bB2 | Not specified | 30% (v/v) MPD, 0.2 M Ammonium Acetate | 0.1 M Sodium Citrate | 5.6 | 8 | [2][6] |
| Soybean Glycinin A1bB2 | Not specified | 2.0 M Ammonium Sulfate | 0.1 M Phosphate-Citrate | 4.2 | 8 | [2][6] |
| Hemp Edestin | Not specified | Ammonium Phosphate | Sodium Citrate | 5.0 | Room Temp. |
Troubleshooting Common Crystallization Problems
The path to obtaining high-quality crystals can be fraught with challenges. Below is a diagram illustrating common problems and potential solutions.
Caption: Troubleshooting common this compound crystallization issues.
Specific Considerations for this compound Crystallization:
-
Heterogeneity: Legumins from natural sources can be heterogeneous in their subunit composition.[7] Using a specific cultivar or a recombinant source can improve the chances of obtaining well-ordered crystals.
-
Disulfide Bonds: The presence of disulfide bonds in legumins can sometimes lead to aggregation. The inclusion of a reducing agent, such as DTT or β-mercaptoethanol, in the purification buffers may be beneficial, but it should be removed before crystallization unless it is part of the final crystallization condition.
-
Solubility: Legumins exhibit varying solubility depending on pH and ionic strength. It is crucial to work at a pH where the protein is soluble and stable.
Conclusion
The crystallization of this compound proteins, while challenging, is an attainable goal that opens the door to detailed structural analysis. By following a systematic approach that includes rigorous purification, thorough biophysical characterization, and comprehensive crystallization screening, researchers can significantly increase their chances of success. The protocols and troubleshooting guide provided in these application notes serve as a valuable resource for scientists and professionals engaged in the structural biology of these important plant proteins.
References
- 1. Purification and biophysical characterization of a mannose/N-acetyl-d-glucosamine-specific lectin from Machaerium acutifolium and its effect on inhibition of orofacial pain via TRPV1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification, crystallization and preliminary crystallographic analysis of soybean mature glycinin A1bB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. xray.teresebergfors.com [xray.teresebergfors.com]
- 5. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 6. Purification, crystallization and preliminary crystallographic analysis of soybean mature glycinin A1bB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Pea this compound-to-Vicilin Ratio on the Protein Emulsifying Properties: Explanation in Terms of Protein Molecular and Interfacial Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Legumin Protein Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Legumin proteins, a major class of storage proteins in legumes, are of significant interest in the food industry and pharmaceutical development due to their nutritional value and functional properties. However, their tendency to aggregate under various stress conditions—such as changes in temperature, pH, and ionic strength—can impact their functionality, bioavailability, and safety.[1][2] Understanding the mechanisms and kinetics of this compound aggregation is crucial for optimizing food processing, developing stable protein-based formulations, and ensuring product quality.[2][3]
This document provides a comprehensive overview of key methods used to study this compound protein aggregation, complete with detailed protocols and comparative data to guide experimental design and interpretation.
General Workflow for Studying this compound Protein Aggregation
The study of protein aggregation is a multi-faceted process that often requires a combination of techniques to characterize the size, structure, and morphology of aggregates. A typical experimental workflow is outlined below.
Caption: A general experimental workflow for the comprehensive study of this compound protein aggregation.
Comparative Overview of Key Methods
The selection of an appropriate analytical method depends on the specific research question, the nature of the aggregates, and the available instrumentation. The following table summarizes and compares the key techniques detailed in this document.
| Method | Principle | Information Gained | Size Range | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume.[4][5] | Size distribution, quantification of monomers, oligomers, and large aggregates.[4][5] | 1–50 nm (analytical scale) | High resolution, quantitative, can be coupled with other detectors (e.g., MALS).[5] | Potential for shear-induced aggregate dissociation, interactions with the column matrix.[6][7] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion.[6][8] | Hydrodynamic radius (Rh), size distribution, polydispersity.[8][9] | 1 nm to several microns | Non-invasive, rapid, requires small sample volume.[6] | Sensitive to dust and large contaminants, provides an intensity-weighted average that can be skewed by large particles.[9] |
| Thioflavin T (ThT) Assay | Fluorescence enhancement upon binding to β-sheet-rich structures.[10][11] | Real-time kinetics of amyloid-like fibril formation.[10] | Detects fibrillar aggregates | High-throughput, sensitive for amyloidogenic aggregation.[10] | Not suitable for amorphous aggregates, potential for compound interference.[10][12] |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by chiral molecules.[13][14] | Changes in protein secondary and tertiary structure during aggregation.[13][15] | N/A (structural) | Sensitive to conformational changes, can be used to monitor folding and unfolding.[15][16] | Provides global structural information, not residue-specific; light scattering from large aggregates can be problematic.[16] |
| Transmission Electron Microscopy (TEM) | Direct visualization using an electron beam.[17][18] | Aggregate morphology, size, and shape.[17][18] | Sub-nanometer to micron scale | Provides direct visual evidence of aggregate structure.[17] | Requires specialized sample preparation (staining or cryo-fixation) which can introduce artifacts, not a solution-based technique.[17][18] |
Size Exclusion Chromatography (SEC)
Application Note: SEC is a cornerstone technique for separating and quantifying soluble protein aggregates.[5][19] It separates molecules based on their hydrodynamic size as they pass through a column packed with porous beads.[4] Larger molecules, such as aggregates, are excluded from the pores and elute earlier, while smaller molecules, like monomers, have a longer path and elute later.[4] This method is invaluable for monitoring the formation of oligomers and larger soluble aggregates during biopharmaceutical development and for quality control.[4][19]
Caption: A simplified workflow for Size Exclusion Chromatography (SEC).
Experimental Protocol:
-
System Preparation:
-
Equip a bio-inert UHPLC or HPLC system with an appropriate SEC column (e.g., silica-based with a diol hydrophilic layer, ~300 Å pore size for antibodies and similar-sized proteins).[19]
-
Prepare a mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 200 mM NaCl, pH 6.8).[19] The salt is crucial to minimize non-specific interactions with the stationary phase.
-
Degas the mobile phase thoroughly.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Clarify the this compound protein sample by centrifugation (e.g., 10,000 x g for 10 minutes) or filtration (0.22 µm syringe filter) to remove large insoluble particles.
-
Dilute the sample in the mobile phase to an appropriate concentration (typically 0.1-1.0 mg/mL).
-
-
Data Acquisition:
-
Inject a defined volume of the sample (e.g., 10-20 µL) onto the column.
-
Monitor the elution profile using a UV detector at 280 nm. For more detailed characterization, couple the SEC system with a multi-angle light scattering (MALS) detector to determine the absolute molar mass of eluting species.[5]
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram. The peak corresponding to the monomer will be the main peak, with earlier eluting peaks representing aggregates.
-
Calculate the percentage of aggregates relative to the total protein content.
-
Dynamic Light Scattering (DLS)
Application Note: DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[8][20] It works by analyzing the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles.[8] Larger particles move more slowly, leading to slower fluctuations, while smaller particles move faster, causing rapid fluctuations. DLS is particularly useful for detecting the early onset of aggregation and for characterizing the polydispersity of a sample.[8][9]
Experimental Protocol:
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize as per the manufacturer's instructions.
-
Set the measurement parameters, including temperature (e.g., 25°C), scattering angle (commonly 90° or 173°), and solvent viscosity and refractive index.
-
-
Sample Preparation:
-
The sample must be free of large contaminants like dust. Filter the protein solution through a low-protein-binding syringe filter (e.g., 0.2 µm or smaller) directly into a clean, dust-free cuvette.[9]
-
A typical sample volume is 20-50 µL at a concentration of 0.1-1.0 mg/mL.
-
Allow the sample to equilibrate to the set temperature inside the instrument for several minutes before measurement.
-
-
Data Acquisition:
-
Perform a series of measurements (e.g., 10-20 runs of 10 seconds each) to ensure data reproducibility.
-
The instrument's software will compute an autocorrelation function from the scattered light intensity fluctuations.
-
-
Data Analysis:
-
The software will use algorithms (e.g., Cumulants analysis) to derive the mean hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the width of the size distribution.
-
A monomodal peak will represent a relatively homogenous sample, while the appearance of larger species or multiple peaks indicates the presence of aggregates.
-
Thioflavin T (ThT) Fluorescence Assay
Application Note: The ThT assay is a widely used method for real-time monitoring of the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure.[10][11] ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to these β-sheet-rich structures.[10][21] This makes it an excellent tool for studying the kinetics of amyloidogenic aggregation, including the lag phase, elongation phase, and plateau phase.[10]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water). Filter through a 0.22 µm filter and store protected from light.
-
Prepare the assay buffer (e.g., PBS, pH 7.4).
-
Prepare the this compound protein stock solution and clarify by centrifugation to remove any pre-existing aggregates.[10]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well black, clear-bottom microplate to minimize background fluorescence and allow for bottom reading.[10]
-
In each well, add the components in the following order: assay buffer, ThT working solution (final concentration typically 10-25 µM), and finally the protein sample to initiate the aggregation.[10]
-
Include essential controls: a negative control with buffer and ThT only (for background subtraction).[10]
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader equipped with an incubator and shaking capabilities.
-
Set the temperature to the desired condition for inducing aggregation (e.g., 37°C).
-
Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm.[22]
-
Monitor the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) over the desired time course (hours to days), with intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity versus time to generate aggregation kinetic curves.
-
Analyze the curves to determine key kinetic parameters such as the lag time (t_lag) and the apparent growth rate constant (k_app).
-
Circular Dichroism (CD) Spectroscopy
Application Note: CD spectroscopy is a powerful technique for analyzing the secondary and tertiary structure of proteins in solution.[13][14][23] Aggregation often involves conformational changes, such as a loss of α-helical content and a gain in β-sheet structure.[3] Far-UV CD (190-250 nm) can monitor these changes in the protein backbone, providing insights into the structural transitions that accompany aggregation.[13]
Experimental Protocol:
-
Instrument Setup:
-
Start the CD spectropolarimeter and purge the system with nitrogen gas.
-
Perform a baseline correction with the buffer that the protein is in.
-
-
Sample Preparation:
-
The protein sample must be in a buffer that does not have high absorbance in the far-UV region. Phosphate buffers are common, but avoid high concentrations of chloride ions.
-
The protein concentration should be relatively low (e.g., 0.1-0.2 mg/mL) to avoid signal saturation.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
-
Data Acquisition:
-
Acquire CD spectra over the far-UV range (e.g., 250 nm down to 190 nm).
-
To study aggregation, spectra can be taken at different time points or as a function of temperature using a Peltier temperature controller.
-
Multiple scans (e.g., 3-5) should be averaged for each spectrum to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Visually inspect the spectra for changes. A characteristic α-helical spectrum has negative bands at ~222 nm and ~208 nm, while β-sheet structures show a negative band around 218 nm.
-
Use deconvolution algorithms (e.g., BeStSel, K2D3) to estimate the percentage of different secondary structure elements.[23]
-
Transmission Electron Microscopy (TEM)
Application Note: TEM provides direct visualization of protein aggregates, offering invaluable information on their morphology, size, and structure that cannot be obtained by solution-based methods.[17][24] This technique is crucial for distinguishing between amorphous aggregates, oligomers, and ordered fibrillar structures.[17][18] Samples are typically prepared by negative staining, where a heavy metal salt is used to surround the specimen, or by cryo-TEM, where the sample is flash-frozen in its native hydrated state.[17][18]
Caption: A simplified workflow for negative stain Transmission Electron Microscopy (TEM).
Experimental Protocol (Negative Staining):
-
Grid Preparation:
-
Use carbon-coated copper grids. To make the surface hydrophilic, grids can be glow-discharged immediately before use.
-
-
Sample Application:
-
Apply a small droplet (3-5 µL) of the aggregated protein solution onto the carbon surface of the grid and let it adsorb for 1-2 minutes.
-
-
Washing and Staining:
-
Blot away the excess sample solution using filter paper.
-
Optionally, wash the grid by touching it to a drop of deionized water to remove buffer salts.
-
Immediately apply a drop of a heavy metal stain (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.
-
-
Final Preparation:
-
Blot away the excess stain completely.
-
Allow the grid to air-dry thoroughly before loading it into the TEM.
-
-
Imaging:
-
Load the grid into the TEM and operate the microscope at an appropriate accelerating voltage (e.g., 80-120 kV).
-
Acquire images at various magnifications to observe the overall distribution and fine structure of the aggregates.[24]
-
The comprehensive characterization of this compound protein aggregation requires an orthogonal approach, combining multiple biophysical and imaging techniques.[25] SEC and DLS are excellent for monitoring changes in size distribution in solution, the ThT assay provides kinetic data for amyloidogenic aggregation, CD spectroscopy reveals underlying conformational changes, and TEM offers definitive morphological visualization. By integrating data from these methods, researchers can build a detailed understanding of the aggregation process, which is critical for applications in food science and drug development.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. A guide to studying protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. azonano.com [azonano.com]
- 7. azom.com [azom.com]
- 8. How to Detect Aggregation in Proteins Using Dynamic Light Scattering [eureka.patsnap.com]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laser Emission of Thioflavin T Uncovers Protein Aggregation in Amyloid Nucleation Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. is.muni.cz [is.muni.cz]
- 14. Circular Dichroism and Fluorescence Spectroscopy to Study Protein Structure and Protein-Protein Interactions in Ethylene Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thioflavin T—a Reporter of Microviscosity in Protein Aggregation Process: The Study Case of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Transmission electron microscopy as an orthogonal method to characterize protein aggregates. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Digestibility Assessment of Purified Legumin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Legumin, the 11S globulin, is a major storage protein in the seeds of various legumes and a significant component of plant-based protein ingredients. Understanding its digestibility is crucial for evaluating its nutritional quality, predicting its physiological effects, and developing novel food products and protein-based therapeutics. This document provides detailed application notes and protocols for the in vitro assessment of purified this compound digestibility, offering standardized methods to ensure reproducibility and comparability of results.
Data Presentation
The following tables summarize quantitative data on the in vitro digestibility of this compound-rich protein sources. It is important to note that digestibility can be influenced by the source of the this compound, purification methods, and the specific in vitro protocol employed.
Table 1: In Vitro Protein Digestibility of Legume Protein Isolates (Rich in this compound)
| Protein Source | In Vitro Method | Gastric Digestibility (%) | Intestinal Digestibility (%) | Overall Digestibility (%) | Reference |
| Pea Protein Isolate | INFOGEST | Resistant | Hydrolyzed to peptides & amino acids | ~83% | [1][2][3] |
| Soybean Protein Isolate | INFOGEST | Resistant | Hydrolyzed to peptides & amino acids | Higher than other legumes | [1][2][4] |
| Lentil Protein Isolate | INFOGEST | Resistant | Hydrolyzed to peptides & amino acids | - | [1][2] |
| Chickpea Protein Isolate | INFOGEST | Resistant | Hydrolyzed to peptides & amino acids | - | [4] |
Table 2: Degree of Hydrolysis (DH) of Plant Proteins using pH-Stat Method
| Protein Source | Enzyme System | Digestion Time (min) | Degree of Hydrolysis (%) | Reference |
| Soybean Meal | Trypsin, Chymotrypsin, Peptidase | 10 | High correlation with in vivo | [5] |
| Rapeseed Meal | Trypsin, Chymotrypsin, Peptidase | 10 | High correlation with in vivo | [5] |
| Fish Meal | Species-specific enzymes | 60 | Varies by species | [6] |
| Cotton Seed Meal | Stomach & Intestinal Enzymes | 60 | High DH | [6] |
Experimental Protocols
Protocol 1: In Vitro Digestibility Assessment using the Standardized INFOGEST 2.0 Protocol
This protocol describes a static in vitro digestion method simulating the conditions of the human oral, gastric, and small intestinal phases.[7][8]
Materials:
-
Purified this compound sample
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF)
-
Simulated Intestinal Fluid (SIF)
-
Porcine pepsin (activity determined as per INFOGEST protocol)
-
Porcine pancreatin (B1164899) (activity determined as per INFOGEST protocol)
-
Bile salts (porcine or bovine)
-
HCl (1 M)
-
NaOH (1 M)
-
Water bath or incubator at 37°C
-
Shaking device
-
pH meter
-
Protease inhibitors (e.g., Pefabloc SC) for sample quenching
Procedure:
1. Oral Phase: a. Mix the purified this compound sample with SSF at a 1:1 (w/v) ratio. b. If studying starch-containing matrices, add human salivary α-amylase. For purified protein, this step can be simplified. c. Incubate for 2 minutes at 37°C with gentle mixing.
2. Gastric Phase: a. Add SGF (pre-warmed to 37°C) to the oral bolus at a 1:1 (v/v) ratio. b. Adjust the pH to 3.0 using 1 M HCl. c. Add pepsin to a final concentration of 2000 U/mL of digest. d. Incubate for 2 hours at 37°C with continuous mixing.
3. Intestinal Phase: a. Add SIF (pre-warmed to 37°C) to the gastric chyme at a 1:1 (v/v) ratio. b. Adjust the pH to 7.0 using 1 M NaOH. c. Add pancreatin to a final trypsin activity of 100 U/mL of digest. d. Add bile salts to a final concentration of 10 mM in the digest. e. Incubate for 2 hours at 37°C with continuous mixing.
4. Termination of Digestion: a. To stop the enzymatic reaction, immediately place the samples on ice and add a protease inhibitor or heat the sample to 90°C for 10 minutes. The method of termination depends on the downstream analysis.
5. Analysis of Digestion Products: a. The digested samples can be analyzed using various techniques such as SDS-PAGE, size exclusion chromatography (SEC), or by quantifying the release of free amino groups (e.g., OPA assay).
Protocol 2: pH-Stat Method for Determining the Degree of Hydrolysis
This method measures the degree of protein hydrolysis by continuously titrating the protons released during the cleavage of peptide bonds.[5][6][9]
Materials:
-
Purified this compound sample
-
Enzyme solution (e.g., trypsin, chymotrypsin, and peptidase cocktail)
-
0.1 M NaOH solution
-
pH-stat apparatus (autotitrator)
-
Reaction vessel with temperature control (37°C) and stirrer
Procedure:
-
Suspend the purified this compound sample in deionized water in the reaction vessel.
-
Adjust the temperature to 37°C.
-
Adjust the pH of the protein suspension to a constant value (typically pH 8.0 for intestinal enzymes) using 0.1 M NaOH or HCl.[9]
-
Once the pH is stable, add the pre-warmed enzyme solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized for the specific this compound sample.
-
The pH-stat will automatically add 0.1 M NaOH to maintain the pH at the setpoint as protons are released during hydrolysis.
-
Record the volume of NaOH consumed over time.
-
Calculate the Degree of Hydrolysis (DH) using the following formula:
DH (%) = (B × Nb × 1/α × 1/Mp) × 100
Where:
-
B = volume of NaOH consumed (mL)
-
Nb = normality of the NaOH (mol/L)
-
α = average degree of dissociation of the α-amino groups
-
Mp = mass of protein (g)
-
Protocol 3: SDS-PAGE Analysis of this compound Digestion
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to visualize the breakdown of this compound into smaller peptides over the course of digestion.[10][11][12]
Materials:
-
Digested this compound samples collected at different time points
-
Laemmli sample buffer (with and without reducing agent, e.g., β-mercaptoethanol)
-
Polyacrylamide gels (appropriate percentage to resolve the expected peptide sizes)
-
Electrophoresis running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver staining reagents
-
Electrophoresis apparatus and power supply
Procedure:
-
Mix aliquots of the digested samples with an equal volume of 2x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples and molecular weight standards onto the polyacrylamide gel.
-
Run the gel at a constant voltage or current until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein and peptide bands.
-
Destain the gel and document the results. The disappearance of the this compound bands and the appearance of lower molecular weight peptide bands indicate protein digestion.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro digestibility assessment of purified this compound.
Caption: Factors influencing the in vitro digestibility of purified this compound.
References
- 1. Compared digestibility of plant protein isolates by using the INFOGEST digestion protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Legume Seed Protein Digestibility as Influenced by Traditional and Emerging Physical Processing Technologies [mdpi.com]
- 5. Current advances for in vitro protein digestibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. ira.agroscope.ch [ira.agroscope.ch]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry Characterization of the SDS-PAGE Protein Profile of Legumins and Vicilins from Chickpea Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iitg.ac.in [iitg.ac.in]
Application Notes and Protocols: Functional Properties of Legumin as an Emulsifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumin, a major storage protein found in the seeds of legumes such as peas, lentils, and faba beans, has garnered significant interest for its potential as a natural and effective emulsifier in various food and pharmaceutical applications.[1] As a globular protein, this compound possesses amphiphilic properties, enabling it to adsorb at the oil-water interface, reduce interfacial tension, and form a protective film around oil droplets, thereby stabilizing emulsions.[2][3] The structure of this compound is a hexamer, with each of the six subunits composed of an acidic α-chain and a basic β-chain linked by a disulfide bond.[1] This complex structure influences its functional properties, including solubility and emulsifying capacity, which are in turn affected by environmental factors such as pH, temperature, and ionic strength.[4][5]
These application notes provide a comprehensive overview of the functional properties of this compound as an emulsifier, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals exploring the use of this compound in emulsion-based formulations.
Data Presentation: Emulsifying Properties of this compound
The emulsifying properties of proteins are commonly evaluated using the Emulsifying Activity Index (EAI) and the Emulsion Stability Index (ESI). EAI measures the interfacial area stabilized per unit weight of protein, while ESI indicates the ability of the emulsion to resist changes over time.
Table 1: Emulsifying Activity Index (EAI) of this compound and Related Proteins under Different Conditions
| Protein Source | Condition | EAI (m²/g) | Reference |
| Pea this compound | pH 7.0 | ~25-117 (range for pea protein isolates) | [6][7] |
| Fava Bean this compound | pH 3.0 | Forms emulsions with smaller mean oil droplet sizes than vicilin | [8][9] |
| Fava Bean this compound | pH 7.0 | Forms emulsions with smaller mean oil droplet sizes than vicilin | [8][9] |
| Fava Bean this compound | pH 9.0 | Forms emulsions with smaller mean oil droplet sizes than vicilin | [8][9] |
| Pea Protein Isolate | pH 8.0 | Up to 290 | [10][11] |
| Pea Protein Isolate | pH 5.0 | As low as 9.3 | [11] |
Table 2: Emulsion Stability Index (ESI) of this compound and Related Proteins under Different Conditions
| Protein Source | Condition | ESI (min) | Reference |
| Untreated Pea this compound | Not specified | Not specified, but glycosylated this compound showed improved ESI | [12] |
| Pea Protein Isolate | pH 8.0 | Up to 550 | [11] |
| Pea Protein Isolate | pH 5.0 | As low as 1.5 | [11] |
| Lentil & Pea Protein Mix | Not specified | Lentil with pea showed better ESI values | [2] |
Factors Influencing the Emulsifying Properties of this compound
The emulsifying performance of this compound is significantly influenced by several factors that alter its molecular structure and surface properties.
pH
The pH of the aqueous phase is a critical determinant of this compound's functionality.[8][9] Protein solubility is generally lowest at the isoelectric point (pI), which for many legume proteins is around pH 4.0-5.0.[4] At pH values away from the pI, the protein molecules carry a net positive or negative charge, leading to increased electrostatic repulsion, enhanced solubility, and improved emulsifying properties.[4] For instance, fava bean this compound has been shown to form emulsions with smaller mean oil droplet sizes at pH 3, 7, and 9 compared to vicilin.[8][9]
Temperature
Heat treatment can modify the structure of this compound, leading to denaturation and exposure of hydrophobic groups that are typically buried within the protein's interior.[13] This can enhance the protein's ability to adsorb at the oil-water interface and improve its emulsifying properties.[13] However, excessive heating can lead to aggregation, which may negatively impact emulsion stability.[13] Studies on Bambara bean protein isolate have shown that emulsifying capacity is highest at 80°C and pH 9.[14]
Ionic Strength
The ionic strength of the medium can also affect the electrostatic interactions between protein molecules and between protein-coated droplets. At low salt concentrations, electrostatic repulsion is shielded, which can lead to droplet aggregation. However, at higher salt concentrations, the effect can be more complex and may influence protein solubility and conformation.
Experimental Protocols
Standardized methods are crucial for accurately assessing and comparing the emulsifying properties of different protein preparations.[15] The following are detailed protocols for key experiments.
Protocol 1: Determination of Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI)
This protocol is based on the turbidimetric method.[16][17]
Materials:
-
This compound protein isolate
-
Distilled or deionized water
-
Vegetable oil (e.g., sunflower oil, corn oil)
-
0.1% (w/v) Sodium Dodecyl Sulfate (SDS) solution
-
Homogenizer (e.g., Ultra-Turrax)
-
Spectrophotometer
-
Vortex mixer
-
Pipettes and test tubes
Procedure:
-
Protein Solution Preparation: Prepare a protein solution of known concentration (e.g., 1% w/v) by dissolving the this compound powder in distilled water. The pH of the solution should be adjusted as required for the experiment.
-
Emulsion Formation:
-
EAI Measurement:
-
Immediately after homogenization (t=0), pipette a small aliquot (e.g., 50 µL) of the emulsion from the middle of the sample.[17]
-
Dilute the aliquot in a known volume of 0.1% SDS solution (e.g., 5 mL).[17]
-
Vortex the mixture for 30 seconds.[17]
-
Measure the absorbance of the diluted emulsion at 500 nm using the 0.1% SDS solution as a blank. This is A₀.[17]
-
Calculate EAI using the following formula: EAI (m²/g) = (2 × 2.303 × A₀ × Dilution Factor) / (c × φ × 10,000) where:
-
A₀ = Absorbance at 500 nm at time 0
-
Dilution Factor = Final volume / Initial aliquot volume
-
c = Protein concentration (g/mL)
-
φ = Oil volume fraction in the emulsion
-
-
-
ESI Measurement:
-
After a specific time interval (e.g., 10 minutes), take another aliquot (e.g., 50 µL) from the same location in the emulsion.[17]
-
Dilute and measure the absorbance as described in step 3. This is A₁₀.
-
Calculate ESI using the following formula: ESI (min) = (A₀ / (A₀ - A₁₀)) × t where:
-
t = Time interval (in minutes)
-
-
Protocol 2: Determination of Particle Size and Zeta Potential
Materials:
-
This compound-stabilized emulsion
-
Particle size analyzer (e.g., Malvern Mastersizer)
-
Zetasizer (e.g., Malvern Zetasizer Nano ZS)
-
Distilled water for dilution
Procedure for Particle Size Analysis:
-
Dilute the emulsion with distilled water to an appropriate concentration to achieve an obscuration level between 10-15%.[18]
-
Use the refractive indices of the oil (e.g., 1.469 for sunflower oil) and water (1.330) as the particle and dispersant, respectively.[18]
-
Measure the droplet size distribution and record the volume mean diameter (D[8][9]).[18]
Procedure for Zeta Potential Measurement:
-
Dilute the emulsion with the appropriate buffer solution.[18]
-
Inject the diluted sample into the measurement cell of the Zetasizer.[18]
-
Measure the electrophoretic mobility to determine the zeta potential of the emulsion droplets.[18]
Visualizations
Signaling Pathways and Logical Relationships
The emulsifying functionality of this compound is a result of a series of physicochemical events. The following diagram illustrates the key steps and influencing factors.
Caption: Logical workflow of this compound emulsification and key influencing factors.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating the emulsifying properties of this compound.
Caption: Experimental workflow for characterizing this compound as an emulsifier.
Conclusion
This compound demonstrates significant potential as a natural emulsifier for a wide range of applications. Its functional properties are intricately linked to its molecular structure and can be modulated by environmental factors, particularly pH and temperature. The protocols and data presented in these application notes provide a foundation for researchers to effectively evaluate and utilize this compound in the development of stable and effective emulsion-based products. Further research into the specific effects of different this compound sources and modification techniques will continue to expand its utility in the food and pharmaceutical industries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 6. Effect of Pea this compound-to-Vicilin Ratio on the Protein Emulsifying Properties: Explanation in Terms of Protein Molecular and Interfacial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Influence of pH and temperature on the physicochemical and functional properties of Bambara bean protein isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Emulsifying Properties | Springer Nature Experiments [experiments.springernature.com]
- 17. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 18. Utilization of a Bioinformatic Approach to Identify Emulsifying Peptides Embedded in Brewers’ Spent Grain Proteins and Characterization of Their Emulsifying Properties [mdpi.com]
Troubleshooting & Optimization
troubleshooting low yield in legumin protein extraction
This guide provides troubleshooting advice and answers to frequently asked questions concerning low yield in legumin protein extraction experiments.
Troubleshooting Guide: Low this compound Protein Yield
This section addresses common issues encountered during the extraction of this compound proteins, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my total protein yield significantly lower than expected?
Low total protein yield can stem from several factors throughout the extraction process. Incomplete cell lysis, suboptimal extraction buffer conditions, and insufficient separation of the protein from other cellular components are common culprits.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Cell Disruption | The tough outer seed coat and cell walls of legumes can be resistant to disruption. Ensure the initial grinding of the legume seeds is thorough. Cryo-milling (grinding in liquid nitrogen) can improve the disruption of tough tissues. Evaluate the effectiveness of your mechanical lysis method (e.g., blender, homogenizer) and consider increasing the duration or intensity. |
| Suboptimal Extraction Buffer pH | This compound proteins are globulins, and their solubility is highly dependent on pH. The isoelectric point (pI) of this compound is typically between pH 4.5 and 5.0, where its solubility is minimal. For alkaline extraction, a pH between 8.0 and 10.0 is generally optimal for solubilizing this compound. For acidic extraction, a pH below 4.0 can be effective. It is crucial to verify the pH of your extraction buffer and adjust it as needed. |
| Inadequate Solid-to-Solvent Ratio | A low solvent volume may not be sufficient to fully solubilize the available protein. A typical starting point is a 1:10 to 1:20 ratio (w/v) of legume flour to extraction buffer. Experimenting with increasing this ratio may improve yield. |
| Insufficient Extraction Time or Temperature | Protein solubilization is a time-dependent process. Ensure adequate incubation time with the extraction buffer, typically ranging from 30 minutes to 2 hours with constant agitation. While higher temperatures can increase solubility, they can also promote denaturation. A controlled temperature of 30-50°C is often a good compromise. |
Question 2: My protein extract contains a high amount of non-protein contaminants. How can I improve purity?
Co-extraction of carbohydrates, lipids, and phenolic compounds is a common issue that can interfere with downstream applications and artificially inflate yield measurements based on crude weight.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Lipid Contamination | Legume flours can have a significant lipid content. A defatting step prior to protein extraction is highly recommended. This is typically achieved by washing the flour with an organic solvent like hexane (B92381) or ethanol. |
| Carbohydrate Contamination | Polysaccharides can be co-extracted with proteins. Isoelectric precipitation is an effective method to separate proteins from soluble carbohydrates. By adjusting the pH of the extract to the pI of this compound (around 4.5), the protein will precipitate while many carbohydrates remain in solution. |
| Phenolic Compound Contamination | Phenolic compounds can bind to proteins, causing browning of the extract and potentially affecting protein functionality. Adding reducing agents like sodium bisulfite or ascorbic acid to the extraction buffer can help to minimize the oxidation and binding of phenolics. |
Question 3: The precipitated this compound protein is difficult to redissolve. What can I do?
Protein aggregation upon precipitation can make redissolving the protein challenging. The conditions used for both precipitation and resolubilization are critical.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Harsh Precipitation Conditions | Over-acidification during isoelectric precipitation can lead to irreversible denaturation and aggregation. A slow, stepwise addition of acid while monitoring the pH is recommended. |
| Inappropriate Resolubilization Buffer | The pH of the resolubilization buffer should be significantly different from the pI of the protein. A buffer with a pH of 7.0-8.0 containing a moderate salt concentration (e.g., 0.2-0.5 M NaCl) can improve the solubility of the precipitated this compound. |
| Presence of Denatured Protein | If the protein has been denatured during extraction or precipitation, it may not fully redissolve. Consider optimizing the temperature and pH conditions throughout the entire process to minimize denaturation. |
Frequently Asked Questions (FAQs)
What is the typical yield of this compound protein from common legumes?
The protein content and the proportion of this compound can vary significantly between different legume species and even between cultivars of the same species. However, some general ranges are provided below.
| Legume | Typical Total Protein Content (% of dry weight) | Typical this compound Content (% of total protein) |
| Pea (Pisum sativum) | 20-30% | 50-60% |
| Soybean (Glycine max) | 35-45% | 30-40% (as Glycinin) |
| Faba Bean (Vicia faba) | 25-35% | 60-70% |
| Lentil (Lens culinaris) | 22-30% | 40-50% |
What are the key differences between alkaline extraction and salt-induced extraction for this compound?
Alkaline extraction and salt-induced extraction are two common methods for solubilizing this compound.
| Method | Principle | Advantages | Disadvantages |
| Alkaline Extraction | Solubilizes protein by increasing the net negative charge at a pH far from the isoelectric point. | High protein yield. | Can cause some protein denaturation and requires subsequent neutralization. |
| Salt-Induced Extraction | Utilizes the "salting-in" effect, where moderate salt concentrations increase protein solubility by shielding ionic interactions. | Milder conditions, less risk of denaturation. | May have lower yields compared to alkaline extraction for some legumes. |
Experimental Protocols
A generalized protocol for alkaline extraction and isoelectric precipitation of this compound is provided below.
Protocol: Alkaline Extraction and Isoelectric Precipitation of this compound
-
Preparation of Legume Flour:
-
Start with dehulled legume seeds.
-
Grind the seeds into a fine flour using a coffee grinder or a laboratory mill.
-
For high-fat legumes like soybeans, perform a defatting step by suspending the flour in hexane (1:5 w/v), stirring for 1 hour, and then filtering and air-drying the flour.
-
-
Alkaline Extraction:
-
Suspend the legume flour in an alkaline buffer (e.g., 0.1 M NaOH, pH 9.0) at a solid-to-solvent ratio of 1:15 (w/v).
-
Stir the suspension continuously for 1 hour at a controlled temperature (e.g., 40°C).
-
Centrifuge the slurry at 10,000 x g for 20 minutes at 4°C to separate the supernatant (containing the solubilized protein) from the solid residue.
-
-
Isoelectric Precipitation:
-
Carefully collect the supernatant.
-
Slowly add a dilute acid (e.g., 1 M HCl) to the supernatant while gently stirring to adjust the pH to the isoelectric point of this compound (approximately 4.5).
-
Allow the protein to precipitate for at least 30 minutes at 4°C.
-
Centrifuge the precipitated protein at 10,000 x g for 20 minutes at 4°C.
-
-
Washing and Drying:
-
Discard the supernatant and wash the protein pellet with deionized water that has been adjusted to the pI (pH 4.5).
-
Centrifuge again under the same conditions.
-
Lyophilize (freeze-dry) the protein pellet to obtain a purified this compound powder.
-
Visualizations
Caption: Workflow for this compound protein extraction via alkaline solubilization and isoelectric precipitation.
Caption: A decision tree for troubleshooting low yield in this compound protein extraction.
Technical Support Center: Optimizing Legumin Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing legumin solubility for in vitro assays. Find answers to frequently asked questions and follow step-by-step troubleshooting guides to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for in vitro assays?
A1: this compound is a major type of storage protein found in the seeds of various legumes, classified as an 11S globulin.[1] For in vitro assays, ensuring this compound is fully dissolved and stable in solution is critical. Poor solubility can lead to protein precipitation, which interferes with analytical measurements, reduces the effective concentration of the protein, and ultimately produces inaccurate and unreliable experimental results.
Q2: What are the primary factors that influence this compound solubility?
A2: The solubility of this compound is primarily influenced by three key factors:
-
pH: this compound exhibits a characteristic U-shaped solubility curve, with its minimum solubility near its isoelectric point (pI).[2]
-
Ionic Strength: The concentration of salt in the buffer can significantly alter this compound solubility by affecting electrostatic interactions between protein molecules.
-
Temperature: Temperature can affect protein structure and interactions, thereby influencing solubility. Most solubilization procedures are performed at room temperature or 4°C to maintain protein integrity.[3][4]
Q3: What is the isoelectric point (pI) of this compound, and how does it affect solubility?
A3: The isoelectric point (pI) is the pH at which a protein has no net electrical charge. For this compound, this is typically in the acidic range of pH 4.0 to 5.0.[5][6] At the pI, electrostatic repulsion between protein molecules is minimal, which often leads to aggregation and precipitation, resulting in the lowest solubility. To increase solubility, the buffer pH should be adjusted to be significantly above or below this pI range.
Q4: How does the solubility of this compound compare to vicilin, the other major legume globulin?
A4: this compound and vicilin (a 7S globulin) often exhibit different solubility profiles. For instance, in fava beans, this compound has been shown to have higher solubility (around 40-50%) in acidic conditions (pH 3 and 4) where vicilin is virtually insoluble.[7][8] Conversely, vicilin tends to show higher solubility in the pH range of 6 to 8.[7][8] These differences are important when designing extraction and purification protocols.
Q5: What are some recommended starting buffers for solubilizing this compound?
A5: Alkaline buffers are commonly used for initial this compound extraction and solubilization due to this compound's high solubility at pH values above its pI.[6] Common choices include:
-
Tris-HCl buffers (e.g., 20 mM Tris-HCl, pH 8.0): Often used for resuspending this compound-rich pellets after isoelectric precipitation.[3][4]
-
Phosphate (B84403) buffers (e.g., 0.1 M phosphate buffer, pH 7.0): Used for creating protein solutions for functional property testing.[2]
-
Alkaline solutions for extraction (e.g., water adjusted to pH 8.0-10.0 with NaOH): This is a standard first step in the alkaline extraction method.[6]
It is crucial to be aware that certain buffers, especially phosphate buffers, can sometimes form insoluble salts with divalent cations, which could potentially contribute to precipitation.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Problem: this compound Precipitates Out of Solution During or After Solubilization.
This is the most common issue encountered. Use the following workflow to diagnose and solve the problem.
Caption: Workflow for troubleshooting this compound precipitation.
Detailed Steps & Explanations:
-
Verify Buffer pH: The most common cause of this compound precipitation is a buffer pH that is too close to its isoelectric point (pI) of ~4.0-5.0.[6]
-
Solution: Measure the pH of your protein solution. Adjust the pH to be in the alkaline range (e.g., pH 7.0-9.0) or a more acidic range (e.g., pH < 3.5) where solubility is significantly higher.[5]
-
-
Optimize Ionic Strength: Salt concentration affects protein-protein interactions.
-
Issue: At low ionic strength, especially near the pI, charge attractions can cause aggregation. Conversely, excessively high salt concentrations can lead to "salting out."
-
Solution: If your buffer has low ionic strength, try adding NaCl (e.g., up to 0.5 N).[5] This can sometimes increase solubility around the pI.[5] If you are already using a high-salt buffer, consider dialysis against a buffer with a lower salt concentration.[10]
-
-
Check Protein Concentration: Every protein has a solubility limit in a given buffer.
Problem: Low Yield of Soluble this compound After Extraction.
-
Cause: Inefficient initial solubilization during alkaline extraction.
-
Solution: Ensure the pH of the initial slurry (legume flour in water) is sufficiently alkaline (pH 8-10) and that it is stirred for an adequate amount of time (e.g., 1-2 hours) to allow the globulins to dissolve before centrifugation.[4][6]
-
Cause: Co-precipitation of this compound with other components.
-
Solution: The isoelectric precipitation step is designed to precipitate globulins while other proteins (like albumins) remain in solution. Ensure the pH is accurately adjusted to the pI (~4.5) and allowed to equilibrate to maximize globulin precipitation before collecting the pellet.
Problem: Inconsistent Results in In Vitro Assays.
-
Cause: Presence of insoluble micro-aggregates affecting measurements.
-
Solution: Before performing any assay, centrifuge your final soluble this compound solution at high speed (e.g., >10,000 x g for 15-20 minutes) and use only the supernatant.[3][12] This will remove any small, insoluble particles that could interfere with the assay.
Data Summary Tables
The following tables summarize quantitative data on this compound solubility under various conditions.
Table 1: Effect of pH on the Solubility of Legume Proteins
| Legume Source | Protein Fraction | pH 3.0 | pH 4.0 | pH 5.0 | pH 6.0 | pH 7.0 | pH 8.0 | Reference |
| Fava Bean | This compound | ~40-50% | ~40-50% | Low | Higher | Higher | Higher | [7] |
| Fava Bean | Vicilin | 0% | 0% | Low | ~60% | ~80% | ~90% | [7] |
| Pea | Protein Isolate | High | ~10% (Min) | ~10% (Min) | Medium | High | ~90% (Max) | [6][12] |
| Lupin (Blue) | This compound | ~60% | ~20% | ~10% (Min) | ~30% | ~70% | ~80% | [2] |
| Chickpea | Protein Isolate | High | ~20% (Min) | Low | Medium | High | High | [5] |
Note: "Low," "Medium," and "High" are qualitative descriptors based on graphical data in the cited sources.
Table 2: Factors Influencing this compound Solubilization
| Factor | Condition | General Effect on Solubility | Rationale / Notes |
| pH | pH > 7.0 (Alkaline) | Increases | The protein is deprotonated, leading to a net negative charge and increased electrostatic repulsion.[6] |
| pH 4.0 - 5.0 (pI) | Decreases (Minimum) | The protein has no net charge, leading to minimal electrostatic repulsion and aggregation.[2][5] | |
| pH < 3.5 (Acidic) | Increases | The protein is protonated, leading to a net positive charge and increased electrostatic repulsion.[5] | |
| Ionic Strength | Addition of NaCl (e.g., 0.5 N) | May Increase | Salt ions can shield charges, reducing protein-protein aggregation, especially near the pI.[5] Effect is variable. |
Experimental Protocols
Protocol 1: Alkaline Extraction and Isoelectric Precipitation of this compound
This protocol is a standard method for isolating a globulin-rich fraction (containing this compound and vicilin) from legume flour.
Caption: Workflow for this compound extraction and solubilization.
Methodology:
-
Dispersion: Disperse defatted legume flour in Milli-Q water at a 1:10 (w/v) ratio.
-
Alkaline Solubilization: While stirring, slowly adjust the pH of the slurry to 9.0 using 1 M NaOH. Continue stirring at room temperature for 1-2 hours.[6]
-
First Centrifugation: Centrifuge the mixture at approximately 10,000 x g for 20 minutes at 4°C to pellet insoluble material (starch, fiber).
-
Collect Supernatant: Carefully decant and collect the supernatant, which contains the solubilized proteins (albumins and globulins).
-
Isoelectric Precipitation: Slowly adjust the pH of the supernatant to 4.5 with 1 M HCl while stirring. A white precipitate (the globulin fraction) will form. Continue stirring at 4°C for 1 hour.[6]
-
Second Centrifugation: Centrifuge at 10,000 x g for 20 minutes at 4°C to collect the precipitated globulins.
-
Washing & Solubilization: Discard the supernatant. The resulting pellet can be washed with acidified water (pH 4.5) and re-centrifuged to improve purity. Finally, resuspend the globulin pellet in a buffer of choice (e.g., 20 mM Tris-HCl, pH 8.0) to solubilize the this compound.[3][4]
-
Storage: For long-term storage, the solubilized protein can be dialyzed against water and lyophilized, or stored as a frozen solution at -20°C or -80°C.
Protocol 2: Determining Protein Solubility as a Function of pH
This protocol allows you to quantify the solubility of your this compound isolate across a range of pH values.[12]
Methodology:
-
Stock Suspension: Prepare a stock suspension of your this compound isolate (e.g., 1 mg/mL) in Milli-Q water. Stir for 30-60 minutes to ensure uniform dispersion.
-
pH Adjustment: Aliquot the suspension into separate tubes. Adjust the pH of each aliquot to a desired value (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) using small additions of 0.5 M HCl or 0.5 M NaOH.[5]
-
Equilibration: Stir or shake all samples at room temperature for 1 hour.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) for 15 minutes to pellet any insoluble protein.[12]
-
Quantify Soluble Protein: Carefully remove the supernatant from each tube. Determine the protein concentration in the supernatant using a suitable protein quantification assay (e.g., Bradford or Lowry method).[12][13]
-
Determine Total Protein: To determine the total protein content, take an aliquot of the initial, uncentrifuged stock suspension (from Step 1) and dissolve it completely using 0.5 M NaOH before performing the protein assay.[12]
-
Calculate Solubility: Express the protein solubility as a percentage:
-
Solubility (%) = (Protein concentration in supernatant / Total protein concentration) x 100
-
References
- 1. mdpi.com [mdpi.com]
- 2. Structural, physicochemical, and functional properties of white and blue lupin vicilin and this compound fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Pea this compound-to-Vicilin Ratio on the Protein Emulsifying Properties: Explanation in Terms of Protein Molecular and Interfacial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Legume Proteins in Food Products: Extraction Techniques, Functional Properties, and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. agrisera.com [agrisera.com]
- 11. researchgate.net [researchgate.net]
- 12. Profile and Functional Properties of Seed Proteins from Six Pea (Pisum sativum) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
preventing proteolytic degradation during legumin purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent proteolytic degradation during legumin purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound purification process, leading to protein degradation.
| Problem | Possible Cause | Recommended Solution |
| Low yield of intact this compound | Proteolytic activity during extraction. | Work quickly and maintain low temperatures (4°C) throughout the extraction process.[1][2] Use a chilled extraction buffer.[1] |
| Inefficient protease inhibition. | Add a broad-spectrum protease inhibitor cocktail specifically designed for plant proteins to the extraction buffer.[3][4][5] Ensure the cocktail is used at the recommended concentration (e.g., 1X or 2X for samples with high protease activity).[4] | |
| Suboptimal pH of the extraction buffer. | Maintain a slightly alkaline or neutral pH during the initial extraction to minimize the activity of acid proteases.[1] Some protocols suggest acidic conditions to prevent degradation, so the optimal pH may need to be determined empirically.[3] | |
| Presence of smaller protein fragments on SDS-PAGE | Degradation of this compound by endogenous proteases. | This is a clear indication of proteolytic activity. Immediately review and optimize your protease inhibition strategy. Consider using a different or more concentrated protease inhibitor cocktail.[6][7] |
| Sample handling issues. | Minimize freeze-thaw cycles of the protein extract, as this can lead to protein degradation.[8] Process the biomass as soon as possible after harvesting.[3] | |
| Loss of protein during purification steps | Proteases co-purifying with this compound. | The initial purification step should be designed to separate this compound from the majority of proteases as quickly as possible.[1][9] Techniques like ammonium (B1175870) sulfate (B86663) precipitation can be an effective early step.[10] |
| Instability of purified this compound. | Store purified this compound in appropriate buffers and at low temperatures (-20°C or -80°C) to prevent degradation over time.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What are the first and most critical steps to prevent proteolytic degradation?
A1: The most critical steps are to work quickly and maintain low temperatures (on ice or at 4°C) from the moment of cell lysis.[1][2] This slows down the activity of endogenous proteases that are released during homogenization. Additionally, the immediate inclusion of a suitable protease inhibitor cocktail in your lysis buffer is crucial.[3][9]
Q2: What type of protease inhibitor cocktail should I use for this compound purification from pea seeds?
A2: It is highly recommended to use a commercially available protease inhibitor cocktail specifically formulated for plant tissues.[4][5][13] These cocktails contain a mixture of inhibitors that target a broad range of proteases commonly found in plants, including serine, cysteine, metallo-, and aspartic proteases.[4][13][14]
Q3: Can I make my own protease inhibitor cocktail?
A3: While it is possible to create a custom cocktail, commercial formulations are generally preferred as they have been optimized and validated for broad-spectrum inhibition. If you choose to make your own, it should include inhibitors for various protease classes. A common combination includes AEBSF or PMSF (serine proteases), E-64 (cysteine proteases), Pepstatin A (aspartic proteases), and a chelating agent like EDTA or 1,10-Phenanthroline (metalloproteases).[4][5][13]
Q4: What is the optimal pH for the extraction buffer to minimize proteolysis?
A4: The optimal pH can be source-dependent. Typically, extraction is performed at a neutral or slightly alkaline pH (around 7.0-8.0) to limit the activity of acidic vacuolar proteases.[1] However, some studies suggest that performing the extraction in acidic conditions can also be an effective strategy to prevent unwanted degradation.[3] It is advisable to perform a small-scale pilot experiment to determine the optimal pH for your specific sample.
Q5: How can I tell if my this compound sample is degraded?
A5: The most common method to assess protein integrity is SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis). Intact this compound will appear as specific bands of expected molecular weights (typically with major subunits around 40 kDa and 20 kDa).[15] The presence of additional, lower molecular weight bands or smears can indicate proteolytic degradation.[6][7] Western blotting with an anti-legumin antibody can confirm if these smaller fragments are derived from your target protein.[7]
Protease Inhibitor Cocktails for Plant Protein Extraction
The following table summarizes common components of protease inhibitor cocktails used for plant protein purification. Commercial cocktails are often supplied as 100X concentrates in DMSO or another solvent.[5][14]
| Inhibitor | Target Protease Class | Typical Working Concentration |
| AEBSF or PMSF | Serine Proteases | 1-2 mM |
| Pepstatin A | Aspartic Proteases | 1-2 µM |
| E-64 | Cysteine Proteases | 1-10 µM |
| Leupeptin | Serine and Cysteine Proteases | 1-10 µM |
| Bestatin | Aminopeptidases | 1-10 µM |
| 1,10-Phenanthroline | Metalloproteases | 1-5 mM |
| EDTA | Metalloproteases | 1-5 mM |
Experimental Protocols
Protocol 1: this compound Extraction from Pea Seeds
This protocol describes the initial extraction of this compound from pea seeds with measures to prevent proteolytic degradation.
-
Preparation: Pre-chill all buffers and equipment (mortars, pestles, centrifuges, etc.) to 4°C.
-
Homogenization: Grind 10g of pea seeds into a fine powder. Homogenize the powder in 100 mL of cold extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) containing a 1X concentration of a plant protease inhibitor cocktail.[12] Perform this step on ice.
-
Clarification: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collection: Carefully collect the supernatant, which contains the crude protein extract. Keep the extract on ice for immediate use in downstream purification steps.
Protocol 2: this compound Purification by Isoelectric Precipitation
This protocol is a common method for purifying this compound from the crude extract.
-
pH Adjustment: Slowly add a dilute acid (e.g., 0.1 M HCl) to the crude protein extract while stirring gently on ice until the pH reaches approximately 4.5-4.8.[16][17] This is the isoelectric point of this compound, causing it to precipitate.
-
Precipitation: Allow the precipitation to proceed on ice for at least 1 hour with gentle stirring.
-
Centrifugation: Centrifuge the solution at 10,000 x g for 20 minutes at 4°C.
-
Pellet Collection: Discard the supernatant. The pellet contains the enriched this compound fraction.
-
Resolubilization: Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) for further purification or analysis.
Visualizations
Caption: this compound purification workflow with key steps and points of high proteolytic risk.
Caption: Troubleshooting flowchart for proteolytic degradation of this compound.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Preventing unintended proteolysis in plant protein biofactories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stellarscientific.com [stellarscientific.com]
- 5. Protease Inhibitor Cocktail for Plant Cell and Tissue Lysates [gbiosciences.com]
- 6. Avoiding Proteolysis during the Extraction and Purification of Active Plant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunoaffinity chromatography as a means of purifying this compound from Pisum (pea) seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Protease Inhibitor Cocktail solution (plant cell & tissue extract use) | Hello Bio [hellobio.com]
- 14. abbexa.com [abbexa.com]
- 15. cerealsgrains.org [cerealsgrains.org]
- 16. mdpi.com [mdpi.com]
- 17. Effect of Pea this compound-to-Vicilin Ratio on the Protein Emulsifying Properties: Explanation in Terms of Protein Molecular and Interfacial Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Legumin and Vicilin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of legumin and vicilin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from vicilin?
Separating this compound (11S globulin) and vicilin (7S globulin) is challenging due to their similar physicochemical properties. The primary difficulties arise from:
-
Overlapping Molecular Weights: this compound has a molecular weight ranging from 300-400 kDa, while vicilin ranges from 150-190 kDa.[1] Although their native molecular weights differ, their subunit compositions can overlap, with this compound subunits ranging from approximately 14–140 kDa and vicilin subunits from 12–68 kDa.[2][3] This overlap can lead to co-purification.
-
Close Isoelectric Points (pI): this compound and vicilin have relatively close isoelectric points, which is the pH at which they have no net electrical charge and are least soluble. The pI of this compound is around 4.8, while that of vicilin is approximately 5.5.[4][5] This small difference can make separation by isoelectric precipitation difficult, often resulting in cross-contamination.[6]
-
Similar Solubility Profiles: Both proteins are globulins, meaning their solubility is dependent on salt concentration and pH. While there are differences in their solubility at various pH levels, their overall classification as globulins means they often co-precipitate.[1][2][6]
Q2: Why is my this compound fraction contaminated with vicilin (and vice versa) after isoelectric precipitation?
Cross-contamination of this compound and vicilin fractions following isoelectric precipitation is a common issue.[6] This can be attributed to:
-
Proximity of Isoelectric Points: With isoelectric points of approximately 4.8 for this compound and 5.5 for vicilin, it is difficult to selectively precipitate one without co-precipitating some of the other, especially in unrefined extracts.[4][5]
-
Protein Aggregation: At their isoelectric points, proteins tend to aggregate and precipitate. The aggregation of one protein can physically entrap the other, leading to co-precipitation.
-
Complex Protein Mixtures: Crude extracts contain a heterogeneous mix of proteins. The presence of other proteins can influence the precipitation behavior of this compound and vicilin.
Q3: How can I improve the purity of my this compound and vicilin fractions?
To enhance the purity of your separated this compound and vicilin fractions, consider the following strategies:
-
Optimize pH for Precipitation: Fine-tuning the pH during isoelectric precipitation can improve separation. For instance, precipitating globulins at a pH of 4.8 can enrich the this compound fraction.[7]
-
Sequential Precipitation: A multi-step precipitation process can be effective. After an initial precipitation of total globulins, the precipitate can be redissolved and subjected to further rounds of precipitation at more specific pH values to selectively isolate this compound and vicilin.
-
Chromatographic Methods: For higher purity, chromatographic techniques are recommended. Ion-exchange chromatography can separate proteins based on charge differences, while size-exclusion chromatography separates them based on size.[8][9] Immunoaffinity chromatography, using antibodies specific to this compound, can also be a highly selective purification method.[9]
-
Dialysis: Dialysis against a buffer with a specific pH and low salt concentration can be used to selectively precipitate one of the globulins. For example, dialysis against a pH 4.8 buffer with 0.2M NaCl can be used to separate this compound and vicilin.[6]
Troubleshooting Guides
Problem 1: Low yield of purified this compound or vicilin.
-
Possible Cause: Suboptimal extraction conditions.
-
Troubleshooting Steps:
-
Extraction pH: Ensure the initial protein extraction is performed at an optimal pH to solubilize both proteins. Alkaline extraction (pH 7.5-9.0) is commonly used to effectively solubilize globulins from pea flour.[7][10][11]
-
Salt Concentration: The presence of salt can influence globulin solubility. Ensure the appropriate salt concentration is used during extraction to maximize yield.
-
Precipitation pH: Verify the pH used for isoelectric precipitation. Incorrect pH can lead to incomplete precipitation and therefore, a lower yield. The isoelectric point for globulins is generally around pH 4.8.[7]
-
Centrifugation: Ensure that centrifugation speed and time are sufficient to pellet all the precipitated protein. For example, centrifugation at 10,000 x g for 30 minutes is a common practice.[7]
-
Problem 2: Poor separation between this compound and vicilin bands on SDS-PAGE.
-
Possible Cause: Incomplete separation during the purification process or issues with the electrophoresis itself.
-
Troubleshooting Steps:
-
Review Purification Protocol: As discussed, isoelectric precipitation alone may not be sufficient for complete separation.[6] Consider incorporating a chromatographic step like ion-exchange or size-exclusion chromatography for improved resolution.[8][9]
-
SDS-PAGE Conditions: Optimize the polyacrylamide gel concentration to better resolve the molecular weight ranges of this compound and vicilin subunits. A gradient gel (e.g., 8-16%) can be effective for separating a wide range of molecular weights.[6]
-
Sample Preparation: Ensure complete reduction and denaturation of the protein samples before loading on the gel. This involves using a sufficient concentration of a reducing agent (like DTT or β-mercaptoethanol) and heating the samples in SDS-containing loading buffer.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and vicilin from various sources.
| Property | This compound (11S) | Vicilin (7S) | Source |
| Native Molecular Weight | 300-400 kDa | 150-190 kDa | [1] |
| Subunit Molecular Weight Range | ~14-140 kDa | ~12-68 kDa | [2][3] |
| Isoelectric Point (pI) | ~4.8 | ~5.5 | [4][5] |
| Surface Hydrophobicity (S₀) | 86.07 | 118.19 | [1][2][3] |
| Protein Solubility at pH 3-4 | ~40-50% | 0% | [1][2][3] |
| Protein Solubility at pH 6-8 | Lower than vicilin | Higher than this compound | [1][2][3] |
| In Vitro Protein Digestibility | 78.24% | 83.58% | [1][2] |
Experimental Protocols
1. Alkaline Extraction and Isoelectric Precipitation
This method is a common industrial practice for producing pea protein isolates.[10]
-
Dispersion: Mix pea flour with water (e.g., a 1:10 w/w ratio).[7]
-
Alkaline Solubilization: Adjust the pH of the slurry to between 8.0 and 9.0 with NaOH (e.g., 0.5 M) and stir for an extended period (e.g., overnight) to solubilize the proteins.[7][10]
-
Removal of Insoluble Material: Centrifuge the mixture (e.g., 10,000 x g for 30 minutes) to remove insoluble components like starch and fiber. Collect the supernatant which contains the soluble proteins.[7]
-
Isoelectric Precipitation: Adjust the pH of the supernatant to the isoelectric point of the globulins, approximately pH 4.5-4.8, using an acid like HCl.[7][10] This will cause the globulins (this compound and vicilin) to precipitate.
-
Collection of Globulins: Centrifuge the acidified solution (e.g., 10,000 x g for 30 minutes) to pellet the precipitated globulins. The supernatant will contain soluble albumins.[7]
-
Washing and Drying: The globulin pellet can be washed with water at the isoelectric pH to remove any remaining soluble impurities and then freeze-dried for storage.
2. Chromatographic Separation (Ion-Exchange)
For higher purity separation of this compound and vicilin, ion-exchange chromatography can be employed after an initial extraction.
-
Protein Extraction: Extract the total globulins from the pea flour as described above (steps 1-3 of the alkaline extraction protocol).
-
Buffer Exchange: The extracted protein solution should be buffer-exchanged into the starting buffer for the ion-exchange column.
-
Column Equilibration: Equilibrate a suitable ion-exchange column (e.g., a Q-sepharose column for anion exchange) with the starting buffer.
-
Sample Loading and Elution: Load the protein sample onto the column. The proteins will bind to the column matrix based on their charge. Elute the bound proteins using a salt gradient (e.g., increasing NaCl concentration). This compound and vicilin will elute at different salt concentrations due to their different surface charges at a given pH.[8]
-
Fraction Collection and Analysis: Collect the eluted fractions and analyze them using SDS-PAGE to identify the fractions containing pure this compound and vicilin.
Visualizations
Caption: Workflow for the separation of this compound and vicilin from pea flour.
Caption: Physicochemical properties of this compound and vicilin leading to separation challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. ppic.cfans.umn.edu [ppic.cfans.umn.edu]
- 5. scribd.com [scribd.com]
- 6. cerealsgrains.org [cerealsgrains.org]
- 7. Protein composition and nutritional aspects of pea protein fractions obtained by a modified isoelectric precipitation method using fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunoaffinity chromatography as a means of purifying this compound from Pisum (pea) seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Legume Proteins in Food Products: Extraction Techniques, Functional Properties, and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Legumin Subunit Resolution on SDS-PAGE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of legumin subunits during SDS-PAGE analysis.
Troubleshooting Guide
Question: Why are my this compound subunit bands poorly resolved, appearing as smears or very close together?
Answer:
Poor resolution of this compound subunits on SDS-PAGE can stem from several factors throughout the experimental workflow, from sample preparation to electrophoresis conditions. Below are common issues and their solutions.
1. Suboptimal Sample Preparation:
-
Incomplete Denaturation: this compound proteins have complex quaternary structures held together by disulfide bonds. Incomplete denaturation will result in improper unfolding and inconsistent migration.[1][2]
-
Solution: Ensure your sample buffer contains a sufficient concentration of a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to break disulfide bonds.[3] Heat the samples at 95-100°C for at least 5 minutes to facilitate complete denaturation.[1][4][5] For particularly resistant proteins, increasing the boiling time slightly may help, but avoid prolonged heating which can cause protein degradation.[1]
-
-
Protein Aggregation: High protein concentrations can lead to aggregation, even in the presence of SDS, causing streaking or bands getting stuck at the top of the gel.
-
High Salt Concentration: Excess salt in the sample can interfere with the electric field and cause distorted bands.[7][8]
2. Inappropriate Gel Composition:
-
Incorrect Acrylamide (B121943) Percentage: The percentage of acrylamide determines the pore size of the gel matrix.[3] Using a gel with a pore size that is too large or too small for your target this compound subunits will result in poor separation. This compound subunits typically range from approximately 20 kDa to 60 kDa.[11][12]
-
Incomplete Gel Polymerization: If the gel is not fully polymerized, the matrix will be uneven, leading to distorted protein migration.[1]
-
Solution: Ensure that the polymerization catalysts, ammonium (B1175870) persulfate (APS) and TEMED, are fresh and added in the correct amounts.[1][7] Allow the gel to polymerize completely at room temperature before use.[1]
-
3. Suboptimal Electrophoresis Conditions:
-
Incorrect Voltage/Current: Running the gel at too high a voltage can generate excess heat, leading to "smiling" (curved bands) and diffuse bands.[4][6][13]
-
Buffer Depletion: During long runs, the ions in the running buffer can become depleted, affecting migration.[4]
-
Solution: For extended electrophoresis, consider replacing the running buffer with a fresh solution.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weights of this compound subunits on an SDS-PAGE gel?
A1: this compound is typically synthesized as a precursor polypeptide of around 60 kDa, which is then cleaved into an acidic α-subunit (~40 kDa) and a basic β-subunit (~20 kDa). These subunits are linked by a disulfide bond. Under reducing conditions, you would expect to see bands corresponding to the α and β subunits.[12] However, some whole, uncleaved subunits may also be present.[11]
Q2: How can I be sure I am looking at this compound and not other seed storage proteins like vicilin?
A2: Vicilins are another major class of seed storage globulins that can have subunits with molecular weights that overlap with this compound subunits, typically in the range of 40-75 kDa. However, vicilins are generally not linked by disulfide bonds. Running the samples under both reducing and non-reducing conditions can help differentiate them. Under non-reducing conditions, this compound will migrate as a larger, uncleaved protein, while vicilin subunits will largely remain unchanged. For definitive identification, techniques like mass spectrometry are required.[11]
Q3: My protein bands are sharp at the top of the gel but become diffuse towards the bottom. What could be the cause?
A3: This can be due to several factors. Diffusion during a long run time can cause bands to broaden.[7] Running the gel at a higher voltage to decrease the run time might help, but be mindful of overheating.[13] Also, ensure that the pH of your resolving gel buffer is correct, as an incorrect pH can affect the stacking and resolution of proteins as they migrate through the gel.
Q4: What is the recommended protein load for optimal resolution?
A4: The optimal protein load depends on the complexity of your sample and the staining method used. For a complex mixture like a total seed protein extract stained with Coomassie Blue, a load of up to 20 µg per well is a good starting point.[6] For purified proteins, 2 µg per well should be sufficient.[6] Overloading the gel is a common cause of band streaking and poor resolution.[7]
Experimental Protocols & Data
Table 1: Recommended Acrylamide Percentages for Protein Resolution
| Acrylamide Percentage | Protein Molecular Weight Range (kDa) |
| 7.5% | 30 - 200 |
| 10% | 20 - 150 |
| 12% | 15 - 100 |
| 15% | 10 - 70 |
| 4-20% Gradient | 10 - 200 |
This table provides general guidelines. The optimal percentage may vary depending on the specific characteristics of the this compound subunits being analyzed.
Detailed Protocol: this compound Extraction and SDS-PAGE Analysis
1. This compound Extraction from Seed Flour:
This protocol is adapted from methods used for chickpea seed proteins.[12]
-
Weigh 100 mg of seed flour.
-
Add 1 mL of extraction buffer (50 mM Tris-HCl, pH 7.8, 5 mM EDTA, 0.1% DTT).
-
Incubate for 1 hour at room temperature with constant stirring.
-
Centrifuge at 10,000 x g for 30 minutes to pellet insoluble material.
-
Carefully collect the supernatant containing the soluble proteins.
2. Sample Preparation for SDS-PAGE:
-
Mix the protein extract with a 4X SDS-PAGE sample buffer (final concentration: 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 5% β-mercaptoethanol or 100mM DTT, 0.01% bromophenol blue).
-
Centrifuge the samples at high speed for 3 minutes to pellet any precipitates before loading.[4]
3. SDS-PAGE:
-
Gel Casting:
-
Prepare a resolving gel of the desired acrylamide percentage (e.g., 12%) and a 4-5% stacking gel.
-
Ensure all reagents, especially APS and TEMED, are fresh.
-
-
Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the chambers with 1X SDS-PAGE running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS).
-
Load the prepared samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[14]
-
-
Staining:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue R-250 or a more sensitive stain like silver stain.
-
Destain the gel until protein bands are clearly visible against a clear background.
-
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution of this compound subunits on SDS-PAGE.
Caption: Troubleshooting workflow for poor this compound resolution.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. iitg.ac.in [iitg.ac.in]
- 3. ijisrt.com [ijisrt.com]
- 4. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. SDS-PAGE Protocol | Rockland [rockland.com]
- 6. Tips for Optimal SDS-PAGE Separation | Rockland [rockland.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein analysis SDS PAGE [qiagen.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. goldbio.com [goldbio.com]
- 14. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Optimization of Legumin Expression in Recombinant Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the expression of legumin and other seed storage proteins in recombinant systems such as Escherichia coli and Pichia pastoris.
Troubleshooting Guides
This section provides solutions to common problems encountered during the expression and purification of recombinant this compound.
Problem 1: Low or No Expression of Recombinant this compound
Symptoms:
-
No visible band of the expected molecular weight on SDS-PAGE.
-
Very faint band of the correct size on Western blot.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution in E. coli | Recommended Solution in Pichia pastoris |
| Codon Bias | Synthesize the this compound gene with codons optimized for E. coli expression. Rare codons in the native plant gene can hinder translation.[1][2] | Synthesize the this compound gene with codons optimized for P. pastoris. This can significantly increase expression levels.[3] |
| Inefficient Transcription | Use a strong, inducible promoter such as T7. Ensure the integrity of the promoter sequence in your expression vector. | Utilize a strong, methanol-inducible promoter like AOX1 or a constitutive promoter like GAP. Verify the correct integration of the expression cassette into the yeast genome.[4][5] |
| mRNA Instability | Check for and remove potential mRNA secondary structures or cryptic splice sites in the gene sequence during codon optimization. | Ensure the presence of a stable transcription termination sequence (e.g., AOX1 TT). |
| Protein Toxicity | Use a tightly regulated expression system (e.g., BL21(DE3)pLysS) to minimize basal expression before induction. Lower the induction temperature (e.g., 18-25°C) and use a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG).[1] | Use a tightly regulated promoter like AOX1. For toxic proteins, consider a methanol (B129727) utilization slow (MutS) strain to reduce the rate of protein production. |
| Plasmid Instability | If using ampicillin (B1664943) selection, consider switching to carbenicillin. Ensure fresh transformants are used for each expression experiment. | Ensure stable integration of the expression cassette. If using an episomal vector, ensure appropriate selective pressure is maintained. |
Problem 2: Recombinant this compound is Insoluble (Inclusion Bodies)
Symptoms:
-
A strong band of the correct molecular weight is present in the pellet fraction after cell lysis, but not in the soluble fraction.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution in E. coli | Recommended Solution in Pichia pastoris |
| High Expression Rate | Lower the induction temperature to 16-25°C to slow down protein synthesis and allow more time for proper folding. Reduce the inducer concentration (e.g., 0.1 mM IPTG).[6][7] | Optimize methanol concentration and feeding strategy in fermentation to control the rate of protein expression. Lowering the induction temperature can also be beneficial.[8][9][10][11] |
| Improper Folding | Co-express molecular chaperones such as GroEL/GroES or DnaK/DnaJ/GrpE to assist in proper folding.[6] | Co-express chaperones like protein disulfide isomerase (PDI) if disulfide bond formation is required. |
| Hydrophobic Interactions | Fuse a highly soluble protein tag to the N- or C-terminus of the this compound protein (e.g., MBP, GST, SUMO). | Fuse a solubility-enhancing tag. For secreted proteins, ensure the signal peptide is correctly cleaved. |
| Incorrect Disulfide Bonds | Express the protein in an E. coli strain with a more oxidizing cytoplasm (e.g., SHuffle T7, Origami). | P. pastoris can form disulfide bonds, but optimizing secretion and co-expression of folding catalysts like PDI can improve efficiency. |
| Subunit Aggregation | Express individual this compound subunits separately and attempt in vitro refolding and assembly. | Optimize secretion to prevent high local concentrations of subunits in the periplasm or culture medium. |
Problem 3: Difficulty in Purifying Recombinant this compound
Symptoms:
-
Low recovery of the target protein after purification steps.
-
Presence of multiple contaminating proteins.
-
Aggregation of the protein during or after purification.[6][12][13][14]
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Affinity Tag Binding | Ensure the affinity tag (e.g., His-tag) is accessible and not buried within the folded protein. Consider adding a flexible linker between the tag and the protein. For secreted proteins from Pichia, ensure the tag is not cleaved off with the signal peptide. |
| Non-specific Binding | Optimize wash steps during affinity chromatography by increasing the concentration of the competing agent (e.g., imidazole (B134444) for His-tagged proteins) or adjusting the salt concentration. |
| Protein Aggregation During Purification | Perform all purification steps at 4°C. Screen different buffer conditions (pH, ionic strength). Consider adding stabilizing agents to the purification buffers, such as L-arginine (50-100 mM), glycerol (B35011) (5-10%), or non-denaturing detergents.[6][12][13][14] |
| Proteolytic Degradation | Add a protease inhibitor cocktail to the lysis buffer and during purification. Use protease-deficient E. coli strains (e.g., BL21). For Pichia, some strains are engineered to have reduced protease activity. |
| Glycosylation Heterogeneity (in Pichia) | If this compound is glycosylated, this can lead to a heterogeneous product that is difficult to purify. Consider using strains engineered for more uniform glycosylation or enzymatic deglycosylation after purification. |
Frequently Asked Questions (FAQs)
1. Which expression system is better for this compound, E. coli or Pichia pastoris?
Both systems have their advantages and disadvantages. E. coli is generally faster and less expensive for initial expression trials. However, as a plant protein, this compound may benefit from the eukaryotic folding and post-translational modification machinery of Pichia pastoris. Pichia is often preferred for secreted proteins and for proteins that require disulfide bonds for proper folding.[4][15]
2. What is a typical yield for recombinant this compound?
Yields can vary significantly depending on the expression system, the specific this compound gene, and the optimization strategies employed. For similar 11S globulins expressed in E. coli, yields in the range of 1.5-4 mg/L have been reported.[16] In Pichia pastoris, high-density fermentation can potentially achieve much higher yields, sometimes in the g/L range for other recombinant proteins, although specific data for this compound is limited.[8][9][11][17]
3. How important is codon optimization for this compound expression?
Codon optimization is highly recommended, especially when expressing a plant-derived gene in a microbial host. Differences in codon usage can lead to translational stalling and reduced protein yield.[1][2]
4. My this compound protein forms inclusion bodies. Is it possible to recover active protein?
Yes, it is often possible to recover active protein from inclusion bodies through a process of solubilization and refolding. This typically involves solubilizing the inclusion bodies with strong denaturants (e.g., urea (B33335) or guanidine-HCl) and then gradually removing the denaturant to allow the protein to refold. This process often requires extensive optimization of buffer conditions.[18][19][20][21]
5. This compound is a hexamer in its native state. How can I ensure proper assembly of the recombinant protein?
Achieving the correct oligomeric state can be challenging. One approach is to co-express the different this compound subunits. Alternatively, individual subunits can be expressed and purified separately, followed by in vitro assembly under optimized conditions. The assembly of prothis compound into hexamers may be mediated by other protein factors in its native environment, which could be a limiting factor in recombinant systems.
6. Does recombinant this compound undergo the same post-translational modifications as the native protein?
E. coli does not perform most eukaryotic post-translational modifications (PTMs) like glycosylation.[22][23][24][25][26] Pichia pastoris can perform PTMs, including glycosylation, but the pattern of glycosylation may differ from that in plants.[4][15] Native this compound undergoes proteolytic cleavage to form its mature subunits; this may not occur in recombinant systems unless a specific protease cleavage site is engineered and the appropriate protease is introduced.
Experimental Protocols & Data
Table 1: Comparison of Expression Systems for Recombinant Protein Production
| Feature | Escherichia coli | Pichia pastoris |
| Typical Cell Density | OD600 of 2-10 in shake flasks | OD600 of 20-100 in fermenters |
| Post-Translational Modifications | Generally absent | Glycosylation, disulfide bonds, proteolytic processing |
| Protein Folding | Prone to inclusion bodies, especially for eukaryotic proteins | Eukaryotic folding machinery, chaperones |
| Secretion | Generally intracellular, requires specific signal peptides for periplasmic or extracellular secretion | Efficient secretion into the culture medium |
| Cost | Low | Moderate |
| Complexity | Simple and fast | More complex, longer timelines |
Table 2: Common Solubility Enhancing Tags
| Tag | Size (kDa) | Mechanism of Action |
| MBP (Maltose-Binding Protein) | ~42 | Highly soluble, acts as a chaperone |
| GST (Glutathione S-Transferase) | ~26 | Highly soluble, forms dimers |
| SUMO (Small Ubiquitin-like Modifier) | ~11 | Highly soluble, can be cleaved with specific proteases |
| Trx (Thioredoxin) | ~12 | Can help with disulfide bond formation in the cytoplasm |
Visualizations
General Workflow for Recombinant this compound Production
Caption: A generalized workflow for the production and analysis of recombinant this compound.
Troubleshooting Logic for Low Protein Yield
Caption: A decision tree for troubleshooting low yields of recombinant this compound.
References
- 1. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 2. Best E. coli Strains for Protein Expression (BL21 vs. DH5α vs. TOP10) [synapse.patsnap.com]
- 3. Maximize Protein Expression: Overcoming Challenges and Boosting Yields – LenioBio [leniobio.com]
- 4. brieflands.com [brieflands.com]
- 5. Protein expression in Pichia pastoris: recent achievements and perspectives for heterologous protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimal fermentation conditions for growth and recombinant protein production in Pichia pastoris: Strain selection, ploidy level and carbon source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High density fermentation and activity of a recombinant lumbrokinase (PI239) from Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utsouthwestern.edu [utsouthwestern.edu]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression and characterization of the Arabidopsis thaliana 11S globulin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fed-batch high-cell-density fermentation strategies for Pichia pastoris growth and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 19. bitesizebio.com [bitesizebio.com]
- 20. biotechrep.ir [biotechrep.ir]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 23. researchgate.net [researchgate.net]
- 24. Control of protein stability by post-translational modifications [ideas.repec.org]
- 25. Control of protein stability by post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Impact of Post-Translational Modifications of Crop Proteins under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize legumin denaturation during processing
Welcome to the technical support center for legumin protein processing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to minimizing this compound denaturation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound denaturation during processing?
A1: this compound denaturation is primarily influenced by three main factors: temperature, pH, and ionic strength (salt concentration).[1][2][3] Extreme temperatures, pH values far from the isoelectric point, and high salt concentrations can disrupt the protein's native conformational structure, leading to denaturation, aggregation, and loss of functionality.[1][3][4]
Q2: At what temperature does this compound typically denature?
A2: The denaturation temperature (Td) of this compound can vary depending on the plant source, protein concentration, heating rate, and the surrounding chemical environment (e.g., pH and ionic strength).[5][6] For example, pea this compound denaturation temperatures have been reported in the range of 75°C to 88°C.[5] It's important to note that the rate of heating can also influence the observed Td; a slower heating rate can result in a lower denaturation temperature.[7][8]
Q3: How does pH affect the stability of this compound?
A3: pH plays a critical role in the stability of this compound. The protein is least soluble and most prone to aggregation and precipitation at its isoelectric point (pI), which is typically between pH 4.7 and 4.9 for pea this compound isolates.[1] Moving away from the pI, either to acidic or alkaline conditions, generally increases solubility. However, extreme pH values (e.g., below 2.5 or above 11.5) can cause irreversible denaturation.[1] Mild acidic or neutral pH conditions are often optimal for maintaining the stability and foaming properties of this compound-like proteins.[9]
Q4: What is the role of disulfide bonds in this compound denaturation and aggregation?
A4: Disulfide bonds are crucial for maintaining the stability of the this compound hexameric structure.[7] During thermal denaturation, the dissociation of this compound oligomers and subsequent aggregation are influenced by hydrophobic interactions and the exchange of sulfhydryl/disulfide bonds.[5] While disulfide bonds are not always essential for the initial formation of a gel network upon heating, they can become involved during cooling, leading to a stronger gel structure.[10][11] The disruption of these bonds, for instance by using reducing agents, can lead to the formation of insoluble macro-aggregates.[7][8]
Troubleshooting Guides
Issue 1: this compound is precipitating during extraction and purification.
| Potential Cause | Troubleshooting Step |
| pH is near the isoelectric point (pI). | Adjust the pH of your buffer to be at least 1-2 units away from the pI of the this compound. For most legumins, this means working at a pH above 6.0 or below 4.0.[1][12] |
| Inappropriate salt concentration. | Optimize the ionic strength of your buffers. While some salt is necessary for solubility (salting-in), high concentrations can lead to precipitation (salting-out).[12][13] Start with a moderate concentration (e.g., 0.1-0.5 M NaCl) and adjust as needed. |
| Protein concentration is too high. | Reduce the protein concentration. High concentrations can promote aggregation and precipitation.[12][13] |
| Presence of proteases. | Add a protease inhibitor cocktail to your extraction buffer to prevent degradation, which can lead to the precipitation of partially hydrolyzed proteins.[13] |
| Improperly folded protein. | If the protein is partially denatured, it is more likely to precipitate. Ensure all processing steps are performed at low temperatures (e.g., 4°C) to maintain the native protein structure.[13] |
Issue 2: this compound is aggregating upon heating.
| Potential Cause | Troubleshooting Step |
| Heating temperature is too high or heating is too rapid. | Carefully control the heating temperature and rate. Determine the denaturation temperature (Td) of your specific this compound using Differential Scanning Calorimetry (DSC) and process at temperatures below the Td if possible. A slower heating rate can sometimes mitigate aggregation.[7][8] |
| Unfavorable buffer conditions. | Adjust the pH and ionic strength of your solution. As with precipitation, conditions far from the pI and moderate salt concentrations can help stabilize the protein against heat-induced aggregation.[1] |
| Exposure of hydrophobic regions. | Add stabilizing agents to the buffer. Sugars (like sucrose (B13894) and trehalose), polyols (like glycerol), or certain amino acids can help stabilize the protein's native conformation and reduce the exposure of hydrophobic patches that lead to aggregation.[12][14][15] |
| Disulfide bond exchange. | If aggregation is mediated by disulfide bond formation, consider adding a thiol-blocking agent like N-ethylmaleimide (NEM) to your system, though this may affect gelation properties.[10] |
Quantitative Data Summary
Table 1: Reported Denaturation Temperatures (Td) for this compound from Various Sources
| This compound Source | Denaturation Temperature (Td) | Conditions | Reference |
| Pea | ~69°C - 77°C | Dependent on this compound content | [5] |
| Pea | 75°C - 85°C | - | [5] |
| Pea | ~88°C | - | [5] |
| Pea | ~90°C | For complete denaturation | [7] |
| Peanut (Ara h 3) | 70°C - 92°C | Dependent on quaternary structure and ionic strength | [6] |
| Soybean (Glycinin) | 70°C - 92°C | Dependent on quaternary structure and ionic strength | [6] |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Determining Denaturation Temperature
-
Objective: To determine the thermal denaturation temperature (Td) and enthalpy (ΔH) of a this compound sample.
-
Methodology:
-
Prepare a this compound solution of known concentration (e.g., 5-10 mg/mL) in the desired buffer.
-
Accurately weigh a small amount of the protein solution (typically 10-20 µL) into a DSC pan.
-
Prepare a reference pan containing the same volume of buffer.
-
Seal both pans hermetically.
-
Place the sample and reference pans into the DSC instrument.
-
Set the temperature program to scan from a starting temperature (e.g., 20°C) to a final temperature well above the expected Td (e.g., 120°C) at a constant heating rate (e.g., 5-10°C/min).[8]
-
Record the differential heat flow as a function of temperature.
-
The peak of the endothermic transition in the resulting thermogram corresponds to the denaturation temperature (Td). The area under the peak is used to calculate the denaturation enthalpy (ΔH).
-
2. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Assessing Aggregation
-
Objective: To qualitatively assess the extent of heat-induced aggregation of this compound.
-
Methodology:
-
Prepare this compound samples at a standard concentration in your buffer of interest.
-
Heat aliquots of the sample at different temperatures (e.g., 60°C, 70°C, 80°C, 90°C) for a fixed duration. Include an unheated control.
-
After heating, centrifuge the samples to pellet any insoluble aggregates.
-
Mix the supernatant of each sample with SDS-PAGE sample loading buffer. For analyzing the role of disulfide bonds, prepare samples with and without a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol).
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and then destain.
-
Analyze the resulting bands. A decrease in the intensity of the this compound monomer bands and the appearance of high molecular weight bands at the top of the gel or in the stacking gel indicate aggregation.[7][8]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative studies on thermodynamic characteristics of pea this compound and this compound-T thermal denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An investigation of the dissociation and denaturation of this compound by salts using laser light scattering and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Legume Protein Extracts: The Relevance of Physical Processing in the Context of Structural, Techno-Functional and Nutritional Aspects of Food Development | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound allergens from peanuts and soybeans: effects of denaturation and aggregation on allergenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of pH on molecular structure and surface properties of lentil this compound-like protein and its application as foam stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heat-induced gelation of pea this compound: comparison with soybean glycinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Effects of Protein Stabilizing Agents on Thermal Backbone Motions: A Disulfide Trapping Study - PMC [pmc.ncbi.nlm.nih.gov]
overcoming issues with legumin protein aggregation
Welcome to the Technical Support Center for Legumin Protein Studies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to this compound protein aggregation.
Troubleshooting Guides
This section offers solutions to specific issues you may encounter during the extraction, purification, and handling of this compound proteins.
Issue 1: Visible Precipitation or Cloudiness After Extraction/Purification
Potential Cause: The protein has aggregated and precipitated out of solution due to suboptimal buffer conditions, likely near its isoelectric point (pI).
Solution:
-
pH Adjustment: this compound proteins are least soluble at their isoelectric point (typically around pH 4.0-5.0), where the net charge is zero.[1] Adjust the buffer pH to be at least 1-2 units away from the pI to increase protein solubility.[2] For many pea and faba bean proteins, working at a pH of 8.0 has been shown to yield smaller aggregates.[3]
-
Ionic Strength Modification: At pH values away from the pI, low salt concentrations help maintain electrostatic repulsion between protein molecules, preventing aggregation.[3] However, increasing ionic strength can sometimes shield charges and lead to aggregation.[3] The effect is protein-dependent, so it may be necessary to screen different salt concentrations (e.g., NaCl or KCl) to find the optimal condition.[4]
-
Temperature Control: Maintain samples at a controlled temperature. While purified proteins are often stored at 4°C, this can be unstable for some.[2] For long-term storage, freezing at -80°C with a cryoprotectant like glycerol (B35011) is recommended to prevent aggregation during freeze-thaw cycles.[2]
Issue 2: Soluble Aggregates Detected by Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS)
Potential Cause: Formation of high-molecular-weight soluble aggregates due to non-covalent interactions, disulfide bond formation, or heat-induced denaturation.
Solution:
-
Use of Reducing Agents: this compound proteins contain cysteine residues and are stabilized by disulfide bonds.[3][5] The formation of intermolecular disulfide bonds can lead to aggregation. Include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in your buffers to keep cysteine residues in a reduced state.[2] TCEP (tris(2-carboxyethyl)phosphine) can also be used as it has a longer half-life.[4]
-
Addition of Stabilizing Excipients:
-
Amino Acids: Adding a mixture of arginine and glutamate (B1630785) can increase protein solubility by binding to charged and hydrophobic regions.[2][4]
-
Detergents: Low concentrations of non-denaturing, non-ionic, or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize aggregates that associate via hydrophobic patches without denaturing the protein.[2][4]
-
-
Low Protein Concentration: High protein concentrations increase the likelihood of aggregation.[2] Perform purification and handling steps at the lowest feasible protein concentration. If a high final concentration is required, add stabilizing components to the buffer first.[2]
Issue 3: Poor Protein Yield After Heat Treatment or Thermal Processing Steps
Potential Cause: Heat-induced denaturation and subsequent irreversible aggregation. Thermal processing can lead to the formation of insoluble aggregates.[6]
Solution:
-
Optimize Heating Temperature and Duration: this compound proteins have varying thermal stability. For instance, pea this compound has shown denaturation temperatures around 77°C or 85.1°C in different studies.[3] It has been observed that heating protein isolates up to 75°C can be done without significant denaturation.[3] The temperature, more than the duration of heating, influences the size of aggregates formed.[3]
-
Control Moisture Content (During Extrusion): In processes like extrusion, moisture content is critical. Low feed moisture can lead to extensive protein denaturation and aggregation.[6] Manipulating the feed moisture can help control the degree of aggregation.[6]
Data Summary: Factors Influencing this compound Aggregation
| Parameter | Condition | Effect on Aggregation | Reference |
| pH | Near Isoelectric Point (pI) (e.g., pH 4.0-5.0) | Increased Aggregation/Precipitation | [1] |
| Far from pI (e.g., pH > 7.0 or < 3.0) | Decreased Aggregation, Increased Solubility | [3][7] | |
| Temperature | Heating above denaturation temp. (e.g., >75-85°C) | Increased Denaturation and Aggregation | [3][6] |
| Storage at 4°C (protein-dependent) | Can lead to instability and aggregation over time | [2] | |
| Storage at -80°C with cryoprotectant | Prevents aggregation during freeze-thaw cycles | [2] | |
| Ionic Strength | Low concentration (at pH away from pI) | Decreased Aggregation (maintains electrostatic repulsion) | [3] |
| High concentration | Can shield charges, potentially leading to aggregation | [3] | |
| Protein Concentration | High | Increased risk of aggregation | [2] |
| Low | Decreased risk of aggregation | [2] | |
| Additives | Reducing Agents (DTT, BME) | Prevents disulfide bond-mediated aggregation | [2] |
| Arginine/Glutamate | Increases solubility | [2][4] | |
| Non-denaturing detergents | Solubilizes hydrophobic aggregates | [2][4] | |
| This compound/Vicilin Ratio | High this compound Content | Tends to form larger, insoluble aggregates | [3] |
Experimental Protocols
Protocol 1: pH-Based Solubilization of Aggregated this compound
This protocol is for resolubilizing this compound protein that has precipitated due to being at or near its isoelectric point.
-
Sample Preparation: Centrifuge the suspension containing the aggregated protein for 15 minutes at 17,000 x g to pellet the precipitate.[8] Discard the supernatant.
-
Resuspension: Resuspend the protein pellet in a minimal volume of Milli-Q water.
-
pH Adjustment: While stirring gently, add 1 M NaOH dropwise to raise the pH to 8.0. Monitor the pH continuously with a calibrated pH meter. Alternatively, for certain applications, 1 M HCl can be used to lower the pH to 3.0.[9][10]
-
Incubation: Continue stirring the suspension for 1 hour at room temperature to allow the protein to fully dissolve.[8]
-
Clarification: Centrifuge the solution again for 15 minutes at 17,000 x g to remove any remaining insoluble material.[8]
-
Buffer Exchange: The solubilized protein is now in a high or low pH solution. For downstream applications, perform a buffer exchange into the desired final buffer using dialysis or a desalting column.
Protocol 2: Screening for Optimal Buffer Conditions
This protocol provides a framework for identifying buffer conditions that prevent aggregation.
-
Prepare Stock Buffers: Create a range of buffers with varying pH (e.g., pH 6.0, 7.0, 8.0) and salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
Aliquoting: Aliquot your purified this compound protein into small, equal volumes in microcentrifuge tubes.
-
Buffer Exchange: Exchange each aliquot into the different buffer conditions prepared in Step 1.
-
Additive Screening: For each buffer condition, create parallel samples with and without potential stabilizers:
-
Incubation and Monitoring: Incubate the samples under desired experimental conditions (e.g., 4°C for 24 hours, or a thermal ramp). Monitor for aggregation by:
-
Visual Inspection: Check for cloudiness or precipitation.
-
Absorbance Reading: Measure absorbance at 340 nm; an increase indicates scattering from aggregates.
-
DLS/SEC: For a more detailed analysis, use Dynamic Light Scattering to detect the formation of larger particles or Size Exclusion Chromatography to observe high-molecular-weight species.
-
Visual Guides
Caption: Workflow for troubleshooting this compound protein aggregation.
Caption: Key factors influencing this compound protein solubility and aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound protein preparation prone to aggregation?
This compound protein aggregation is influenced by several factors. Legumins are globulins that are least soluble at their isoelectric point (pI), which is typically in the acidic pH range (4.0-5.0).[1] Their structure includes acidic and basic subunits linked by disulfide bonds, making them sensitive to pH, ionic strength, and redox conditions.[3][5] Furthermore, legumins tend to have higher surface hydrophobicity compared to other globulins like vicilin under certain conditions, which can promote aggregation.[8]
Q2: What is the role of the this compound-to-vicilin ratio in aggregation?
The ratio of this compound to vicilin significantly impacts the functional properties of a protein isolate.[3] this compound has a greater tendency to form large, insoluble aggregates compared to vicilin.[3] Therefore, protein isolates with a higher this compound-to-vicilin ratio are generally more prone to aggregation and precipitation issues.[3] Conversely, a higher vicilin content can sometimes lead to the formation of stronger gels.[3]
Q3: How does temperature affect this compound stability?
Temperature is a critical factor. Heating this compound proteins above their denaturation temperature (which can range from 77°C to 90°C depending on the source and conditions) leads to unfolding and subsequent aggregation, often irreversibly.[3][5][6] This is primarily driven by the exposure of hydrophobic regions and the formation of new intermolecular interactions.[6] Even at lower temperatures, such as 4°C, some purified proteins can be unstable over time and may aggregate.[2]
Q4: Can the extraction method influence aggregation?
Yes, the extraction and processing methods play a significant role. Wet fractionation, a common method involving alkaline extraction and isoelectric precipitation, exposes the protein to significant pH shifts which can cause aggregation if not carefully controlled.[1][11] Physical processing like high-temperature extrusion can also cause extensive denaturation and aggregation.[6] Dry fractionation methods, such as air classification, are generally milder and better preserve the native state of the protein, resulting in less initial aggregation.[6][12]
Q5: My protein is already aggregated. How can I solubilize it?
Solubilizing aggregated proteins involves breaking the interactions holding them together.[13] For aggregates formed due to isoelectric precipitation, adjusting the pH far from the pI is effective (see Protocol 1). For more stubborn aggregates, chaotropic agents like urea (B33335) or guanidine (B92328) hydrochloride can be used to denature and solubilize the protein, although this will result in loss of native structure.[13][14] The use of detergents can also help solubilize aggregates held together by hydrophobic interactions.[14]
Q6: What are the best practices for long-term storage of purified this compound?
For long-term storage, it is best to flash-freeze aliquots in a buffer that promotes stability (optimal pH, ionic strength) and store them at -80°C.[2] The inclusion of a cryoprotectant, such as 10-50% glycerol, is highly recommended to prevent aggregation that can occur during freeze-thaw cycles.[2][15] Avoid repeated freezing and thawing of the same aliquot.
References
- 1. mdpi.com [mdpi.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Profile and Functional Properties of Seed Proteins from Six Pea (Pisum sativum) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. grains.k-state.edu [grains.k-state.edu]
- 12. psecommunity.org [psecommunity.org]
- 13. bio-rad.com [bio-rad.com]
- 14. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Immunoaffinity Purification of Legumin
Welcome to the technical support center for the immunoaffinity purification of legumin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Troubleshooting Guide
This section addresses common issues encountered during the immunoaffinity purification of this compound in a question-and-answer format.
Question: Why am I experiencing low or no yield of purified this compound?
Answer: Low or no yield can stem from several factors throughout the purification process. Consider the following potential causes and solutions:
-
Inefficient Antibody Coupling: The anti-legumin antibody may not be efficiently coupled to the affinity resin.
-
Solution: Verify the coupling efficiency using a protein assay to measure the antibody concentration before and after coupling. Optimize the coupling chemistry and ensure the pH of the coupling buffer is appropriate for the chosen resin and antibody.[1]
-
-
Poor Antigen Binding: this compound may not be binding effectively to the immobilized antibody.
-
Solution: Ensure the binding buffer is at a physiological pH and ionic strength to facilitate antibody-antigen interaction.[2] The sample may contain interfering substances; consider a buffer exchange step for the crude extract before loading it onto the column.[3] The epitope on the this compound molecule may be masked; try a gentle denaturation step, but be mindful of potential protein aggregation.[3]
-
-
Ineffective Elution: The bound this compound may not be efficiently released from the antibody.
-
Solution: The elution buffer may be too mild. If using a low pH buffer like glycine-HCl, ensure the pH is sufficiently low (typically 2.5-3.0) to disrupt the antibody-antigen interaction.[2][4] Conversely, if the interaction is very strong, a harsher elution buffer or the use of chaotropic agents might be necessary, though this can risk denaturing the this compound.[5] Always neutralize the eluted fractions immediately to preserve protein integrity.[5][6]
-
-
Protein Degradation: this compound may be degraded by proteases present in the initial plant extract.
Question: Why is there high background or non-specific binding in my purified sample?
Answer: High background is typically due to the binding of other proteins besides this compound to the affinity matrix.
-
Non-specific Binding to the Resin: Proteins may be binding directly to the chromatography beads.
-
Solution: Pre-clear the sample by incubating it with the resin material (without the coupled antibody) before applying it to the immunoaffinity column.[9] Increase the stringency of your wash buffers by adding low concentrations of detergents (e.g., 0.1% NP-40) or increasing the salt concentration.[8]
-
-
Non-specific Binding to the Antibody: The antibody may be cross-reacting with other proteins.
-
Solution: Ensure the antibody used is highly specific for this compound. If using polyclonal antibodies, consider affinity purifying them against immobilized this compound before coupling them to the column. Titrate the amount of antibody used for coupling; using an excessive amount can increase non-specific binding.[3]
-
-
Insufficient Washing: The washing steps may not be adequate to remove all unbound proteins.
-
Solution: Increase the volume and/or number of washes.[3] Monitor the protein concentration of the flow-through during the wash steps to ensure it returns to baseline before elution.
-
Question: My column is clogged or has a slow flow rate. What should I do?
Answer: Column clogging is often caused by particulate matter in the sample or viscosity.
-
Solution: Clarify your initial sample thoroughly by centrifugation at high speed and filtering it through a 0.22 or 0.45 µm filter before loading it onto the column. If the sample is highly viscous due to high concentrations of nucleic acids, treat it with DNase. If the column remains clogged, it may need to be cleaned according to the manufacturer's instructions or repacked.
Frequently Asked Questions (FAQs)
Q1: What is the best elution buffer for purifying this compound?
A1: The optimal elution buffer can depend on the specific antibody-legumin interaction. A common starting point is a low pH buffer, such as 0.1 M glycine-HCl, pH 2.5-3.0.[2][4] It is crucial to immediately neutralize the eluted fractions with a buffer like 1 M Tris-HCl, pH 8.5, to prevent denaturation of the this compound.[2] If low pH is detrimental to your this compound's activity or stability, you can explore high pH elution (e.g., 100 mM glycine-NaOH, pH 10.5) or elution with chaotropic agents like 3 M KSCN, though the latter can be denaturing.[5]
Q2: How can I confirm the purity of my eluted this compound?
A2: The purity of your this compound should be assessed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10] A pure sample should show the characteristic bands corresponding to the this compound subunits. Further characterization can be performed using techniques like Western blotting with an anti-legumin antibody or mass spectrometry.
Q3: Can I reuse my immunoaffinity column?
A3: Yes, immunoaffinity columns can often be reused. After elution, the column should be immediately re-equilibrated with the binding buffer. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the column in a buffer containing an antimicrobial agent (e.g., sodium azide) at 4°C.[8] The stability of the immobilized antibody to the elution and regeneration conditions will determine the column's lifespan.[1]
Q4: What are the expected molecular weights of this compound subunits on an SDS-PAGE gel?
A4: this compound is a hexameric protein, and under reducing conditions on an SDS-PAGE gel, it typically dissociates into its constituent subunits. For example, this compound from Vicia faba has been shown to have acidic (α) subunits with a molecular weight of around 37 kDa and basic (β) subunits with molecular weights ranging from approximately 20 to 24 kDa.[11] The exact molecular weights can vary between plant species.[12][13]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Antibody Coupling | ||
| Antibody Concentration | 2-5 mg/mL of resin | Can be optimized based on antibody and resin type.[14] |
| Coupling Buffer pH | 8.3-9.0 | Dependent on the coupling chemistry (e.g., CNBr-activated Sepharose, NHS-activated agarose).[10][14] |
| Binding | ||
| Binding Buffer pH | 7.0-8.0 | Typically physiological pH.[2] |
| Ionic Strength | 150 mM NaCl | Can be adjusted to minimize non-specific binding. |
| Washing | ||
| Wash Buffer | Binding buffer + optional additives | Additives can include 0.1% non-ionic detergent or increased salt concentration.[8] |
| Elution | ||
| Low pH Elution Buffer | 0.1 M Glycine-HCl, pH 2.5-3.0 | A common and effective choice.[2][4] |
| High pH Elution Buffer | 0.1 M Glycine-NaOH, pH 10.5 | An alternative to low pH elution.[5] |
| Chaotropic Elution | 3 M KSCN | Can be effective but may denature the protein.[5][10] |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5-9.0 | Add 1/10th volume to eluted fractions.[2][5] |
Detailed Experimental Protocol
This protocol provides a general workflow for the immunoaffinity purification of this compound. Optimization may be required for specific antibodies and this compound sources.
1. Preparation of the Immunoaffinity Matrix a. Activate the chromatography resin (e.g., CNBr-activated Sepharose 4B) according to the manufacturer's instructions. b. Dissolve the anti-legumin antibody in a suitable coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).[10] c. Mix the antibody solution with the activated resin and allow the coupling reaction to proceed, typically overnight at 4°C with gentle agitation. d. After coupling, block any remaining active sites on the resin by incubating with a blocking agent (e.g., 0.5 M ethanolamine, pH 8.5).[10] e. Wash the resin extensively with alternating low and high pH buffers to remove non-covalently bound antibody. f. Equilibrate the resin with the binding buffer.
2. Sample Preparation a. Homogenize the plant tissue (e.g., pea seeds) in a suitable extraction buffer containing protease inhibitors. b. Clarify the crude extract by centrifugation to remove cell debris. c. Filter the supernatant through a 0.45 µm filter. d. Perform a buffer exchange into the binding buffer using dialysis or a desalting column if necessary.
3. Affinity Chromatography a. Pack the immunoaffinity resin into a chromatography column. b. Equilibrate the column with at least 5-10 column volumes of binding buffer. c. Load the prepared sample onto the column at a controlled flow rate. d. Wash the column with 10-20 column volumes of binding buffer, or until the absorbance at 280 nm returns to baseline. e. (Optional) Perform a more stringent wash with the binding buffer containing a mild detergent or increased salt concentration to remove non-specifically bound proteins.
4. Elution and Collection a. Elute the bound this compound from the column using an appropriate elution buffer (e.g., 0.1 M glycine-HCl, pH 2.8).[2][4] b. Collect the eluted fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately restore a neutral pH.[2] c. Monitor the protein concentration of the eluted fractions, for example, by measuring the absorbance at 280 nm.
5. Column Regeneration and Storage a. Immediately after elution, wash the column with several volumes of binding buffer to remove any remaining elution buffer.[8] b. For storage, equilibrate the column with a buffer containing an antimicrobial agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) and store at 4°C.
6. Analysis of Purified this compound a. Pool the fractions containing the purified this compound. b. Assess the purity of the pooled sample by SDS-PAGE and Coomassie blue staining. c. Determine the protein concentration using a suitable protein assay (e.g., Bradford or BCA).
Visualizations
Caption: Experimental workflow for immunoaffinity purification of this compound.
Caption: Troubleshooting decision tree for this compound immunoaffinity purification.
References
- 1. Optimization of antibody immobilization for on-line or off-line immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agrisera.com [agrisera.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. agrisera.com [agrisera.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Purification and subunit structure of this compound of Vicia faba L. (broad bean) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoaffinity chromatography as a means of purifying this compound from Pisum (pea) seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoaffinity chromatography as a means of purifying this compound from Pisum (pea) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
Technical Support Center: Optimizing Enzymatic Hydrolysis of Legumin
Welcome to the technical support center for the enzymatic hydrolysis of legumin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the efficiency of this compound enzymatic hydrolysis?
The efficiency of this compound enzymatic hydrolysis is a multifactorial process influenced by several key parameters that can be optimized to enhance the yield and properties of the resulting hydrolysates.[1][2] These factors include:
-
Enzyme Type and Specificity: The choice of protease is critical. Different proteases exhibit varying specificities for peptide bonds, which will affect the degree of hydrolysis (DH) and the composition of the resulting peptides.[1][2][3] Serine proteases like Alcalase and trypsin are commonly used and are generally most active at alkaline pH, while cysteine proteases (e.g., papain) function optimally around neutral pH, and aspartic proteases (e.g., pepsin) are best in acidic conditions.[1][4]
-
pH: Each enzyme has an optimal pH range for maximal activity.[2][4] Deviating from this can lead to reduced efficiency or even enzyme denaturation. The pH of the reaction mixture can also influence the solubility and conformation of the this compound substrate, affecting its accessibility to the enzyme.[2]
-
Temperature: Similar to pH, temperature significantly impacts enzyme activity, with an optimal range for each specific protease.[2][4] Exceeding the optimal temperature can lead to irreversible denaturation of the enzyme.
-
Enzyme-to-Substrate Ratio (E/S): The concentration of the enzyme relative to the this compound substrate affects the rate of hydrolysis. Higher E/S ratios generally lead to a faster initial reaction rate and a higher DH, but there is a point of diminishing returns.
-
Degree of Hydrolysis (DH): The extent of peptide bond cleavage, or DH, is a crucial parameter. While a higher DH can lead to smaller peptides and increased solubility, excessive hydrolysis may negatively impact certain functional properties.[5][6]
-
Substrate Concentration and Purity: The concentration of the this compound solution can impact the reaction kinetics. Additionally, the purity of the this compound isolate is important, as contaminants can interfere with the enzymatic reaction. This compound is a globulin with a hexameric structure, and its solubility can be a limiting factor.[1][4]
Q2: My this compound hydrolysate has low solubility. What could be the cause and how can I improve it?
Low solubility of this compound hydrolysates is a common issue, often arising from the exposure of hydrophobic amino acid residues upon hydrolysis, leading to aggregation.[1] Here are potential causes and solutions:
-
Cause 1: High this compound Content and Hydrophobic Peptides: this compound's structure contains hydrophobic regions that, when exposed during hydrolysis, can lead to the formation of insoluble aggregates.[1]
-
Solution 1: Optimize Degree of Hydrolysis (DH): A lower DH may be beneficial as it can lead to partial unfolding of the protein, exposing some hydrophobic regions that can improve functionality without causing excessive aggregation.[5] Conversely, for some applications, a very high DH might be necessary to generate small, soluble peptides. Experimenting with different hydrolysis times is recommended.
-
Cause 2: Inappropriate pH: The pH of the final hydrolysate solution significantly affects solubility. Solubility is typically lowest near the isoelectric point (pI) of the peptides.
-
Solution 2: Adjust Final pH: Adjusting the pH of the hydrolysate away from its isoelectric point can significantly increase solubility due to increased electrostatic repulsion between molecules.[1]
-
Cause 3: Enzyme Choice: Some enzymes may generate more hydrophobic peptides than others.
-
Solution 3: Screen Different Proteases: Testing a variety of proteases can help identify one that produces more soluble peptides from this compound. For instance, some studies have found that Alcalase and Novozym can effectively degrade major protein fractions and improve solubility under acidic conditions.[7]
Q3: The degree of hydrolysis (DH) in my experiment is lower than expected. How can I troubleshoot this?
A low degree of hydrolysis can be attributed to several factors related to the enzyme, substrate, or reaction conditions.
-
Troubleshooting Steps:
-
Verify Enzyme Activity: Ensure the enzyme has been stored correctly and has not lost activity. Perform a standard activity assay if possible.
-
Optimize Reaction Conditions: Confirm that the pH and temperature of your reaction are optimal for the specific enzyme being used.[2][4] Even slight deviations can significantly reduce enzyme activity.
-
Increase Enzyme-to-Substrate Ratio: A higher concentration of the enzyme can lead to a more complete hydrolysis.
-
Substrate Accessibility: The compact globular structure of native this compound can limit enzyme access.[2] Consider substrate pretreatment to improve accessibility.
-
Presence of Inhibitors: Legumes naturally contain enzyme inhibitors, such as trypsin inhibitors, which can reduce the activity of certain proteases.[8][9][10]
-
Q4: What are substrate pretreatment methods and how can they improve hydrolysis efficiency?
Pretreatment methods aim to alter the structure of the this compound protein to make it more accessible to enzymatic attack, thereby increasing the efficiency of hydrolysis.[11][12]
-
Physical Pretreatments:
-
Thermal Treatment: Heating can denature the this compound, unfolding its compact structure and exposing more cleavage sites for the enzyme.[13] However, excessive heat can lead to aggregation and reduced solubility.[13]
-
High-Pressure Homogenization (HPH): This method uses high pressure to disrupt the protein structure.
-
Ultrasonication: Ultrasound can induce cavitation, which generates mechanical forces that can disrupt protein aggregates and enhance enzyme-substrate interactions.[14]
-
Grinding/Milling: Reducing the particle size of the this compound substrate increases the surface area available for enzymatic action.[13]
-
-
Chemical Pretreatments:
-
Biological Pretreatments:
-
Fermentation: Using microorganisms to predigest the this compound can break down complex structures and remove some anti-nutritional factors.[15]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Degree of Hydrolysis (DH) | Inactive enzyme | Check enzyme storage conditions and expiry date. Perform an activity assay. |
| Suboptimal pH or temperature | Verify and adjust the reaction pH and temperature to the enzyme's optimum.[2][4] | |
| Insufficient enzyme concentration | Increase the enzyme-to-substrate ratio incrementally. | |
| Poor substrate accessibility | Employ a pretreatment method such as thermal treatment or high-pressure homogenization.[13] | |
| Presence of enzyme inhibitors | Consider a heat treatment step prior to hydrolysis to inactivate natural inhibitors.[9][10] | |
| Low Solubility of Hydrolysate | Hydrophobic aggregation | Optimize the degree of hydrolysis; a lower DH may be beneficial.[5] |
| pH is near the isoelectric point | Adjust the final pH of the hydrolysate to be further from the pI.[1] | |
| Enzyme choice | Screen different proteases to find one that yields more soluble peptides.[7] | |
| Formation of Insoluble Aggregates | High concentration of hydrophobic peptides | Dilute the substrate or perform hydrolysis at a lower temperature to slow down aggregation. |
| Heat inactivation step is too harsh | Lower the temperature or shorten the duration of the enzyme inactivation step.[16] | |
| Inconsistent Results Between Batches | Variation in raw material | Standardize the source and batch of the this compound isolate. |
| Inaccurate measurement of reagents | Calibrate all instruments (pH meter, balance, etc.) regularly. | |
| Fluctuations in reaction conditions | Use a temperature-controlled water bath and a pH-stat to maintain consistent conditions.[17] |
Experimental Protocols
Protocol 1: Standard Enzymatic Hydrolysis of this compound
This protocol provides a general procedure for the enzymatic hydrolysis of this compound isolate.
-
Substrate Preparation:
-
Prepare a 5% (w/v) suspension of this compound isolate in deionized water.
-
Stir the suspension at room temperature for at least 1 hour to ensure complete hydration.[18]
-
-
pH and Temperature Adjustment:
-
Enzymatic Reaction:
-
Add the enzyme to the substrate suspension at a predetermined enzyme-to-substrate ratio (e.g., 1% w/w of protein).[16]
-
Maintain constant stirring throughout the reaction.
-
Monitor the degree of hydrolysis (DH) over time using the pH-stat method or by taking samples for analysis.
-
-
Enzyme Inactivation:
-
After the desired DH is reached, inactivate the enzyme by heating the solution to 85-95°C for 10-15 minutes.[19]
-
-
Product Recovery:
-
Cool the hydrolysate to room temperature.
-
Centrifuge the solution to remove any insoluble material.
-
The supernatant, containing the soluble this compound hydrolysate, can be freeze-dried for storage and further analysis.
-
Protocol 2: Determination of the Degree of Hydrolysis (DH) using the pH-Stat Method
The pH-stat method is a widely used technique to monitor the progress of enzymatic hydrolysis by measuring the amount of base consumed to maintain a constant pH as peptide bonds are cleaved.
-
Setup:
-
Use a pH-stat system equipped with a pH electrode, a temperature probe, and an automated burette for base addition (e.g., 0.1M NaOH).
-
-
Procedure:
-
Set the pH and temperature of the this compound suspension to the optimal conditions for the enzyme.
-
Initiate the hydrolysis by adding the enzyme.
-
The pH-stat will automatically titrate the reaction mixture with the base to maintain the set pH.
-
Record the volume of base consumed over time.
-
-
Calculation:
-
The degree of hydrolysis can be calculated using the following formula: DH (%) = (B × N_b × 1/α × 1/(M_p × h_tot)) × 100 Where:
-
B = volume of base consumed (L)
-
N_b = normality of the base (mol/L)
-
α = average degree of dissociation of the α-amino groups
-
M_p = mass of protein (kg)
-
h_tot = total number of peptide bonds in the protein substrate (meqv/g protein)
-
-
Quantitative Data Summary
Table 1: Effect of Different Enzymes on the Degree of Hydrolysis (DH) of Pea Protein
| Enzyme | Optimal pH | Optimal Temp (°C) | DH (%) after 5h | Reference |
| Trypsin | 8.0 | 50 | 19.88 | [18] |
| Alcalase | 8.0 | 50 | 16.78 | [18] |
| Neutrase | 7.0 | 50 | 8.97 | [18] |
| Flavourzyme | 7.0 | 50 | 7.00 | [18] |
Table 2: Effect of Enzyme and Degree of Hydrolysis (DH) on the Solubility of Pea Protein Isolate
| Enzyme | DH (%) | Solubility (%) | Reference |
| Alcalase | 2 | 40.55 | [18] |
| 4 | 41.52 | [18] | |
| 6 | 46.37 | [18] | |
| 8 | 54.97 | [18] | |
| Trypsin | 2 | 41.91 | [18] |
| 4 | 43.49 | [18] | |
| 6 | 54.22 | [18] | |
| 8 | 58.14 | [18] |
Visualizations
Caption: Workflow for enzymatic hydrolysis of this compound.
Caption: Troubleshooting guide for low degree of hydrolysis.
References
- 1. Enzymatic Hydrolysis of Pulse Proteins as a Tool to Improve Techno-Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Enzymatic hydrolysis of non-animal proteins for improving nutritional and sensory properties of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Hydrolysis of Pulse Proteins as a Tool to Improve Techno-Functional Properties | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Enzyme Technology to Enhance Transition to Plant Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nutritional significance of lectins and enzyme inhibitors from legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of four processing methods on trypsin-, chymotrypsin- and alpha-amylase inhibitors present in underutilised legumes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.wur.nl [research.wur.nl]
- 12. The role of pretreatment in improving the enzymatic hydrolysis of lignocellulosic materials [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Biological Pretreatment of Lignocellulosic Substrates for Enhanced Delignification and Enzymatic Digestibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Legume Proteins in Food Products: Extraction Techniques, Functional Properties, and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic hydrolysis of soy and chickpea protein with Alcalase and Flavourzyme and formation of hydrogen bond mediated insoluble aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Optimization of Enzymatic Protein Hydrolysate from Mung Bean (Vigna radiata L.), and Its Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Legumin and Vicilin Structure for Researchers and Drug Development Professionals
An in-depth guide to the structural and physicochemical differences between the two major classes of seed storage proteins, legumin and vicilin. This document provides a comparative analysis, supported by experimental data and detailed methodologies, to aid researchers in understanding and utilizing these proteins for scientific and pharmaceutical applications.
This compound and vicilin are the predominant storage proteins found in the seeds of legumes and many other plant species. As key sources of dietary protein, their structural and functional properties have been the subject of extensive research. Understanding the nuances of their molecular architecture is crucial for applications ranging from food science to novel drug delivery systems. This guide provides a comprehensive comparison of this compound and vicilin structures, summarizing key quantitative data and outlining the experimental protocols used for their characterization.
Structural and Physicochemical Properties: A Tabular Comparison
The following tables summarize the key structural and physicochemical differences between this compound and vicilin, with data compiled from various studies on pea and fava bean proteins.
| Structural Parameter | This compound (11S Globulin) | Vicilin (7S Globulin) | Reference(s) |
| Quaternary Structure | Hexamer | Trimer | [1] |
| Sedimentation Coefficient | ~11S | ~7S | [1] |
| Molecular Weight (kDa) | 300-400 | 145-190 | [1] |
| Subunit Composition | Six subunit pairs, each consisting of an acidic α-chain (~40 kDa) and a basic β-chain (~20 kDa) linked by a disulfide bond. | Three subunits (~50-70 kDa each), which can be post-translationally cleaved into smaller fragments. | [1] |
| Disulfide Bonds | Present, linking α and β chains. | Generally absent. | [2] |
| Glycosylation | Typically not glycosylated. | Often glycosylated. |
Table 1: Comparison of the structural parameters of this compound and vicilin.
| Physicochemical Property | This compound | Vicilin | Reference(s) |
| Sulfur-containing Amino Acids | Higher content. | Lower content. | [3] |
| Surface Hydrophobicity | Lower. | Higher. | [3] |
| Solubility | Higher at acidic pH (3-4). | Higher at neutral to alkaline pH (6-8). | [3] |
| In Vitro Protein Digestibility | Lower. | Higher. | [3] |
| Foaming Capacity | Generally lower. | Generally higher. | [4] |
| Emulsifying Properties | Variable, can form smaller oil droplets. | Generally considered to have good emulsifying properties due to flexibility. | [5] |
Table 2: Comparison of the physicochemical properties of this compound and vicilin.
Unveiling the Structures: Experimental Protocols
The characterization of this compound and vicilin structures relies on a suite of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Protein Extraction and Purification
A common method for isolating this compound and vicilin fractions is based on their differential solubility in salt solutions and at their isoelectric points.
A generalized workflow for the extraction and fractionation of this compound and vicilin from legume flour.
Methodology:
-
Protein Extraction: Defatted legume flour is suspended in an alkaline solution (e.g., pH 8.0-9.0) to solubilize the proteins.[6]
-
Centrifugation: The mixture is centrifuged to remove insoluble materials like starch and fiber.[6]
-
Isoelectric Precipitation: The pH of the supernatant is adjusted to the isoelectric point of globulins (around pH 4.5-4.8), causing them to precipitate.[6]
-
Centrifugation: A second centrifugation step pellets the globulin fraction, separating it from the soluble albumins.[6]
-
Fractionation: The globulin pellet is redissolved in a salt solution (e.g., 0.2 M NaCl). This compound is then selectively precipitated by dialysis against a low ionic strength buffer, while vicilin remains in the supernatant.[7]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is used to separate the subunits of this compound and vicilin based on their molecular weight, providing insights into their composition.
Methodology:
-
Sample Preparation: Protein samples are denatured and coated with the anionic detergent SDS by heating in a sample buffer containing SDS and a reducing agent (like β-mercaptoethanol, to break disulfide bonds).[8]
-
Electrophoresis: The samples are loaded onto a polyacrylamide gel and subjected to an electric field. The SDS-coated proteins migrate towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight.[8]
-
Staining: After electrophoresis, the gel is stained with a protein-binding dye (e.g., Coomassie Brilliant Blue) to visualize the separated protein bands.[9]
-
Analysis: The molecular weights of the subunits are estimated by comparing their migration distance to that of known molecular weight standards. The relative abundance of different subunits can be quantified using densitometry.[8]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to analyze the secondary and tertiary structures of this compound and vicilin in solution.
Methodology:
-
Far-UV CD (190-250 nm): This region is used to estimate the secondary structure content (α-helix, β-sheet, random coil). Protein samples are prepared in a suitable buffer at a concentration of approximately 0.1-0.2 mg/mL.[10]
-
Near-UV CD (250-350 nm): This region provides information about the tertiary structure by probing the environment of aromatic amino acid residues. Higher protein concentrations (e.g., 1-2 mg/mL) are typically required.[10]
-
Data Analysis: The obtained CD spectra are analyzed using deconvolution algorithms to quantify the percentage of different secondary structural elements.
From Structure to Function: A Logical Relationship
The structural differences between this compound and vicilin directly influence their functional properties, which is a critical consideration in their application.
Relationship between structure and function for this compound and vicilin.
The more rigid and stable hexameric structure of this compound, stabilized by disulfide bonds, contributes to its excellent gelling and film-forming properties. In contrast, the more flexible and less stable trimeric structure of vicilin, which lacks inter-subunit disulfide bonds, results in better emulsifying and foaming properties due to its ability to unfold and adsorb at interfaces more readily.
Conclusion
This compound and vicilin, while both serving as crucial seed storage proteins, exhibit distinct structural and physicochemical characteristics. The hexameric, disulfide-bonded nature of this compound imparts rigidity and stability, making it suitable for applications requiring strong gelation. Conversely, the trimeric and more flexible structure of vicilin lends itself to superior performance in emulsions and foams. A thorough understanding of these differences, supported by the experimental methodologies outlined in this guide, is paramount for researchers and drug development professionals seeking to harness the unique properties of these abundant and versatile plant proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural, physicochemical, and functional properties of white and blue lupin vicilin and this compound fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural, physicochemical, and functional properties of white and blue lupin vicilin and this compound fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Legume Proteins in Food Products: Extraction Techniques, Functional Properties, and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. Profile and Functional Properties of Seed Proteins from Six Pea (Pisum sativum) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Pea this compound-to-Vicilin Ratio on the Protein Emulsifying Properties: Explanation in Terms of Protein Molecular and Interfacial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Challenges of Legumin-Specific Antibody Validation for Western Blotting: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of legumin proteins via Western blotting is crucial for studies in plant science, food allergenicity, and nutritional analysis. However, the availability of commercially validated, this compound-specific antibodies for this application is notably limited. This guide provides a comprehensive overview of the current landscape, a detailed protocol for validation, and a comparison of the available, albeit limited, options.
The Landscape of Commercial this compound Antibodies
A thorough review of commercial antibody suppliers reveals a scarcity of antibodies specifically validated for the detection of plant this compound proteins by Western blotting. Many available antibodies target human legumain (LGMN), a cysteine protease, and are not suitable for plant research.
One of the few commercially available monoclonal antibodies raised against plant this compound is from Santa Cruz Biotechnology. However, it is important to note that while this antibody is available, its validation for Western blotting is not explicitly provided by the manufacturer, placing the onus of validation on the end-user.
Comparison of Available this compound-Specific Antibodies
Due to the limited market, a direct head-to-head comparison of multiple validated antibodies is not feasible. The following table summarizes the key information for the most relevant commercially available antibody.
| Feature | This compound Antibody (1H9) |
| Supplier | Santa Cruz Biotechnology |
| Catalog Number | sc-52053 |
| Host Species | Mouse |
| Clonality | Monoclonal |
| Immunogen | This compound purified from plant seeds |
| Validated Applications | ELISA |
| Western Blotting Data | Not provided by the manufacturer. Validation is required by the end-user. |
| Specificity | Faba bona, Pisum sativum, Lens culinaris, Vicia cracca, and Melilotus albus (by ELISA) |
| Cross-Reactivity | Expected between different legume species due to the conserved nature of this compound proteins. |
Experimental Protocols
Protein Extraction from Legume Seeds
This protocol is a general guideline for extracting total protein from legume seeds, which can be adapted based on the specific seed type.
Materials:
-
Legume seeds
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Protein Extraction Buffer (PEB): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and 1x protease inhibitor cocktail.
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Freeze a small number of seeds (e.g., 5-10) in liquid nitrogen.
-
Grind the frozen seeds to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Transfer the powder to a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold PEB to the tube.
-
Vortex vigorously for 30 seconds and incubate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the protein extract at -80°C until use.
Western Blotting Protocol
Materials:
-
Protein extract from legume seeds
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody (this compound-specific)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein extract with Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound-specific antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically (start with the manufacturer's recommendation for other applications, e.g., 1:1000).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Mandatory Visualizations
Antibody Validation Workflow
A rigorous validation process is essential to ensure the specificity and reliability of a this compound antibody for Western blotting. The following workflow outlines the key steps researchers should undertake.
Caption: Workflow for validating a this compound-specific antibody for Western blotting.
This compound Protein Structure
Understanding the basic structure of this compound is important for interpreting Western blot results, as the protein is post-translationally processed.
Caption: Diagram of this compound precursor protein and its post-translational cleavage.
A Comparative Analysis of the Functional Properties of Legumin from Diverse Legume Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key functional properties of legumin and this compound-rich protein isolates from several commercially significant legume species: pea, soybean, chickpea, lentil, fava bean, and lupin. The functional characteristics of these proteins are critical for their application in food formulations, as delivery systems for bioactive compounds, and in various pharmaceutical preparations. This document summarizes key quantitative data, details the experimental protocols used to measure these properties, and provides a visual workflow for comparative analysis.
It is important to note that much of the available research focuses on protein isolates, which contain both this compound (11S globulin) and vicilin (7S globulin). The ratio of these two major storage proteins, which varies between legume species and even cultivars, significantly influences the overall functional properties of the protein isolate. Where available, data specific to the this compound fraction is highlighted.
Comparative Functional Properties
The emulsifying, foaming, and gelling properties of this compound-rich protein isolates are summarized below. These properties are highly dependent on factors such as pH, protein concentration, and ionic strength.
| Legume Species | Protein Fraction | Emulsifying Activity Index (EAI) (m²/g) | Emulsion Stability Index (ESI) (min) | Foaming Capacity (%) | Foam Stability (%) | Least Gelation Concentration (LGC) (%) |
| Pea | Isolate | 25 - 117[1][2] | 23.03 (at pH 5.0)[3] | ~184[4] | - | 5.5 - 14.5[4] |
| This compound | Similar to vicilin[2] | - | - | - | - | |
| Soybean | Isolate (Glycinin/11S rich) | 4.71[5] | 58.73[5] | - | - | - |
| Chickpea | Isolate | 25.17 - 47.9[6][7] | 14.09 - 82.9[6][7] | 36.9 - 62.37[8][9] | 76 - 94.49[6][9] | 5 - 14[4] |
| Lentil | Isolate | 44.5 - 46.2[7][10] | ~15 - 86.8[7] | ~48.2[11] | ~70.5[11] | 10 - 12[12] |
| This compound-like | - | - | - | High (~100%)[13] | - | |
| Fava Bean | Isolate | 11.8 - 44.3[7] | 14.24 - 69.4[7] | ~139[12] | - | 7 - 14[14][15] |
| This compound | Higher oil-holding capacity than vicilin[16] | Forms emulsions with smaller droplets than vicilin[16] | - | - | Lower than vicilin[16] | |
| Lupin | Isolate | - | - | >70 | ~90 | 7 - 23 |
| This compound (Blue) | - | - | - | - | 18 |
Experimental Protocols
Detailed methodologies for determining the key functional properties are provided below. These protocols are based on commonly cited methods in the referenced literature.
Protein Solubility
Protein solubility is a critical prerequisite for many functional properties and is typically determined over a range of pH values.
Methodology:
-
Preparation of Protein Dispersions: Disperse the protein isolate in deionized water to a concentration of 1% (w/v).
-
pH Adjustment: Adjust the pH of the dispersions to desired levels (e.g., from 2.0 to 10.0) using 0.1 M HCl or 0.1 M NaOH.
-
Solubilization: Stir the dispersions at room temperature for a specified time (e.g., 1 hour) to allow for complete dissolution.
-
Centrifugation: Centrifuge the dispersions at a high speed (e.g., 10,000 x g) for a specified duration (e.g., 20 minutes) to separate the soluble and insoluble fractions.
-
Protein Quantification: Determine the protein content in the supernatant using a standard protein assay, such as the Kjeldahl or Bradford method.
-
Calculation: Express the protein solubility as the percentage of protein in the supernatant relative to the total protein in the initial dispersion.
Emulsifying Properties
Emulsifying properties are assessed by measuring the Emulsifying Activity Index (EAI) and the Emulsion Stability Index (ESI).
Methodology:
-
Protein Solution Preparation: Prepare a protein solution of a specific concentration (e.g., 1% w/v) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Emulsion Formation: Add a specific volume of oil (e.g., sunflower oil) to the protein solution (e.g., a 3:1 aqueous to oil phase ratio). Homogenize the mixture at high speed (e.g., 20,000 rpm) for a short duration (e.g., 1 minute) to form an emulsion.
-
EAI Determination:
-
Immediately after homogenization (t=0), take an aliquot of the emulsion from the bottom of the container and dilute it with a 0.1% sodium dodecyl sulfate (B86663) (SDS) solution.
-
Measure the absorbance of the diluted emulsion at 500 nm using a spectrophotometer. The SDS solution is used as the blank.
-
Calculate the EAI using the following formula: EAI (m²/g) = (2 * 2.303 * A₀ * DF) / (c * φ * L) where:
-
A₀ = Absorbance at 500 nm at time 0
-
DF = Dilution factor
-
c = Protein concentration in the aqueous phase (g/mL)
-
φ = Oil volume fraction of the emulsion
-
L = Path length of the cuvette (cm)
-
-
-
ESI Determination:
-
After a specific time interval (e.g., 10 minutes), take another aliquot from the bottom of the emulsion and dilute it with the 0.1% SDS solution.
-
Measure the absorbance at 500 nm (A₁₀).
-
Calculate the ESI using the following formula: ESI (min) = (A₀ * Δt) / (A₀ - A₁₀) where:
-
A₀ = Absorbance at time 0
-
A₁₀ = Absorbance at time 10 minutes
-
Δt = Time interval (10 minutes)
-
-
Foaming Properties
Foaming properties are characterized by foaming capacity and foam stability.
Methodology:
-
Protein Solution Preparation: Prepare a protein solution (e.g., 1-3% w/v) in deionized water or a buffer.
-
Foam Formation: Place a specific volume of the protein solution in a graduated cylinder and whip it at high speed with a homogenizer for a set time (e.g., 2 minutes).
-
Foaming Capacity Calculation:
-
Immediately after whipping, record the total volume.
-
Calculate the foaming capacity using the following formula: Foaming Capacity (%) = ((V₂ - V₁) / V₁) * 100 where:
-
V₁ = Initial volume of the protein solution
-
V₂ = Volume of the foam after whipping
-
-
-
Foam Stability Calculation:
-
Allow the foam to stand at room temperature and record the foam volume at specific time intervals (e.g., 30 minutes).
-
Calculate the foam stability using the following formula: Foam Stability (%) = (Vₜ / V₀) * 100 where:
-
Vₜ = Foam volume after time t
-
V₀ = Initial foam volume
-
-
Gelling Properties (Least Gelation Concentration - LGC)
The gelling ability of a protein is determined by its Least Gelation Concentration (LGC), which is the minimum protein concentration required to form a self-supporting gel.[1][14]
Methodology:
-
Preparation of Protein Dispersions: Prepare a series of protein dispersions in test tubes with varying concentrations (e.g., from 2% to 20% w/v in 2% increments).
-
Heating: Heat the test tubes in a water bath at a high temperature (e.g., 90-95°C) for a specified time (e.g., 1 hour).
-
Cooling: Cool the test tubes rapidly in an ice bath and then store them at a low temperature (e.g., 4°C) for a set period (e.g., 2 hours).
-
Determination of LGC: Invert the test tubes. The LGC is the lowest protein concentration at which the gel remains intact and does not slide down the tube.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of the functional properties of this compound from different legume species.
References
- 1. Physico-Chemical Properties and Texturization of Pea, Wheat and Soy Proteins Using Extrusion and Their Application in Plant-Based Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cerealsgrains.org [cerealsgrains.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional Performance of Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Foaming properties of acid-soluble protein-rich ingredient obtained from industrial rapeseed meal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imi-gliding.com [imi-gliding.com]
- 8. Measuring Protein Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Protein Solubility | Springer Nature Experiments [experiments.springernature.com]
- 11. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 12. Synergism Interactions of Plant-Based Proteins: Their Effect on Emulsifying Properties in Oil/Water-Type Model Emulsions | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 2.7. Foaming capacity and foam stability [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
Unveiling the Immunological Overlap: A Comparative Guide to Legumin Cross-Reactivity with Other Seed Storage Proteins
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of legumin, a major seed storage protein, is paramount for accurate allergenicity assessment and the development of effective diagnostics and therapeutics. This guide provides a comprehensive comparison of this compound's cross-reactivity with other seed storage proteins, supported by experimental data and detailed methodologies.
This compound, an 11S globulin, is a significant component of the seed proteome in many plant species and a known allergen.[1][2] Its structural similarities to other seed storage proteins, such as vicilins (7S globulins) and other this compound-like proteins, can lead to immunological cross-reactivity. This phenomenon, where antibodies produced against one protein recognize and bind to another, has significant implications for food allergy diagnosis and management.[2][3]
Quantitative Analysis of Cross-Reactivity
The extent of cross-reactivity between this compound and other seed storage proteins has been investigated using various immunoassays. The following table summarizes key quantitative data from these studies, providing a comparative overview of the immunological relationships between these proteins.
| This compound Source | Cross-Reacting Protein(s) | Species | Experimental Method | Observed Cross-Reactivity | Reference(s) |
| Chickpea (Cicer arietinum) | Vicilin | Chickpea | IgE-immunoassay | IgE from patient sera bound to both this compound (20 kDa basic subunit) and vicilin (50 kDa). | [4] |
| Chickpea (Cicer arietinum) | Globulin fraction | Pea, Lentil | Immunoblot inhibition assay | Pea and lentil protein extracts strongly inhibited IgE binding to chickpea globulin. | [4] |
| Lentil, Chickpea, Pea | - | Peanut | ELISA inhibition | Greater than 50% maximum inhibition observed among lentil, chick-pea, pea and peanut. | [5] |
| Poppy seed (Pap s 2) | Legumins (Pru du 6, Jug r 4, Cor a 9, Ber e 2), Vicilin (Pap s 1) | Almond, Walnut, Hazelnut, Brazil nut, Buckwheat | IgE-inhibition assay | Legumins from almond, walnut, hazelnut, and Brazil nut inhibited IgE binding to Pap s 2 by 43% to 56%. Hazelnut vicilin (Cor a 11) inhibited IgE binding to poppy seed vicilin by a median of 76%. | [6] |
| Sichuan pepper (Zan b 2) | Crude extracts | Cashew nuts, Pistachios, Orange seeds | Competitive ELISA | Purified 11S protein from Sichuan pepper showed cross-reactivity with extracts of cashew nuts, pistachios, and citrus seeds. | [7] |
| Hazelnut (Cor a 9) | Whole walnut extract | Walnut | IgE-inhibition assay | Absorption of sera with whole walnut extract led to the complete disappearance of IgE reactivity to Cor a 9 in 7 out of 8 cases. | [8][9] |
| White spruce | 11S globulins | Brassica napus, Ricinus communis, Nicotiana tabacum | Immunoblot assays | Antibodies against white spruce crystalloid protein cross-reacted with 35 kDa and 20 kDa range of 11S storage polypeptides. | [10] |
Experimental Protocols for Assessing Cross-Reactivity
The following are detailed methodologies for key experiments used to determine the cross-reactivity of this compound with other seed storage proteins.
Enzyme-Linked Immunosorbent Assay (ELISA) for IgE Reactivity and Inhibition
This protocol is adapted from methodologies described in studies on legume and pepper allergens.[5][7]
-
Antigen Coating:
-
Dilute the purified this compound protein to a final concentration of 50 µg/mL in 50 mM sodium bicarbonate buffer (pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Phosphate-Buffered Saline containing 0.1% Tween-20 (PBST).
-
Block the wells by adding 200 µL of 10% skim milk in PBST to each well.
-
Incubate for 2 hours at room temperature.
-
-
Antibody Incubation (Patient Sera):
-
Wash the plate three times with PBST.
-
Dilute patient serum samples (containing IgE antibodies) 1:50 in the blocking buffer.
-
Add 100 µL of the diluted sera to the wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated goat anti-human IgE antibody (diluted 1:1,000) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.
-
Stop the reaction by adding 50 µL of 1 M sulfuric acid.
-
Measure the absorbance at 450 nm using a microplate reader.
-
For Inhibition ELISA:
-
Prior to the antibody incubation step (Step 3), pre-incubate the diluted patient sera with varying concentrations of the potential cross-reacting protein extract (inhibitor) for 1 hour at room temperature.
-
The percentage of inhibition is calculated as: (1 - [Absorbance with inhibitor / Absorbance without inhibitor]) x 100.
Western Blotting for IgE-Binding Protein Detection
This protocol is a generalized procedure based on standard Western blotting techniques.[11][12][13][14]
-
Protein Extraction and Quantification:
-
Extract total proteins from seed samples using a suitable lysis buffer.
-
Determine the protein concentration of the extracts using a Bradford assay or a similar method.
-
-
SDS-PAGE:
-
Mix the protein extracts with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel.
-
Run the gel to separate the proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with diluted patient serum (containing IgE antibodies) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated anti-human IgE secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate to the membrane and detect the signal using X-ray film or a digital imaging system.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental protocols used to assess protein cross-reactivity.
Caption: Workflow for ELISA to detect IgE reactivity to this compound.
Caption: Workflow for Western Blotting to identify IgE-binding proteins.
Conclusion
The experimental evidence clearly demonstrates significant cross-reactivity between this compound and other seed storage proteins, particularly vicilins and legumins from various plant species. This cross-reactivity is a critical consideration in the diagnosis and management of food allergies, as sensitization to one legume or nut may predict a reaction to another. The provided data and protocols offer a valuable resource for researchers working to further elucidate these complex immunological interactions and to develop more specific and reliable diagnostic tools.
References
- 1. allergyresources.co.uk [allergyresources.co.uk]
- 2. Food Allergens of Plant Origin | MDPI [mdpi.com]
- 3. Vicilin - Wikipedia [en.wikipedia.org]
- 4. Vicilin and the basic subunit of this compound are putative chickpea allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Legume cross-reactivity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. karger.com [karger.com]
- 9. Evidence of Cross-Reactivity between Different Seed Storage Proteins from Hazelnut (Corylus avellana) and Walnut (Juglans regia) Using Recombinant Allergen Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. agrisera.com [agrisera.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bio-rad.com [bio-rad.com]
A Comparative Proteomic Analysis of Legumin-Rich and Vicilin-Rich Cultivars
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic landscapes in legumin-rich and vicilin-rich legume cultivars. This analysis is supported by experimental data and detailed methodologies to facilitate understanding and replication.
Legumes are a critical source of plant-based protein, with this compound and vicilin being the two major classes of storage proteins. The ratio of these proteins can vary significantly between different cultivars, influencing their nutritional and functional properties. Understanding the proteomic differences between this compound-rich and vicilin-rich cultivars is crucial for optimizing their use in food products and for potential pharmaceutical applications. This guide summarizes the key proteomic distinctions, presents quantitative data, and outlines the experimental protocols used for their characterization.
Quantitative Proteomic Comparison
The relative abundance of this compound and vicilin, along with other proteins, defines the proteomic signature of a cultivar. The following table summarizes typical quantitative differences observed in comparative proteomic studies.
| Protein Family | This compound-Rich Cultivars (Relative Abundance %) | Vicilin-Rich Cultivars (Relative Abundance %) | Key Characteristics |
| This compound (11S globulin) | High (e.g., >50%) | Low (e.g., <30%) | Hexameric structure, rich in sulfur-containing amino acids.[1][2] |
| Vicilin (7S globulin) | Low (e.g., <30%) | High (e.g., >50%) | Trimeric structure, generally lacks disulfide bonds.[1] |
| Convicilin | Variable | Variable | A 7S globulin often considered a subclass of vicilin. |
| Other Globulins | Variable | Variable | Includes various other storage proteins. |
| Albumins (2S) | Variable | Variable | Water-soluble proteins, often including allergens. |
| Metabolic Proteins | Variable | Variable | Enzymes and other proteins involved in cellular processes.[3][4] |
Note: The exact percentages can vary significantly depending on the legume species, cultivar, and environmental conditions. The ratio of this compound to vicilin can range from 1:1 to 1:3 in some genotypes.[5]
Experimental Protocols
The following sections detail the methodologies commonly employed in the comparative proteomic analysis of legume seeds.
Protein Extraction
A robust protein extraction method is fundamental for comprehensive proteomic analysis.
-
Sample Preparation: Seeds are finely ground into a powder.
-
Defatting (for high-lipid seeds): The powder is treated with a solvent (e.g., hexane (B92381) or a chloroform/methanol mixture) to remove lipids.
-
Protein Solubilization: The defatted powder is suspended in an extraction buffer. A common buffer consists of Tris-HCl, SDS, and a reducing agent like DTT or β-mercaptoethanol to break disulfide bonds.[3][4] For enhanced recovery of membrane proteins, the buffer can be supplemented with detergents like CHAPS or Triton X-100.[6]
-
Centrifugation: The suspension is centrifuged at high speed to pellet insoluble material.
-
Protein Precipitation: The supernatant containing the soluble proteins is often subjected to precipitation with cold acetone (B3395972) or trichloroacetic acid (TCA) to concentrate the proteins and remove interfering substances.
-
Resuspension: The protein pellet is resolubilized in a buffer suitable for downstream analysis (e.g., a urea-based buffer for 2D-gel electrophoresis or a denaturing buffer for SDS-PAGE).
Protein Separation and Identification
One-Dimensional Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (1D SDS-PAGE): This technique separates proteins based on their molecular weight.
-
Gel Preparation: Polyacrylamide gels with a specific concentration are prepared.
-
Sample Loading: The extracted protein samples are mixed with a loading buffer and loaded into the wells of the gel.
-
Electrophoresis: An electric field is applied, causing the negatively charged proteins to migrate through the gel towards the positive electrode. Smaller proteins move faster and further down the gel.
-
Staining: After electrophoresis, the gel is stained with a protein-binding dye (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
Analysis: The intensity and molecular weight of the bands corresponding to this compound (typically with subunits around 40 kDa and 20 kDa) and vicilin (with subunits in the range of 47-70 kDa) are compared between cultivars.[1]
Two-Dimensional Gel Electrophoresis (2D-GE): This method provides higher resolution by separating proteins in two dimensions: first by their isoelectric point (pI) and then by their molecular weight.[7][8]
-
First Dimension (Isoelectric Focusing - IEF): Proteins are separated on a pH gradient strip until they reach their pI, the pH at which their net charge is zero.
-
Second Dimension (SDS-PAGE): The IEF strip is then placed on top of an SDS-PAGE gel, and proteins are separated by molecular weight as described above.
-
Spot Analysis: The resulting 2D gel shows proteins as individual spots. The intensity and position of these spots are compared between samples from different cultivars to identify differentially expressed proteins.
Mass Spectrometry (MS): For precise protein identification, protein bands or spots from the gels are excised and subjected to mass spectrometry analysis.[3][4]
-
In-Gel Digestion: The protein within the gel piece is enzymatically digested (commonly with trypsin) into smaller peptides.[3][4]
-
Peptide Extraction: The resulting peptides are extracted from the gel.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Database Searching: The obtained peptide fragmentation patterns are searched against protein databases to identify the corresponding proteins.[3][4]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative proteomic analysis of legume seeds.
Caption: A typical workflow for comparative proteomics of legume seeds.
References
- 1. Profile and Functional Properties of Seed Proteins from Six Pea (Pisum sativum) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry Characterization of the SDS-PAGE Protein Profile of Legumins and Vicilins from Chickpea Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Characterization of the SDS-PAGE Protein Profile of Legumins and Vicilins from Chickpea Seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bringing New Methods to the Seed Proteomics Platform: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic analysis of albumin and globulin fractions of pea (Pisum sativum L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Legumin Protein-Protein Interactions
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is paramount for elucidating biological pathways and identifying potential therapeutic targets. This guide provides an objective comparison of three widely-used techniques for validating interactions involving legumin proteins: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Pull-Down Assays. While direct quantitative comparisons for this compound PPIs are not extensively documented, this guide presents a summary based on the established principles and performance of each method, supported by generalized experimental protocols and logical workflows.
Data Presentation: A Comparative Overview of PPI Validation Methods
The selection of an appropriate method for validating this compound PPIs depends on various factors, including the nature of the interaction, the availability of reagents, and the desired experimental throughput. The following tables provide a qualitative and quantitative comparison of Co-IP, Y2H, and Pull-Down assays for a hypothetical interaction between this compound and another seed storage protein, vicilin.
Table 1: Qualitative Comparison of Methods for Validating this compound-Vicilin Interactions
| Feature | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Pull-Down Assay |
| Principle | In vivo co-precipitation of interacting proteins from a cell lysate using an antibody against one of the proteins. | In vivo reconstitution of a transcription factor in yeast, leading to the activation of a reporter gene. | In vitro interaction between a purified "bait" protein and a "prey" protein from a cell lysate or purified source. |
| Interaction Context | In vivo (within the cellular environment) | In vivo (within the yeast nucleus) | In vitro (in a controlled, cell-free environment) |
| Direct vs. Indirect Interaction | Detects both direct and indirect interactions within a complex. | Primarily detects direct, binary interactions. | Primarily detects direct physical interactions. |
| Interaction Type | Best for stable interactions, but can be adapted for transient interactions with cross-linking. | Can detect transient and weak interactions. | Best for stable and direct interactions. |
| Protein Source | Endogenous or overexpressed proteins in plant tissues or cell cultures. | Recombinant proteins expressed in yeast. | Recombinant "bait" protein and endogenous or recombinant "prey" protein. |
| Confirmation of Interaction | High confidence for in vivo relevance. | Prone to false positives and negatives; requires orthogonal validation. | Provides strong evidence of a direct physical interaction. |
Table 2: Estimated Quantitative Performance for this compound-Vicilin Interaction Validation *
| Parameter | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Pull-Down Assay |
| Estimated Sensitivity | Moderate to High | High | High |
| Estimated Specificity | Moderate (potential for non-specific antibody binding) | Low to Moderate (prone to false positives) | High (with proper controls) |
| Relative Throughput | Low to Medium | High (suitable for library screening) | Medium |
| False Positive Rate | Low to Moderate | High | Low (with stringent washes) |
| False Negative Rate | Moderate (weak or transient interactions may be missed) | High (protein misfolding, incorrect localization) | Moderate (improper protein folding or buffer conditions) |
| Reagent Cost | High (specific antibodies) | Low to Moderate | Moderate (recombinant protein production) |
| Time per Experiment | 2-3 days | 1-2 weeks (for screening) | 1-2 days |
*Note: The values in this table are estimations based on the general performance of each technique and are not derived from direct experimental comparison of this compound-vicilin interactions. Actual performance may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful validation of protein-protein interactions. The following are generalized protocols for Co-IP, Y2H, and Pull-Down assays, adapted for the study of this compound proteins from plant seeds.
Co-Immunoprecipitation (Co-IP) of this compound from Pea Seeds
This protocol describes the co-immunoprecipitation of a putative this compound-interacting protein from developing pea seeds.
Materials:
-
Developing pea seeds (e.g., 15-20 days after flowering)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, 1 mM EDTA, 1X protease inhibitor cocktail (plant-specific)
-
Anti-legumin antibody (polyclonal or monoclonal)
-
Protein A/G magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Nonidet P-40
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Protein Extraction: Homogenize 1-2 grams of developing pea seeds in 5 mL of ice-cold Co-IP Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add 50 µL of equilibrated Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-5 µg of anti-legumin antibody to the pre-cleared lysate and incubate for 4 hours or overnight at 4°C with gentle rotation.
-
Add 50 µL of equilibrated Protein A/G magnetic beads and incubate for another 2 hours at 4°C.
-
Washing: Pellet the beads on a magnetic rack and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
Elution: Resuspend the beads in 50 µL of Elution Buffer and incubate for 5 minutes at room temperature.
-
Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube. Neutralize the eluate with 5 µL of Neutralization Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the this compound and the putative interacting protein.
Yeast Two-Hybrid (Y2H) Assay for this compound Interactions
This protocol outlines the screening for this compound interactors using a yeast two-hybrid system.[1][2]
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
Bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7)
-
cDNA library from developing pea seeds cloned into the prey vector
-
Yeast transformation reagents (e.g., PEG/LiAc)
-
Appropriate selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal for blue/white screening
Procedure:
-
Bait Construction: Clone the full-length or a domain of the this compound gene into the bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (DBD).
-
Bait Autoactivation Test: Transform the bait plasmid into a suitable yeast strain and plate on selective media with and without the reporter gene selection (e.g., SD/-Trp and SD/-Trp/-His). The absence of growth on the reporter selection plate indicates no autoactivation.
-
Y2H Screening:
-
Transform the bait plasmid into one yeast strain (e.g., AH109) and the prey cDNA library into a compatible mating strain (e.g., Y187).
-
Mate the bait and prey strains and plate on diploid selection media (SD/-Trp/-Leu).
-
Replica-plate the diploid cells onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to select for interacting partners.
-
-
Confirmation and Identification:
-
Isolate the prey plasmids from the positive colonies.
-
Sequence the prey plasmids to identify the putative interacting proteins.
-
Re-transform the isolated prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.
-
In Vitro Pull-Down Assay
This protocol describes a pull-down assay to confirm a direct interaction between a recombinant this compound "bait" protein and a "prey" protein from a pea seed extract.[3][4][5]
Materials:
-
Recombinant this compound protein with an affinity tag (e.g., GST-legumin or His-legumin)
-
Affinity resin (e.g., Glutathione-agarose or Ni-NTA agarose)
-
Pea seed protein extract (prey)
-
Binding/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 1 mM DTT
-
Elution Buffer (for GST-tag): 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione
-
Elution Buffer (for His-tag): 50 mM Tris-HCl pH 8.0, 250 mM imidazole
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bait Immobilization: Incubate 10-20 µg of the purified tagged this compound "bait" protein with 50 µL of the appropriate affinity resin in 500 µL of Binding/Wash Buffer for 1 hour at 4°C with gentle rotation.
-
Washing: Centrifuge the resin at 500 x g for 1 minute, discard the supernatant, and wash the resin three times with 1 mL of Binding/Wash Buffer.
-
Interaction: Add 500 µg of the pea seed protein extract (prey) to the washed resin and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Centrifuge the resin, discard the supernatant, and wash the resin five times with 1 mL of Binding/Wash Buffer to remove non-specific binders.
-
Elution: Add 50 µL of the appropriate Elution Buffer to the resin and incubate for 10-30 minutes at room temperature.
-
Centrifuge the resin and collect the supernatant containing the eluted proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against the putative interacting protein.
Mandatory Visualization
Workflow for Validation of a Putative this compound-Vicilin Interaction
The following diagram illustrates a logical workflow for validating a hypothesized interaction between this compound and vicilin, integrating the three discussed methods.
This compound Biosynthesis and Trafficking Pathway
This diagram illustrates the biosynthesis of this compound and its transport to protein bodies for storage in developing seeds.[6]
References
A Comparative Nutritional Profile of Legumin and Soy Glycinin for Researchers and Drug Development Professionals
An In-Depth Analysis of Two Prominent Plant-Based Globulins
Legumin and soy glycinin, the primary 11S globulin storage proteins in peas (Pisum sativum) and soybeans (Glycine max) respectively, are garnering significant attention in the fields of nutritional science and drug development. Their unique biochemical and functional properties necessitate a detailed comparative analysis for their optimal application. This guide provides a comprehensive comparison of their nutritional profiles, supported by experimental data and detailed methodologies.
I. Amino Acid Composition
A critical determinant of a protein's nutritional quality is its essential amino acid profile. Both this compound and glycinin are considered high-quality plant proteins, though they exhibit key differences, particularly in their content of sulfur-containing amino acids.
Table 1: Comparative Amino Acid Profile of Pea Protein Isolate (as a proxy for this compound) and Soy Protein Isolate (as a proxy for Glycinin)
| Amino Acid | Pea Protein Isolate ( g/100g protein) | Soy Protein Isolate ( g/100g protein) |
| Essential Amino Acids | ||
| Histidine | 2.5 | 2.6 |
| Isoleucine | 4.5 | 4.9 |
| Leucine | 8.4 | 8.2 |
| Lysine | 7.2 | 6.3 |
| Methionine | 1.1 | 1.3 |
| Cysteine | 1.0 | 1.3 |
| Phenylalanine | 5.5 | 5.2 |
| Threonine | 3.9 | 3.8 |
| Tryptophan | 1.0 | 1.3 |
| Valine | 5.0 | 5.0 |
| Non-Essential Amino Acids | ||
| Alanine | 4.3 | 4.3 |
| Arginine | 8.7 | 7.6 |
| Aspartic Acid | 11.5 | 11.6 |
| Glutamic Acid | 16.8 | 19.1 |
| Glycine | 4.1 | 4.2 |
| Proline | 4.3 | 5.1 |
| Serine | 5.3 | 5.2 |
| Tyrosine | 3.8 | 3.8 |
Note: Values are compiled from multiple sources and represent typical compositions. Actual values may vary depending on the specific cultivar and processing methods.
II. Protein Digestibility and Quality
The bioavailability of amino acids is contingent on the protein's digestibility. Modern methods for assessing protein quality, such as the Protein Digestibility-Corrected Amino Acid Score (PDCAAS) and the Digestible Indispensable Amino Acid Score (DIAAS), provide a more accurate measure of a protein's nutritional value. Soy protein has a slightly higher digestibility score compared to pea protein.[1][2]
Table 2: Protein Quality Scores of Pea and Soy Protein
| Protein Source | PDCAAS | DIAAS (Children 0.5-3 years) | Limiting Amino Acid(s) |
| Pea Protein Concentrate/Isolate | ~0.82 - 0.93 | ~73 - 82 | Methionine, Cysteine |
| Soy Protein Concentrate/Isolate | ~0.95 - 1.00 | ~84 - 92 | Methionine, Cysteine |
III. Anti-Nutritional Factors
Legumes contain various anti-nutritional factors that can interfere with nutrient absorption. The concentration of these factors can be reduced through processing. While both pea and soy contain these compounds, the levels in commercially available protein isolates are significantly reduced.
Table 3: Comparison of Key Anti-Nutritional Factors in Pea and Soy
| Anti-Nutritional Factor | Pea (Pisum sativum) | Soybean (Glycine max) | Impact on Nutrition |
| Phytic Acid | Present. | Present. Purified soy glycinin has a very low phytate content of approximately 3 mg/g protein.[3] | Chelates minerals (e.g., iron, zinc, calcium), reducing their bioavailability. |
| Trypsin Inhibitors | Present, but generally lower than in soybeans. | Higher concentrations, particularly the Kunitz and Bowman-Birk inhibitors. | Inhibit the activity of the digestive enzyme trypsin, reducing protein digestibility. |
| Saponins | Present. | Present. | Can impart a bitter taste and may cause gastrointestinal irritation at high concentrations. |
| Lectins (Phytohemagglutinins) | Present. | Present (e.g., soybean agglutinin). | Can bind to the intestinal wall, potentially impairing nutrient absorption. |
IV. Experimental Protocols
A. Amino Acid Analysis
The amino acid composition of this compound and soy glycinin is determined by a multi-step process.
-
Protein Hydrolysis: The purified protein sample is subjected to acid hydrolysis, typically using 6N hydrochloric acid at 110°C for 24 hours in a vacuum-sealed tube. This process breaks the peptide bonds, releasing individual amino acids.
-
Derivatization: The liberated amino acids are then derivatized to make them volatile or detectable by the chosen analytical method.
-
Chromatographic Separation and Quantification: The derivatized amino acids are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., fluorescence or UV). The concentration of each amino acid is determined by comparing its peak area to that of a known standard.
B. In Vitro Protein Digestibility (pH-Stat Method)
This method simulates the physiological conditions of digestion to estimate protein digestibility.
-
Sample Preparation: A known amount of the protein sample is suspended in distilled water.
-
Simulated Gastric Digestion: The pH of the suspension is adjusted to mimic stomach acidity (e.g., pH 3.0), and pepsin is added. The mixture is incubated at 37°C.
-
Simulated Intestinal Digestion: The pH is then raised to a neutral level (e.g., pH 7.5), and a mixture of pancreatic enzymes (trypsin and chymotrypsin) is added.
-
pH-Stat Titration: The pH is maintained at a constant level by the automated addition of a base (e.g., NaOH). The volume of base consumed over a specific time is proportional to the degree of protein hydrolysis.
-
Calculation: The in vitro digestibility is calculated based on the amount of base used to neutralize the protons released during the cleavage of peptide bonds.
C. Trypsin Inhibitor Activity Assay
This assay measures the ability of a sample to inhibit the enzymatic activity of trypsin.
-
Sample Extraction: The protein sample is extracted with a suitable buffer to solubilize the trypsin inhibitors.
-
Incubation: The extract is incubated with a known amount of trypsin.
-
Substrate Addition: A synthetic substrate for trypsin, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), is added.
-
Spectrophotometric Measurement: The hydrolysis of BAPNA by trypsin releases a colored product (p-nitroaniline), which can be measured spectrophotometrically at a specific wavelength (e.g., 410 nm).
-
Calculation: The trypsin inhibitor activity is determined by the extent to which the sample extract reduces the rate of color development compared to a control without the inhibitor. One trypsin unit inhibited (TUI) is typically defined as a decrease of 0.01 absorbance units at 410 nm.
D. Phytic Acid Determination
This method quantifies the amount of phytic acid in a sample.
-
Extraction: Phytic acid is extracted from the sample using an acidic solution (e.g., trichloroacetic acid or hydrochloric acid).
-
Precipitation: The extracted phytic acid is precipitated as an insoluble iron-phytate complex by adding a ferric chloride solution.
-
Quantification: The amount of phytic acid can be determined indirectly by measuring the amount of iron remaining in the supernatant after precipitation or directly by measuring the iron content of the precipitate. The iron concentration is typically determined colorimetrically.
V. Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound and soy glycinin.
Caption: A generalized workflow for the comparative nutritional analysis of this compound and soy glycinin.
References
A Comparative Analysis of the Functional Equivalence of Legumin from Pea (Pisum sativum) and Fava Bean (Vicia faba)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional properties of legumin derived from pea and fava bean. The information presented is collated from various experimental studies to offer a comprehensive overview for researchers and professionals in drug development and food science. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of experimental workflows.
Introduction to this compound
This compound is a major storage protein found in the seeds of various legumes, belonging to the 11S globulin family. It is a hexameric protein with a molecular weight typically ranging from 320 to 400 kDa. Each subunit of the hexamer is composed of an acidic α-chain and a basic β-chain linked by a disulfide bond. The structural and compositional characteristics of this compound, which can vary between different legume species, significantly influence its functional properties. These properties, including solubility, emulsification, foaming, gelation, and thermal stability, are critical for the application of these proteins in food formulations and potentially in drug delivery systems.
Comparative Analysis of Functional Properties
The functional equivalence of pea and fava bean this compound is a subject of considerable interest due to the increasing demand for plant-based proteins. While both are structurally similar, subtle differences in their amino acid composition and surface properties can lead to variations in their functional performance.
Solubility
Protein solubility is a critical determinant of its functionality, impacting emulsifying, foaming, and gelling properties. The solubility of this compound is highly dependent on pH, with minimum solubility observed near its isoelectric point (pI), which is typically around pH 4.0-5.0.
Table 1: Comparison of Protein Solubility
| Property | Pea this compound | Fava Bean this compound | Reference |
| Minimum Solubility (at pI ~4.5) | Low | Low | [1] |
| Solubility at pH 7.0 | ~73% | ~85% (for FPI) | [1][2] |
| Solubility at pH 3.0 | More soluble than at pH 7.0 | 40-50% (this compound-rich fraction) | [2][3] |
Note: Data for fava bean this compound is often reported for fava bean protein isolate (FPI), which is rich in this compound.
Emulsifying Properties
The ability of a protein to form and stabilize emulsions is crucial in many food and pharmaceutical applications. This is typically evaluated by measuring the emulsifying activity index (EAI) and emulsion stability index (ESI).
Table 2: Comparison of Emulsifying Properties
| Property | Pea this compound | Fava Bean this compound | Reference |
| Emulsifying Activity Index (EAI) | Generally considered to have good emulsifying properties, though some studies suggest vicilin is better. | Fava bean this compound has been reported to have better emulsifying properties than its vicilin counterpart. | [3][4] |
| Emulsion Stability | Stable emulsions can be formed. | Can form stable emulsions. | [5] |
Foaming Properties
Foaming capacity and stability are important for products requiring aeration. These properties are influenced by the protein's ability to adsorb at the air-water interface and form a stable film.
Table 3: Comparison of Foaming Properties
| Property | Pea this compound | Fava Bean this compound | Reference |
| Foam Capacity | Good foam expansion. | Good foaming capacity. | [2][6] |
| Foam Stability | Generally lower than vicilin. | Good foam stability. | [2][6] |
Gelation Properties
The ability of a protein to form a gel upon heating is a key functionality in many structured food products. This is often characterized by the least gelation concentration (LGC), the minimum protein concentration required to form a self-supporting gel.
Table 4: Comparison of Gelation Properties
| Property | Pea this compound | Fava Bean this compound | Reference |
| Least Gelation Concentration (LGC) | Can form gels, though some studies indicate it may not gel under the same conditions as vicilin. | Fava bean this compound has a lower LGC than its vicilin counterpart, indicating better gelling ability. | [3][4] |
Thermal Stability
Thermal stability, often assessed by differential scanning calorimetry (DSC), provides insights into the protein's structural integrity upon heating. The denaturation temperature (Td) is a key parameter.
Table 5: Comparison of Thermal Stability
| Property | Pea this compound | Fava Bean this compound | Reference |
| Denaturation Temperature (Td) | Subject to denaturation upon heating. | Denaturation temperature reported to be around 95.4°C. Faba bean globulins are noted to be more thermally stable than pea globulins. | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from various sources to provide a comprehensive guide.
Protein Solubility Determination
Objective: To determine the percentage of soluble protein at a specific pH.
Methodology:
-
Prepare a 1% (w/v) protein suspension in deionized water.
-
Adjust the pH of the suspension to the desired value (e.g., 7.0) using 0.1 M HCl or 0.1 M NaOH while stirring continuously.
-
Continue stirring at room temperature for 1 hour.
-
Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
Determine the protein concentration in the supernatant using a suitable protein assay (e.g., Bradford or Lowry method).
-
Calculate the protein solubility as the percentage of protein in the supernatant relative to the total protein in the initial suspension.[1][9]
Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI) Measurement
Objective: To assess the ability of the protein to form and stabilize an oil-in-water emulsion.
Methodology:
-
Prepare a 1% (w/v) protein solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Add a specific volume of oil (e.g., 25% of the total volume) to the protein solution.
-
Homogenize the mixture at high speed (e.g., 20,000 rpm) for 1 minute to form an emulsion.
-
Immediately after homogenization, take an aliquot (e.g., 50 µL) from the bottom of the emulsion and dilute it with a 0.1% sodium dodecyl sulfate (B86663) (SDS) solution.
-
Measure the absorbance of the diluted emulsion at 500 nm. The EAI is calculated using a specific formula that takes into account the absorbance, dilution factor, and protein concentration.
-
To determine ESI, measure the absorbance of the diluted emulsion again after a specific time interval (e.g., 10 minutes). The ESI is calculated as the percentage of the initial EAI remaining after that time.
Foaming Capacity and Foam Stability Determination
Objective: To measure the protein's ability to form and maintain a foam.
Methodology:
-
Prepare a protein solution of a specific concentration (e.g., 1% w/v) in deionized water.
-
Place a known volume of the solution in a graduated cylinder.
-
Whip the solution at high speed for a set time (e.g., 5 minutes) to generate foam.
-
Immediately after whipping, record the total volume. The foaming capacity is calculated as the percentage increase in volume.
-
To measure foam stability, record the foam volume at specific time intervals (e.g., 30, 60, 90, and 120 minutes). Foam stability is expressed as the percentage of the initial foam volume remaining over time.[10]
Least Gelation Concentration (LGC) Determination
Objective: To find the minimum protein concentration required to form a self-supporting gel.
Methodology:
-
Prepare a series of protein dispersions in test tubes at different concentrations (e.g., 2%, 4%, 6%,... 20% w/v).
-
Heat the dispersions in a water bath at 95°C for 1 hour.
-
Cool the tubes rapidly in an ice bath and then store them at 4°C for 2 hours.
-
Invert the test tubes. The LGC is the lowest concentration at which the gel remains intact and does not slide down the tube.[11]
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal denaturation temperature of the protein.
Methodology:
-
Prepare a protein solution of a known concentration (e.g., 10% w/v) in a suitable buffer.
-
Accurately weigh a small amount of the solution into an aluminum DSC pan and seal it hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heat the pans at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 20°C to 120°C).
-
The instrument records the heat flow difference between the sample and the reference. The denaturation temperature (Td) is identified as the peak temperature of the endothermic transition in the resulting thermogram.[7]
Visualizations
Caption: Workflow for the analysis of this compound functional properties.
Caption: Interrelationship of factors influencing this compound functionality.
Conclusion
References
- 1. The physicochemical properties of legume protein isolates and their ability to stabilize oil-in-water emulsions with and without genipin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cerealsgrains.org [cerealsgrains.org]
- 3. researchgate.net [researchgate.net]
- 4. Profile and Functional Properties of Seed Proteins from Six Pea (Pisum sativum) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Pea this compound-to-Vicilin Ratio on the Protein Emulsifying Properties: Explanation in Terms of Protein Molecular and Interfacial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional properties of fava bean albumin, globulin and glutelin protein fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative studies on thermodynamic characteristics of pea this compound and this compound-T thermal denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Faba Bean: An Untapped Source of Quality Plant Proteins and Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to Legumin Quantification Assays: Validation Using a Known Standard
For researchers, scientists, and drug development professionals requiring accurate quantification of legumin, this guide provides a comprehensive comparison of common protein quantification assays. We present a validation workflow using a known this compound standard and compare the performance of the Bradford and Bicinchoninic Acid (BCA) colorimetric assays, alongside a proposed Enzyme-Linked Immunosorbent Assay (ELISA) protocol. This guide includes detailed experimental methodologies and supporting data to aid in the selection of the most appropriate assay for your research needs.
Introduction to this compound Quantification
This compound, a major storage protein in the seeds of various legumes, is of significant interest in food science, nutrition, and immunology. Accurate quantification of this compound is crucial for quality control in food production, allergen testing, and in various research applications. The choice of quantification assay can significantly impact the accuracy and reproducibility of results. This guide focuses on the validation of a this compound quantification assay using a known, purified this compound standard.
Comparison of this compound Quantification Assays
The selection of a suitable protein quantification assay depends on several factors, including the required sensitivity, the presence of interfering substances in the sample matrix, and the desired throughput. Below is a comparison of the Bradford, BCA, and a proposed Sandwich ELISA for this compound quantification.
Table 1: Quantitative Comparison of this compound Quantification Assays
| Parameter | Bradford Assay | Bicinchoninic Acid (BCA) Assay | Sandwich ELISA (Proposed) |
| Principle | Dye-binding (Coomassie Blue G-250) | Copper reduction and chelation (BCA) | Immuno-specific antigen capture |
| Linear Range | 125–1,000 µg/mL[1] | 20–2,000 µg/mL[2] | ~0.1–10 ng/mL (Typical) |
| Sensitivity (LOD) | ~1-20 µg/mL[1] | ~20 µg/mL[2] | High (pg/mL to ng/mL range) |
| Assay Time | ~15-30 minutes | ~30-120 minutes | ~4-6 hours |
| Protein Standard | Purified this compound, BSA, or BGG | Purified this compound, BSA, or BGG | Purified this compound |
| Interfering Substances | Detergents, high salt concentrations[3] | Reducing agents, chelating agents[4] | Minimal (highly specific) |
| Protein-to-Protein Variation | High | Low to moderate[5] | Very Low (specific to this compound) |
| Intra-assay CV (%) | < 10% (Typical) | < 10% (Typical) | < 10% (Typical) |
| Inter-assay CV (%) | < 15% (Typical) | < 15% (Typical) | < 15% (Typical) |
Note: The performance characteristics provided are typical ranges and should be experimentally verified for your specific this compound standard and sample matrix.
Experimental Protocols
Detailed methodologies for each of the compared assays are provided below. It is recommended to use a purified this compound protein as the standard for the most accurate quantification. Commercially available recombinant this compound from sources such as Vicia faba (fava bean) or Pisum sativum (pea) can be utilized. If a purified this compound standard is unavailable, Bovine Serum Albumin (BSA) or Bovine Gamma Globulin (BGG) are commonly used alternatives, although it should be noted that this may introduce variability due to differences in amino acid composition.[6][7][8][9]
Bradford Protein Assay
The Bradford assay is a rapid and simple colorimetric method based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily to arginine, lysine, and histidine residues.[4] This binding causes a shift in the dye's absorbance maximum from 465 nm to 595 nm.[1]
a. Materials:
-
Bradford reagent
-
Purified this compound standard (or BSA/BGG)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm
-
Test tubes or microplate
-
Pipettes and tips
b. Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of this compound standard dilutions ranging from 125 to 1,500 µg/mL.
-
Pipette 10 µL of each standard into separate wells of a microplate (in duplicate or triplicate).
-
Include a blank with 10 µL of the dilution buffer.
-
-
Sample Preparation:
-
Dilute unknown samples to fall within the linear range of the assay.
-
Pipette 10 µL of each unknown sample into separate wells.
-
-
Assay Execution:
-
Add 200 µL of Bradford reagent to each well.
-
Incubate for 5-10 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance at 595 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from all standard and sample readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Bicinchoninic Acid (BCA) Protein Assay
The BCA assay is another colorimetric method that involves two steps. First, peptide bonds in the protein reduce Cu²⁺ to Cu¹⁺ under alkaline conditions. Second, two molecules of bicinchoninic acid chelate with each Cu¹⁺ ion, forming a purple-colored complex that absorbs light at 562 nm.[4][10]
a. Materials:
-
BCA Reagent A (containing sodium carbonate, sodium bicarbonate, BCA, and sodium tartrate in an alkaline solution)
-
BCA Reagent B (containing copper (II) sulfate)
-
Purified this compound standard (or BSA/BGG)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 562 nm
-
Test tubes or microplate
-
Pipettes and tips
-
Incubator (optional, for faster reaction)
b. Procedure:
-
Prepare Working Reagent:
-
Mix 50 parts of Reagent A with 1 part of Reagent B.
-
-
Prepare a Standard Curve:
-
Prepare a series of this compound standard dilutions ranging from 20 to 2,000 µg/mL.
-
Pipette 25 µL of each standard into separate wells of a microplate (in duplicate or triplicate).
-
Include a blank with 25 µL of the dilution buffer.
-
-
Sample Preparation:
-
Dilute unknown samples to fall within the linear range of the assay.
-
Pipette 25 µL of each unknown sample into separate wells.
-
-
Assay Execution:
-
Add 200 µL of the working reagent to each well.
-
Incubate at 37°C for 30 minutes or at room temperature for 2 hours.
-
-
Measurement:
-
Cool the plate to room temperature and measure the absorbance at 562 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from all standard and sample readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Sandwich ELISA (Proposed Protocol)
While a specific commercial kit for pea this compound quantification was not identified, a sandwich ELISA can be developed using commercially available anti-legumin antibodies. This immunoassay offers high specificity and sensitivity.
a. Materials:
-
High-binding 96-well ELISA plate
-
Capture antibody (monoclonal anti-legumin antibody)[11]
-
Detection antibody (biotinylated polyclonal or monoclonal anti-legumin antibody recognizing a different epitope)
-
Purified this compound standard
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
b. Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer (1-10 µg/mL).
-
Add 100 µL to each well and incubate overnight at 4°C.[12]
-
-
Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times.
-
Prepare serial dilutions of the this compound standard (e.g., 0-10 ng/mL).
-
Add 100 µL of standards and appropriately diluted samples to the wells.
-
Incubate for 2 hours at room temperature.[12]
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of diluted biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Signal Development:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well. The color will change to yellow.
-
-
Measurement and Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve and determine the concentration of unknown samples as described for the other assays.
-
Validation Workflow and Visualization
The validation of a this compound quantification assay ensures that the chosen method is accurate, precise, and reliable for its intended purpose. The following diagram illustrates a typical workflow for validating a this compound quantification assay using a known standard.
Caption: Workflow for the validation of a this compound quantification assay.
Conclusion
The choice of a this compound quantification assay should be guided by the specific requirements of the study. The Bradford assay offers a quick and simple method, but it is susceptible to interference and shows higher protein-to-protein variability. The BCA assay is more robust against interfering substances and provides a more consistent response across different proteins. For high specificity and sensitivity, particularly in complex sample matrices, a sandwich ELISA is the preferred method. Regardless of the chosen assay, proper validation using a purified this compound standard is essential to ensure accurate and reliable quantification. This guide provides the necessary protocols and comparative data to assist researchers in making an informed decision and implementing a validated this compound quantification workflow.
References
- 1. Bradford protein assay | Abcam [abcam.com]
- 2. BCA Assay and Lowry Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. citeqbiologics.com [citeqbiologics.com]
- 5. A comparison of protein quantitation assays for biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Colorimetric Methods for Measuring the Solubility of Legume Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iitg.ac.in [iitg.ac.in]
- 8. Why is BSA used as a standard? | AAT Bioquest [aatbio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]
- 11. Sandwich ELISA Protocol [protocols.io]
- 12. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Legumin in a Laboratory Setting
For researchers, scientists, and drug development professionals, adherence to proper waste disposal protocols is paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of legumin, a plant-derived storage protein. Following these procedural, step-by-step instructions will ensure the safe handling and disposal of this compound waste, thereby minimizing environmental impact and protecting laboratory personnel.
This compound, being a non-hazardous biological material, does not typically require specialized hazardous waste disposal procedures. However, it is crucial to follow institutional and local regulations regarding laboratory waste. The following guidelines are based on standard practices for the disposal of non-hazardous biological materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound waste with appropriate personal protective equipment (PPE) to prevent potential contamination and allergic reactions.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear standard laboratory gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat is necessary to protect from spills and contamination.
Work should be conducted in a designated laboratory area. Although this compound is non-hazardous, maintaining a clean and organized workspace is crucial for overall laboratory safety.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should adhere to general laboratory guidelines for non-hazardous biological waste.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "Non-Hazardous Biological Waste - this compound."
-
Segregate: Do not mix this compound waste with hazardous chemical waste, sharps, or general municipal trash unless it has been appropriately treated and your institution's environmental health and safety (EHS) office has approved this practice. Keep solid and liquid waste streams separate.
Step 2: Collection and Containment
-
Solid this compound Waste: Collect solid this compound waste (e.g., unused powder, contaminated weighing paper, gels) in a clearly labeled, leak-proof container or a designated biohazard bag for non-hazardous materials.
-
Liquid this compound Waste: Collect solutions containing this compound in a leak-proof, shatter-resistant container. For dilute aqueous solutions, disposal down the sanitary sewer is often permissible, but it is critical to verify this with your institution's EHS guidelines.[1][2]
Step 3: Decontamination (Good Laboratory Practice)
While this compound itself is not infectious, it is good laboratory practice to decontaminate any labware or materials that have come into contact with it, especially if used in a shared laboratory space.[1]
-
Autoclaving: For non-disposable labware, autoclaving is an effective method of sterilization.
-
Chemical Disinfection: Alternatively, soaking in a 10% bleach solution can be used for disinfection.[2]
Step 4: Storage
Store the sealed waste containers in a designated area within the laboratory, away from general lab traffic and drains, pending final disposal.
Step 5: Final Disposal
-
Solid Waste: Once the container for solid this compound waste is full, it can typically be disposed of as regular municipal waste, provided it is not mixed with any hazardous materials.[1] Always double-check your institution's specific policies.
-
Liquid Waste: After confirming with your EHS office, dilute aqueous this compound solutions can often be poured down the drain with copious amounts of water.[2]
Quantitative Data Summary for Non-Hazardous Biological Waste Disposal
The following table summarizes general quantitative guidelines for the handling and disposal of non-hazardous biological waste, which are applicable to this compound.
| Parameter | Guideline | Source |
| Bleach Solution for Disinfection | 10% (1 part household bleach to 9 parts water) | [2] |
| Autoclave Temperature | 121°C | General Lab Practice |
| Autoclave Pressure | 15 psi | General Lab Practice |
| Autoclave Time | Minimum 20 minutes | General Lab Practice |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory practices for non-hazardous biological waste and do not typically involve experimental protocols for chemical neutralization or inactivation. The primary methods of treatment prior to disposal are physical (autoclaving) or chemical (disinfection with bleach).
Mandatory Visualizations
Logical Workflow for this compound Disposal
A flowchart illustrating the step-by-step process for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
